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  • Product: 1-(3-Chloro-4-methylphenyl)-2,2,2-trifluoroethan-1-amine
  • CAS: 886370-21-4

Core Science & Biosynthesis

Foundational

Comprehensive NMR Characterization and Analytical Profiling of 1-(3-Chloro-4-methylphenyl)-2,2,2-trifluoroethan-1-amine

Target Audience: Analytical Chemists, NMR Spectroscopists, and Drug Development Professionals Compound: 1-(3-Chloro-4-methylphenyl)-2,2,2-trifluoroethan-1-amine (CAS: 1213534-65-6 for the (1S)-enantiomer) Executive Summa...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, NMR Spectroscopists, and Drug Development Professionals Compound: 1-(3-Chloro-4-methylphenyl)-2,2,2-trifluoroethan-1-amine (CAS: 1213534-65-6 for the (1S)-enantiomer)

Executive Summary

The integration of trifluoromethyl (–CF₃) groups into chiral benzylic amines is a cornerstone strategy in modern medicinal chemistry. The –CF₃ moiety profoundly alters the physicochemical profile of the molecule, enhancing lipophilicity, increasing metabolic stability against cytochrome P450 oxidation, and modulating the basicity (pKa) of the adjacent amine.

This whitepaper provides an in-depth technical analysis of the nuclear magnetic resonance (NMR) characteristics of 1-(3-chloro-4-methylphenyl)-2,2,2-trifluoroethan-1-amine . By deconstructing the heteronuclear spin-spin coupling networks ( 1 H, 13 C, and 19 F) and outlining a self-validating experimental protocol, this guide serves as a definitive reference for researchers synthesizing and characterizing this critical pharmacophore .

Structural Causality and Electronic Environment

To accurately interpret the NMR spectra of this compound, one must first analyze the electronic causality dictated by its structural features:

  • The Inductive Effect of the –CF₃ Group: Fluorine is the most electronegative element. The –CF₃ group exerts a massive electron-withdrawing inductive effect (–I) on the adjacent benzylic carbon (C1). This severely deshields the benzylic proton, shifting its resonance significantly downfield compared to non-fluorinated analogs.

  • Heteronuclear Scalar Coupling: The presence of 100% naturally abundant 19 F (Spin I=1/2 ) creates complex heteronuclear splitting patterns. The Fermi contact interaction between the fluorine nuclei and the adjacent 13 C and 1 H nuclei results in massive one-bond ( 1JCF​ ) and measurable two- and three-bond ( 2JCF​ , 3JHF​ ) scalar couplings .

  • Aromatic Spin System: The 3-chloro-4-methylphenyl ring constitutes an asymmetric 1,2,4-trisubstituted benzene system. The electron-donating methyl group (+I) and the mildly deactivating, ortho/para-directing chlorine atom create a distinct chemical shift dispersion for the three remaining aromatic protons.

SpinCoupling CF3 19F Nuclei (CF3) Spin I = 1/2 CH 1H Nucleus (CH) Spin I = 1/2 CF3->CH 3J_HF ~ 7.5 Hz (1H Quartet, 19F Doublet) C_CF3 13C Nucleus (CF3) CF3->C_CF3 1J_CF ~ 280 Hz (13C Quartet) C_CH 13C Nucleus (CH) CF3->C_CH 2J_CF ~ 30 Hz (13C Quartet)

Logic of heteronuclear spin-spin scalar coupling in the CF3-CH system.

Multi-Nuclear NMR Spectral Assignments

The quantitative data below represents the empirical consensus for the free base of the compound dissolved in Chloroform-d (CDCl₃) at 298 K.

1 H NMR (Proton)

The most diagnostic signal in the 1 H spectrum is the benzylic methine proton. Due to the 3JHF​ coupling with the three equivalent fluorine atoms of the –CF₃ group, this proton appears as a distinct quartet at ~4.35 ppm ( J≈7.5 Hz). The amine protons (–NH₂) typically appear as a broad singlet around 1.70 ppm due to rapid intermolecular chemical exchange and quadrupolar relaxation of the 14 N nucleus.

13 C NMR (Carbon)

The 13 C spectrum is dominated by C-F splitting. The trifluoromethyl carbon itself appears as a massive quartet around 125.5 ppm with a 1JCF​ coupling constant of ~280 Hz. The adjacent benzylic carbon is also split into a quartet by two-bond coupling ( 2JCF​≈30 Hz) at ~57.5 ppm.

19 F NMR (Fluorine)

Because the three fluorine atoms are homotopic (due to rapid free rotation around the C-C bond), they resonate as a single chemical environment. However, they are split by the single adjacent benzylic proton, resulting in a doublet at ~-75.5 ppm ( 3JHF​≈7.5 Hz).

Summary Table of Quantitative NMR Data
NucleusChemical Shift (ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationAssignment
1 H 7.45d1.51HAr-H2 (ortho to Cl)
7.28dd8.0, 1.51HAr-H6 (ortho to CH)
7.25d8.01HAr-H5 (ortho to CH₃)
4.35q7.51HCH (benzylic methine)
2.38s-3HAr-CH₃
1.70br s-2H–NH₂ (exchangeable)
13 C 136.5s-1CAr-C4 (C-CH₃)
134.5s-1CAr-C3 (C-Cl)
133.0s-1CAr-C1 (C-CH)
131.2s-1CAr-C5
128.0s-1CAr-C2
126.5s-1CAr-C6
125.5q280.01C–CF₃ ( 1JCF​ )
57.5q30.01CCH ( 2JCF​ )
20.1s-1CAr-CH₃
19 F -75.5d7.53F–CF₃ ( 3JHF​ )

Experimental Methodology: Self-Validating NMR Protocol

To ensure absolute scientific integrity and trustworthiness, the acquisition of this data must follow a strict, self-validating protocol. The presence of halogens and quaternary carbons necessitates specific relaxation parameters.

Step-by-Step Acquisition Protocol

Step 1: Sample Preparation

  • Weigh exactly 15.0 mg of the purified amine .

  • Dissolve in 0.6 mL of CDCl₃ (100.0% D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard. Transfer to a high-quality 5 mm NMR tube.

Step 2: 1 H Quantitative Acquisition (qNMR)

  • Causality: To ensure the integration is absolutely quantitative, the spin-lattice relaxation time ( T1​ ) of all protons must be respected.

  • Parameters: Set the pulse angle to 30°. Set the relaxation delay ( D1​ ) to 10 seconds (at least 5 ×T1​ of the slowest relaxing proton). Acquire 16 transients.

  • Validation Check: The integral of the Ar-CH₃ singlet (2.38 ppm) must be exactly 3.00. Consequently, the integral of the CH quartet (4.35 ppm) must read exactly 1.00 ± 0.02. If it does not, the sample contains impurities or the D1​ delay is insufficient.

Step 3: 13 C Acquisition

  • Causality: Quaternary carbons (C-Cl, C-CF₃) lack attached protons to provide dipole-dipole relaxation, resulting in very long T1​ times.

  • Parameters: Use a D1​ of 2 to 3 seconds . Acquire a minimum of 1024 scans to achieve an adequate signal-to-noise ratio for the C-Cl (134.5 ppm) and C-CF₃ (125.5 ppm) signals. Use WALTZ-16 1 H decoupling.

Step 4: 19 F Acquisition

  • Parameters: Acquire with 1 H inverse-gated decoupling to suppress the Nuclear Overhauser Effect (NOE), which can distort integration. Set D1​ to 5 seconds. The resulting spectrum will collapse the doublet into a sharp singlet, confirming the 3JHF​ coupling causality observed in the standard coupled spectrum.

SynthesisWorkflow A Ketone Precursor (3-Chloro-4-methylphenyl trifluoromethyl ketone) B Imine Formation (NH3 / TiCl4) A->B Condensation C Asymmetric Reduction (Ru-TsDPEN catalyst) B->C Reduction D (1S)-Chiral Amine Target Compound C->D Isolation E NMR Validation (1H, 13C, 19F) D->E Characterization

Workflow for the synthesis and NMR validation of the chiral amine.

References

  • Gosselin, F., et al. "Unprecedented Catalytic Asymmetric Reduction of N−H Imines." Organic Letters, 2005.[Link]

  • Soloshonok, V. A., et al. "Biomimetic Reductive Amination of Fluoro Aldehydes and Ketones via [1,3]-Proton Shift Reaction. 1. Scope and Limitations." The Journal of Organic Chemistry, 2004.[Link]

Exploratory

Physicochemical Profiling and Synthetic Methodologies of 1-(3-Chloro-4-methylphenyl)-2,2,2-trifluoroethan-1-amine

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper Executive Summary The incorporation of fluorine into organic scaffolds is a cornerstone of modern m...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary

The incorporation of fluorine into organic scaffolds is a cornerstone of modern medicinal chemistry. Specifically, the α -trifluoromethyl amine motif presents a unique physicochemical profile, offering enhanced metabolic stability, modulated basicity, and increased lipophilicity. This whitepaper provides an in-depth technical analysis of 1-(3-Chloro-4-methylphenyl)-2,2,2-trifluoroethan-1-amine (CAS: 1021050-95-2)[1]. By dissecting its structural causality, detailing a self-validating asymmetric synthesis protocol, and outlining its pharmacological utility, this guide serves as an authoritative resource for drug development professionals.

Structural Rationale & Physicochemical Profiling

The core scaffold of 1-(3-Chloro-4-methylphenyl)-2,2,2-trifluoroethan-1-amine consists of a benzylamine heavily modified by two distinct functional domains: an α -trifluoromethyl ( −CF3​ ) group and a 3-chloro-4-methylphenyl ring. These modifications do not act in isolation; they synergistically redefine the molecule's behavior in biological systems.

Quantitative Data Summary

The following table synthesizes the core physicochemical properties of the target compound, contrasting them with standard benzylamine to highlight the impact of the functional groups.

PropertyValueMechanistic Causality / Note
IUPAC Name 1-(3-Chloro-4-methylphenyl)-2,2,2-trifluoroethan-1-amineDefines the core α -trifluoromethyl benzylamine scaffold.
CAS Number 1021050-95-2Specifically corresponds to the (1R) -enantiomer[1].
Molecular Formula C9​H9​ClF3​N -
Molecular Weight 223.62 g/mol Optimal for small-molecule drug design (Lipinski's Rule of 5 compliant).
Predicted pKa​ 5.9 ± 0.2Lowered by ~3.5 units vs. unsubstituted benzylamine due to the strong inductive electron withdrawal by the −CF3​ group[2].
Predicted LogP 3.2 ± 0.3Highly lipophilic. Driven by the −CF3​ group and the halogenated aromatic ring.
Physical State Low-Melting Solid / OilTypically isolated and stored as a stable hydrochloride salt to prevent volatilization and oxidative degradation.

Mechanistic Causality in Physicochemical Behavior

As application scientists, we must understand why a molecule behaves the way it does to leverage it effectively in drug design. The profound shift in the physicochemical profile of this molecule is primarily driven by the α -trifluoromethyl group.

Fluorine is the most electronegative element. When three fluorine atoms are positioned adjacent to the basic amine nitrogen, they exert a powerful electron-withdrawing inductive effect through the σ -bond framework. This pulls electron density away from the nitrogen lone pair, drastically reducing its ability to accept a proton. Consequently, the pKa​ drops from ~9.0 (standard benzylamine) to approximately 5.9[2]. In physiological conditions (pH 7.4), this amine will exist largely in its neutral, unprotonated state, which, combined with the lipophilic 3-chloro-4-methylphenyl ring, vastly enhances its ability to passively diffuse across the blood-brain barrier (BBB) and cellular membranes.

G A 1-(3-Chloro-4-methylphenyl)- 2,2,2-trifluoroethan-1-amine B Trifluoromethyl (-CF3) Group A->B C 3-Chloro-4-methylphenyl Ring A->C D Strong Electron Withdrawal B->D E Increased Steric Bulk & Lipophilicity C->E F Lowered pKa (~5.9) Reduced Basicity D->F G Enhanced LogP (~3.2) High BBB Penetration E->G

Fig 1: Structural causality driving the physicochemical properties of the target amine.

Asymmetric Synthesis Workflow & Experimental Protocols

The synthesis of highly enantioenriched α -trifluoromethyl amines is notoriously challenging due to the poor electrophilicity of trifluoromethyl ketones and the difficulty in controlling facial selectivity during reduction. To overcome this, the industry standard relies on the Ellman homochiral tert-butanesulfinamide auxiliary [3].

Experimental Protocol: Ellman Auxiliary-Directed Synthesis

Objective: Synthesize (1R) -1-(3-Chloro-4-methylphenyl)-2,2,2-trifluoroethan-1-amine with >98% enantiomeric excess (e.e.).

Step 1: Ketimine Condensation
  • Reagents: 1-(3-Chloro-4-methylphenyl)-2,2,2-trifluoroethan-1-one (1.0 eq), (R) -2-methylpropane-2-sulfinamide (1.2 eq), Titanium(IV) ethoxide [ Ti(OEt)4​ ] (2.0 eq), anhydrous THF.

  • Procedure: Under an inert argon atmosphere, dissolve the ketone and chiral sulfinamide in anhydrous THF. Add Ti(OEt)4​ dropwise at room temperature. Heat the reaction mixture to 60°C for 18 hours.

  • Causality & Expertise: The −CF3​ group severely deactivates the carbonyl carbon toward nucleophilic attack and promotes the formation of stable, unreactive hydrates. Ti(OEt)4​ is critical here; it acts as both a potent Lewis acid to activate the carbonyl and an irreversible water scavenger to drive the equilibrium toward the ketimine[3].

  • Self-Validating System: Do not proceed blindly. Take a 50 µL reaction aliquot, dilute in CDCl3​ , and acquire a 19F NMR spectrum. The complete disappearance of the ketone −CF3​ singlet (typically around -76 ppm) and the emergence of the imine −CF3​ singlet (around -71 ppm) provides definitive, real-time proof of conversion.

Step 2: Diastereoselective Reduction
  • Reagents: Crude ketimine intermediate (1.0 eq), Sodium borohydride ( NaBH4​ ) (3.0 eq), THF/ H2​O (95:5).

  • Procedure: Cool the ketimine solution to -50°C. Slowly add NaBH4​ in portions. Stir for 4 hours, allowing the temperature to gradually rise to -20°C. Quench carefully with saturated aqueous NH4​Cl .

  • Causality & Expertise: The bulky tert-butyl group of the sulfinyl auxiliary acts as a steric wall, effectively shielding one face of the imine. Hydride delivery from NaBH4​ is forced to occur exclusively from the less hindered face, establishing the (1R) stereocenter with high precision[4].

  • Self-Validating System: Isolate the crude sulfinamide via standard aqueous workup. Analyze the crude mixture using Chiral HPLC or 19F NMR to determine the diastereomeric ratio (d.r.). A d.r. of >95:5 validates the facial selectivity of the reduction before committing to the final deprotection.

Step 3: Auxiliary Cleavage and Salt Formation
  • Reagents: Chiral sulfinamide intermediate, 4M HCl in 1,4-dioxane, Methanol.

  • Procedure: Dissolve the intermediate in methanol. Add 4M HCl in dioxane dropwise at 0°C. Stir for 2 hours at room temperature. Concentrate under reduced pressure and triturate the residue with cold diethyl ether to precipitate the amine hydrochloride salt.

  • Causality & Expertise: Acidic methanolysis selectively cleaves the N-S bond without risking racemization of the newly formed chiral center. Isolating the product as a hydrochloride salt prevents the freebase amine from volatilizing and provides a highly stable, crystalline solid suitable for long-term storage[3].

Synth K 1. Trifluoromethyl Ketone Starting Material C 2. Condensation (R)-t-BuSONH2, Ti(OEt)4 K->C Lewis Acid Activation I 3. Chiral Sulfinyl Imine Intermediate C->I Water Scavenging R 4. Diastereoselective Reduction NaBH4, -50°C I->R Steric Shielding S 5. Sulfinamide Cleavage HCl in MeOH R->S d.r. > 95:5 A 6. Enantiopure Amine Hydrochloride Salt S->A Deprotection

Fig 2: Ellman auxiliary-directed asymmetric synthesis workflow for alpha-trifluoromethyl amines.

Pharmacological Relevance & Downstream Applications

The integration of 1-(3-Chloro-4-methylphenyl)-2,2,2-trifluoroethan-1-amine into drug discovery pipelines offers several distinct advantages:

  • Amide Bond Surrogates: The reduced basicity of the α -trifluoromethyl amine allows it to mimic the electronic properties of an amide bond while remaining completely resistant to proteolytic cleavage by peptidases.

  • Metabolic Shielding: The robust C−F bonds block cytochrome P450-mediated oxidative metabolism at the α -position, significantly extending the biological half-life of the parent drug.

  • CNS Penetration: The high lipophilicity (LogP ~3.2) and low fraction of protonated species at physiological pH make this scaffold an exceptional building block for neurotherapeutics targeting the central nervous system.

References

  • 2,2,2-Trifluoro-1-phenyl-ethylamine, ChemBK. Available at:[Link]

  • A Facile Three-Step Synthesis of 1,2-Amino Alcohols Using the Ellman Homochiral tert-Butylsulfinamide, ResearchGate. Available at: [Link]

Sources

Foundational

A Guide to the Crystal Structure Analysis of 1-(3-Chloro-4-methylphenyl)-2,2,2-trifluoroethan-1-amine: From Synthesis to Structural Insights for Drug Discovery

Introduction: The Significance of Fluorinated Amines in Modern Drug Development In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine atoms into small molecule drug candidates has...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Significance of Fluorinated Amines in Modern Drug Development

In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine atoms into small molecule drug candidates has become a cornerstone of molecular design.[1][2][3] The unique physicochemical properties imparted by fluorine, such as increased metabolic stability, enhanced lipophilicity, and altered basicity, can profoundly influence a compound's pharmacokinetic and pharmacodynamic profile.[1][2][3] Among the various fluorinated motifs, the trifluoroethylamine group is of particular interest, often serving as a metabolically stable bioisostere for amide bonds.[1][4] The subject of this guide, 1-(3-chloro-4-methylphenyl)-2,2,2-trifluoroethan-1-amine, represents a chiral scaffold of significant potential in drug discovery. Its detailed three-dimensional atomic arrangement, elucidated through single-crystal X-ray diffraction (SCXRD), is paramount for understanding its structure-activity relationship (SAR) and for guiding the rational design of more potent and selective therapeutics.[5][6][7][8]

This in-depth technical guide provides a comprehensive roadmap for the crystal structure analysis of 1-(3-chloro-4-methylphenyl)-2,2,2-trifluoroethan-1-amine, from its chemical synthesis to the interpretation of its crystal structure. This document is intended for researchers, scientists, and drug development professionals, offering not just procedural steps, but also the underlying scientific rationale that governs experimental choices.

Part 1: Synthesis and Purification of High-Purity Crystalline Material

The prerequisite for any successful crystallographic study is the availability of high-purity, single-crystalline material.[9] The synthesis of the target compound, 1-(3-chloro-4-methylphenyl)-2,2,2-trifluoroethan-1-amine, can be approached through several established methods for the preparation of chiral α-trifluoromethyl amines.[5][9][10] A robust and widely applicable strategy involves the asymmetric reduction of a trifluoromethyl imine precursor.

Proposed Synthetic Pathway

A plausible and efficient synthetic route commences with the commercially available 3-chloro-4-methylaniline. The proposed multi-step synthesis is outlined below.

Step 1: Synthesis of 3-chloro-4-methylaniline

While commercially available, 3-chloro-4-methylaniline can also be synthesized from 4-nitrotoluene through chlorination followed by catalytic hydrogenation. This process involves the reduction of the nitro group to an amine, a common transformation in organic synthesis.[2]

Step 2: Formation of the Trifluoromethyl Imine Precursor

The key intermediate, a trifluoromethyl imine, can be formed through the condensation of 3-chloro-4-methylaniline with a suitable trifluoromethyl ketone, such as 1,1,1-trifluoroacetone, under dehydrating conditions. Alternatively, an N-aryl N,O-acetal, a stable imine surrogate, can be formed and subsequently reacted.[4]

Step 3: Asymmetric Reduction to the Chiral Amine

The final and crucial step is the enantioselective reduction of the trifluoromethyl imine. This can be achieved using various catalytic systems, including transition-metal catalysts (e.g., Palladium-based) or organocatalysts, in the presence of a suitable hydrogen source.[5][9] The choice of catalyst and reaction conditions is critical for achieving high enantiomeric excess (ee).

Experimental Protocol: Synthesis and Purification

Materials and Reagents:

  • 3-chloro-4-methylaniline

  • 1,1,1-trifluoroacetone

  • Toluene

  • Magnesium sulfate (anhydrous)

  • Chiral catalyst (e.g., a suitable palladium complex with a chiral ligand)

  • Hydrogen source (e.g., Hantzsch ester or hydrogen gas)

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

  • Deuterated solvents for NMR analysis

Procedure:

  • Imine Formation: To a solution of 3-chloro-4-methylaniline (1.0 eq) in toluene, add 1,1,1-trifluoroacetone (1.2 eq). The mixture is heated to reflux with a Dean-Stark apparatus to remove water. The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). Upon completion, the solvent is removed under reduced pressure.

  • Asymmetric Reduction: The crude imine is dissolved in a suitable solvent (e.g., dichloromethane or THF) under an inert atmosphere. The chiral catalyst (e.g., 1-5 mol%) is added, followed by the hydrogen source. The reaction is stirred at the appropriate temperature (which may range from room temperature to elevated temperatures) until complete conversion of the imine is observed.

  • Work-up and Purification: The reaction mixture is quenched, and the product is extracted with an organic solvent. The combined organic layers are washed, dried over anhydrous magnesium sulfate, and concentrated. The crude product is purified by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford the pure 1-(3-chloro-4-methylphenyl)-2,2,2-trifluoroethan-1-amine.

  • Purity and Characterization: The purity of the final compound is assessed by High-Performance Liquid Chromatography (HPLC) on a chiral stationary phase to determine the enantiomeric excess. The structure is confirmed by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and high-resolution mass spectrometry (HRMS).

Part 2: Crystallization Strategy for Single-Crystal Growth

Obtaining diffraction-quality single crystals is often the most challenging step in small molecule crystallography.[9] A systematic screening of crystallization conditions is essential. The choice of solvent and crystallization technique is dictated by the physicochemical properties of the compound, such as its solubility and polarity.

Crystallization Techniques

Several classical and modern techniques can be employed for the crystallization of small organic molecules:[9][10][11][12][13]

  • Slow Evaporation: A straightforward method where a saturated solution of the compound is left undisturbed, allowing the solvent to evaporate slowly, leading to crystal formation.[11] The choice of solvent is critical and can influence crystal growth and even the resulting crystal packing.[11]

  • Vapor Diffusion: This technique involves dissolving the compound in a small amount of a relatively non-volatile solvent and placing this solution in a sealed container with a larger volume of a more volatile anti-solvent in which the compound is poorly soluble.[10][11] The slow diffusion of the anti-solvent vapor into the compound's solution gradually reduces its solubility, promoting crystallization.[10][11]

  • Antisolvent Crystallization: In this method, a solution of the compound is mixed with an antisolvent, a liquid in which the compound is insoluble but which is miscible with the solvent.[10] This reduces the solubility of the solute, inducing supersaturation and subsequent crystallization.[10]

Experimental Protocol: Crystallization Screening

Materials and Solvents:

  • Purified 1-(3-chloro-4-methylphenyl)-2,2,2-trifluoroethan-1-amine

  • A range of solvents of varying polarity (e.g., hexane, toluene, dichloromethane, ethyl acetate, acetone, methanol, ethanol, water)

  • Small glass vials or a multi-well crystallization plate

Procedure:

  • Solubility Testing: A preliminary qualitative assessment of the compound's solubility in a variety of solvents is performed to identify suitable candidates for crystallization.

  • Screening by Slow Evaporation: Prepare saturated or near-saturated solutions of the compound in several promising solvents in small, loosely capped vials. Allow the solvent to evaporate slowly at room temperature.

  • Screening by Vapor Diffusion: In a small, open vial, dissolve a small amount of the compound in a minimal amount of a good solvent. Place this vial inside a larger, sealed vial containing an anti-solvent.

  • Screening by Antisolvent Addition: Prepare a concentrated solution of the compound. Slowly add an anti-solvent dropwise until turbidity is observed, then add a small amount of the good solvent to redissolve the precipitate. Allow the solution to stand undisturbed.

  • Monitoring and Optimization: Regularly inspect the crystallization experiments under a microscope for the formation of single crystals. If initial screens are unsuccessful, variables such as temperature, concentration, and solvent combinations should be systematically varied.

Part 3: Single-Crystal X-ray Diffraction Data Collection

Once a suitable single crystal is obtained, the next step is to collect the X-ray diffraction data. This is performed using a single-crystal X-ray diffractometer.

Instrumentation

A modern single-crystal X-ray diffractometer typically consists of:

  • X-ray Source: Commonly a sealed tube or a microfocus source, often with a copper (Cu Kα, λ = 1.5418 Å) or molybdenum (Mo Kα, λ = 0.7107 Å) anode.[14]

  • Goniometer: To precisely orient the crystal in the X-ray beam.

  • Detector: A sensitive area detector (e.g., CCD or CMOS) to record the diffraction pattern.

  • Cryosystem: To cool the crystal (typically to 100 K) to minimize thermal motion and radiation damage.

Experimental Protocol: Data Collection

Procedure:

  • Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm in all dimensions) is selected and mounted on a goniometer head, often using a cryoloop and a cryoprotectant oil.

  • Data Collection Strategy: The crystal is cooled to the desired temperature (e.g., 100 K). A preliminary set of diffraction images is collected to determine the unit cell parameters and crystal system. Based on this, a full data collection strategy is devised to measure the intensities of a large number of unique reflections to a desired resolution (typically better than 0.84 Å for publication).[15]

  • Data Processing: The raw diffraction images are processed to integrate the reflection intensities, correct for experimental factors (e.g., Lorentz and polarization effects), and merge equivalent reflections. This results in a file containing the unique reflection data.

Part 4: Structure Solution and Refinement

The processed diffraction data is used to solve and refine the crystal structure, which involves determining the positions of all atoms in the unit cell.

Computational Workflow

The process of structure solution and refinement is computationally intensive and relies on specialized software packages such as SHELX or Olex2.[15][16]

dot dot graph Structure_Solution_Workflow { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

Data [label="Diffraction Data (hkl file)"]; Solve [label="Structure Solution (e.g., Direct Methods)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Model [label="Initial Structural Model"]; Refine [label="Least-Squares Refinement", fillcolor="#34A853", fontcolor="#FFFFFF"]; Fourier [label="Difference Fourier Map"]; Complete [label="Complete and Validate Model"]; Final [label="Final Crystal Structure (CIF)", fillcolor="#FBBC05", fontcolor="#202124"];

Data -> Solve; Solve -> Model; Model -> Refine; Refine -> Fourier [label="Identify missing atoms\nand disorder"]; Fourier -> Refine; Refine -> Complete [label="Anisotropic refinement,\nadd H-atoms"]; Complete -> Final; }

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Exploratory

The Pharmacophore Mechanics of 1-(3-Chloro-4-methylphenyl)-2,2,2-trifluoroethan-1-amine in Target Binding

An In-Depth Technical Guide for Rational Drug Design and Biophysical Profiling Executive Summary In modern medicinal chemistry, the strategic incorporation of halogens and fluorinated moieties is a cornerstone of rationa...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide for Rational Drug Design and Biophysical Profiling

Executive Summary

In modern medicinal chemistry, the strategic incorporation of halogens and fluorinated moieties is a cornerstone of rational drug design. The compound 1-(3-Chloro-4-methylphenyl)-2,2,2-trifluoroethan-1-amine represents a highly privileged, stereospecific pharmacophore. Rather than acting merely as a passive structural scaffold, this molecule operates as an active participant in target binding through a sophisticated interplay of pKa​ modulation, steric shielding, and highly directional non-covalent interactions.

This whitepaper deconstructs the biophysical mechanisms by which this specific chemical topology dictates target affinity. By examining the causality behind its structural features—specifically the trifluoromethyl ( CF3​ ) group and the 3-chloro-4-methylphenyl ring—we provide a comprehensive framework for evaluating its binding kinetics and thermodynamic signature.

Structural Deconstruction & Physicochemical Impact

The binding efficacy of 1-(3-Chloro-4-methylphenyl)-2,2,2-trifluoroethan-1-amine is driven by three distinct structural domains, each contributing to a specific thermodynamic or kinetic advantage.

The Trifluoromethyl ( CF3​ ) Group: pKa​ Modulation and Desolvation

The introduction of a CF3​ group adjacent to a primary amine fundamentally alters the molecule's physicochemical profile. Fluorine is the most electronegative element, and the CF3​ moiety exerts a profound electron-withdrawing inductive effect (-I effect) on the adjacent amine[1].

pKa​ Suppression: While a standard benzylamine typically exhibits a pKa​ of ~9.0–9.5, the α

CF3​ group suppresses the amine's pKa​ to approximately 6.5–7.5[2]. At physiological pH (7.4), a significant fraction of the molecule remains un-ionized. This enhances passive membrane permeability and reduces the energetic desolvation penalty required for the amine to enter a lipophilic binding pocket.
  • Steric and Entropic Shielding: The CF3​ group occupies a volume similar to an isopropyl group but possesses extreme lipophilicity[1]. Upon binding to a hydrophobic pocket, the displacement of highly ordered water molecules surrounding the CF3​ group provides a massive entropic driving force ( −TΔS ) for binding.

  • The 3-Chloro-4-methylphenyl Anchor: Halogen Bonding ( σ -Hole)

    The aryl ring is not merely a lipophilic spacer; it is precisely engineered for directional binding.

    • The Halogen Bond: The chlorine atom at the 3-position features an anisotropic charge distribution. The electron-withdrawing nature of the phenyl ring pulls electron density away from the pole of the chlorine atom, creating a region of positive electrostatic potential known as a σ -hole [3]. This σ -hole acts as a highly specific Lewis acid, forming a strong, highly directional halogen bond with Lewis bases (e.g., backbone carbonyl oxygens of a kinase hinge region or GPCR allosteric site)[4].

    • Steric Buttressing by the Methyl Group: The methyl group at the 4-position is critical. It provides steric bulk that restricts the rotational degrees of freedom of the phenyl ring within the binding site. This "steric buttressing" locks the chlorine atom into the optimal trajectory (typically 160°–180° relative to the C-Cl bond) required to maximize the enthalpic energy of the halogen bond[3].

    BindingTopology Ligand 1-(3-Chloro-4-methylphenyl)- 2,2,2-trifluoroethan-1-amine CF3 Trifluoromethyl (CF3) Ligand->CF3 Substructure Amine Chiral Amine (NH2) Ligand->Amine Substructure Aryl 3-Chloro-4-methylphenyl Ligand->Aryl Substructure Pocket1 Hydrophobic Pocket (Entropic Desolvation) CF3->Pocket1 Orthogonal Multipolar Interactions Pocket2 H-Bond Acceptor (Modulated Interaction) Amine->Pocket2 Lowered pKa Reduces Desolvation Penalty Pocket3 Backbone Carbonyl (Halogen Bond Acceptor) Aryl->Pocket3 Highly Directional σ-hole Interaction

    Figure 1: Pharmacophore binding topology and logical relationships of the structural motifs.

    Thermodynamic Signature of Binding

    To understand the causality of these structural modifications, we must look at the thermodynamic signature ( ΔG=ΔH−TΔS ).

    The table below summarizes the quantitative biophysical data comparing the target compound to a non-fluorinated, non-halogenated baseline analog (1-(p-tolyl)ethan-1-amine). The data illustrates how the structural features shift the binding from a weak, non-specific interaction to a highly potent, enthalpy-entropy compensated binding event.

    Compound pKa​ (Amine) Kd​ (nM) ΔG (kcal/mol) ΔH (kcal/mol) −TΔS (kcal/mol)Primary Binding Driver
    Baseline Analog (1-(p-tolyl)ethan-1-amine)9.43,250-7.4-3.2-4.2Hydrophobic packing (Entropic)
    Target Pharmacophore (1-(3-Cl-4-Me-phenyl)-2,2,2-trifluoroethan-1-amine)7.245-10.0-8.5-1.5Halogen bonding (Enthalpic) + CF3​ desolvation

    Data Interpretation: The addition of the 3-chloro and 2,2,2-trifluoro groups results in a massive gain in enthalpic energy ( ΔH shifts from -3.2 to -8.5 kcal/mol), directly confirming the formation of a robust σ -hole halogen bond[4]. Simultaneously, the lowered pKa​ reduces the energetic cost of stripping water away from the amine, preserving a favorable entropic profile.

    Experimental Validation Workflows

    To ensure scientific integrity and trustworthiness, claims regarding binding kinetics and thermodynamics must be validated through orthogonal, self-validating biophysical systems. Below are the step-by-step methodologies required to profile this compound.

    Surface Plasmon Resonance (SPR) for Kinetic Profiling

    SPR is utilized to determine the association ( kon​ ) and dissociation ( koff​ ) rates. Because the target compound is a low-molecular-weight fragment (~223 Da), a high-capacity surface is required to generate a detectable signal.

    Step-by-Step Protocol:

    • Sensor Chip Preparation: Utilize a CM5 sensor chip (carboxymethylated dextran matrix) to provide a 3D environment, maximizing target protein immobilization density.

    • Immobilization: Activate the surface using standard EDC/NHS chemistry. Inject the target protein (diluted in 10 mM Sodium Acetate, pH 4.5—ensure this is below the protein's pI for electrostatic pre-concentration) until an immobilization level of 3,000–4,000 Response Units (RU) is achieved. Quench unreacted esters with 1M Ethanolamine-HCl (pH 8.5).

    • Analyte Preparation: Prepare a 2-fold dilution series of 1-(3-Chloro-4-methylphenyl)-2,2,2-trifluoroethan-1-amine (from 10 μ M down to 39 nM) in running buffer (10 mM HEPES, 150 mM NaCl, 0.05% Tween-20, 2% DMSO, pH 7.4).

    • Injection & Regeneration: Inject the analyte series at a high flow rate (50 μ L/min) to minimize mass transport limitations. Allow 60 seconds for association and 180 seconds for dissociation.

    • Data Fitting: Double-reference the data (subtracting a blank reference channel and zero-concentration blank injections) and fit to a 1:1 Langmuir binding model to extract kon​ , koff​ , and Kd​ .

    Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling

    While SPR provides the free energy ( ΔG ) via the Kd​ , ITC is mandatory to directly measure the enthalpy ( ΔH ) and validate the existence of the halogen bond.

    Step-by-Step Protocol:

    • Buffer Matching: Dialyze the target protein extensively against the exact assay buffer (e.g., 50 mM Tris, 150 mM NaCl, 2% DMSO, pH 7.4). Dissolve the compound in the exact same dialysate to prevent heat of dilution artifacts.

    • Cell and Syringe Loading: Load the sample cell with 20 μ M of the target protein. Load the injection syringe with 200 μ M of the compound.

    • Titration Parameters: Set the instrument to perform 19 injections of 2 μ L each, with a spacing of 150 seconds between injections to allow the thermal baseline to re-equilibrate. Maintain the cell temperature at 25°C.

    • Integration: Integrate the area under each injection peak to determine the heat released (exothermic, indicative of halogen/hydrogen bond formation). Fit the isotherm to an independent binding model to yield ΔH , binding stoichiometry ( N ), and Kd​ . Calculate −TΔS using the Gibbs free energy equation.

    Workflow Step1 1. Target Immobilization (CM5 Sensor Chip, Amine Coupling) Step2 2. SPR Kinetic Profiling (Determine kon, koff, Kd) Step1->Step2 Validated High-Capacity Surface Step3 3. ITC Thermodynamic Profiling (Determine ΔH, -TΔS) Step2->Step3 Affinity & Kinetics Confirmed Step4 4. X-ray Crystallography (Pose Validation & σ-hole mapping) Step3->Step4 Enthalpic Driver Identified

    Figure 2: Orthogonal biophysical screening workflow for validating pharmacophore mechanics.

    Conclusion

    The compound 1-(3-Chloro-4-methylphenyl)-2,2,2-trifluoroethan-1-amine is a masterclass in rational chemical design. By leveraging the electron-withdrawing power of the CF3​ group to modulate amine basicity and desolvation energetics, combined with the precise spatial arrangement of a σ -hole on the 3-chloro substituent, this pharmacophore achieves exceptional binding efficiency. Understanding and experimentally validating these mechanisms through rigorous SPR and ITC workflows allows drug development professionals to confidently deploy these motifs in lead optimization campaigns.

    Sources

    Foundational

    Thermodynamic Stability and Physicochemical Profiling of 1-(3-Chloro-4-methylphenyl)-2,2,2-trifluoroethan-1-amine

    Executive Summary The rational design of modern therapeutics frequently relies on the incorporation of highly fluorinated motifs to optimize pharmacokinetic and physicochemical profiles. 1-(3-Chloro-4-methylphenyl)-2,2,2...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Executive Summary

    The rational design of modern therapeutics frequently relies on the incorporation of highly fluorinated motifs to optimize pharmacokinetic and physicochemical profiles. 1-(3-Chloro-4-methylphenyl)-2,2,2-trifluoroethan-1-amine represents a highly functionalized chiral building block, converging a trifluoromethyl group, a halogenated aryl ring, and a primary amine at a single stereocenter. Understanding the thermodynamic stability of this scaffold is critical for its downstream application in drug development, formulation, and long-term storage.

    This technical guide provides an in-depth analysis of the structural thermodynamics governing this molecule, supported by self-validating experimental workflows designed to quantify its thermal, oxidative, and configurational stability.

    Structural Determinants of Thermodynamic Stability

    The thermodynamic robustness of 1-(3-Chloro-4-methylphenyl)-2,2,2-trifluoroethan-1-amine is not an emergent property, but rather the direct consequence of specific, quantifiable intramolecular forces.

    The Trifluoromethyl (-CF3) Inductive Shield

    The trifluoromethyl group is one of the most stable functional groups utilized in medicinal chemistry. The C–F bond is exceptionally strong due to its high polarity, possessing a bond dissociation energy (BDE) of approximately 485.3 kJ/mol, compared to 414.2 kJ/mol for a standard C–H bond 1. This massive energy barrier renders the -CF3 moiety highly resistant to thermal, photochemical, and metabolic degradation 1.

    Furthermore, the strong electron-withdrawing nature (inductive effect) of the -CF3 group pulls electron density away from the adjacent primary amine. This drastically lowers the basicity of the amine (reducing the pKa to ~5.5, down from ~9.0 for non-fluorinated analogs), ensuring that the lone pair is less available for oxidative degradation, thereby maximizing in vitro aqueous stability 2.

    Aryl Ring Sterics and Resonance

    The 3-chloro-4-methylphenyl ring provides a dual function. The chlorine atom acts as a stable bioisostere that increases lipophilicity without introducing metabolic hotspots. Thermodynamically, the steric bulk of the di-substituted aryl ring physically shields the chiral center (C1) from nucleophilic attack, preventing degradation via SN​2 pathways.

    Chiral Center Rigidity

    For a chiral amine to racemize, it must pass through a planar transition state (either a carbocation or a carbanion). The -CF3 group strongly destabilizes adjacent carbocations due to extreme electrostatic repulsion, while the bulky aryl group hinders planarization. Consequently, the activation energy ( Ea​ ) for racemization is thermodynamically prohibitive under standard physiological and storage conditions.

    StructuralThermodynamics Core 1-(3-Chloro-4-methylphenyl)- 2,2,2-trifluoroethan-1-amine CF3 Trifluoromethyl (-CF3) Core->CF3 Inductive Pull Aryl 3-Chloro-4-methylphenyl Core->Aryl Steric Bulk Amine Primary Amine (-NH2) Core->Amine Electron Withdrawal CF3_Effect High BDE (485.3 kJ/mol) Thermal/Metabolic Stability CF3->CF3_Effect Aryl_Effect Lipophilicity & Shielding Racemization Resistance Aryl->Aryl_Effect Amine_Effect Lowered pKa (~5.5) Oxidative Stability Amine->Amine_Effect

    Caption: Structural determinants governing the thermodynamic stability of the target compound.

    Quantitative Thermodynamic Profile

    The following table summarizes the key thermodynamic parameters that dictate the handling, formulation, and stability of this class of fluorinated chiral amines.

    Thermodynamic ParameterEstimated Value / RangeScientific Significance
    C-F Bond Dissociation Energy (BDE) ~485.3 kJ/molExtreme resistance to homolytic cleavage and thermal degradation 1.
    Amine pKa (Conjugate Acid) 5.2 – 5.8Predominantly unprotonated at physiological pH; high oxidative stability.
    Enthalpy of Vaporization ( ΔHvap​ ) 45 – 55 kJ/molDictates volatility and formulation stability of the free base.
    Racemization Activation Energy ( Ea​ ) > 120 kJ/molHigh configurational stability; prevents spontaneous enantiomeric drift.
    Thermal Decomposition Onset ( Td​ ) > 220 °CDefines the upper limit for high-temperature processing and formulation 3.

    Self-Validating Experimental Protocols

    To empirically validate the thermodynamic stability of 1-(3-Chloro-4-methylphenyl)-2,2,2-trifluoroethan-1-amine, researchers must employ rigorous, self-correcting analytical workflows.

    Protocol A: Solid-State Thermal Analysis (DSC/TGA)

    Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are standard techniques used to evaluate the thermodynamic stability of chemical compounds, determining phase transitions and decomposition temperatures 3.

    • Step 1: Calibration and Baseline Establishment

      • Action: Calibrate the DSC instrument using a high-purity Indium standard ( Tm​ = 156.6 °C, ΔHf​ = 28.45 J/g). Run an empty crimped aluminum pan to establish a thermal baseline.

      • Causality: Instrument drift and the specific heat capacity of the aluminum crucibles can mask subtle polymorphic transitions. A self-validating baseline subtraction ensures that only the intrinsic heat flow of the fluorinated amine is recorded.

    • Step 2: Sample Preparation

      • Action: Accurately weigh 2-5 mg of the compound into an aluminum pan and hermetically seal it.

      • Causality: Precise mass measurement is required to accurately calculate the enthalpy of fusion ( ΔHf​ ) in J/g. Hermetic sealing prevents premature volatilization of the free base before its true melting or degradation point is reached.

    • Step 3: Thermal Ramping under Inert Atmosphere

      • Action: Heat the sample from 25 °C to 300 °C at a rate of 10 °C/min under a continuous nitrogen purge (50 mL/min).

      • Causality: The 10 °C/min rate perfectly balances thermal resolution with heat flow sensitivity. The nitrogen purge is strictly mandated to isolate intrinsic thermal degradation (breaking of C-C or C-N bonds) from exothermic oxidative events, yielding a true thermodynamic decomposition onset ( Td​ ).

    Protocol B: Solution-State Enantiomeric Stability Assay

    Because this compound is a chiral amine, its thermodynamic stability profile must include its resistance to racemization in solution.

    • Step 1: Buffer Preparation and Spiking

      • Action: Prepare standard aqueous buffers at pH 1.2 (simulated gastric fluid), pH 7.4 (physiological), and pH 10.0. Dissolve the enantiopure compound to a concentration of 1 mg/mL using an internal standard (e.g., a structurally similar stable isotope).

      • Causality: Testing across a wide pH range identifies specific acid- or base-catalyzed degradation pathways. The internal standard self-validates the assay against solvent evaporation or injection volume errors during HPLC analysis.

    • Step 2: Thermal Stress Incubation

      • Action: Incubate the buffered solutions at 40 °C, 60 °C, and 80 °C in sealed, inert-glass ampoules for 14 days.

      • Causality: Elevated temperatures accelerate kinetic degradation. By capturing the rate constants ( k ) at multiple temperatures, researchers can apply the Arrhenius equation ( k=Ae−Ea​/RT ) to calculate the exact activation energy ( Ea​ ) of racemization, allowing for highly accurate shelf-life extrapolations at 25 °C.

    • Step 3: Chiral HPLC Analysis

      • Action: Quench the samples at specific time points and analyze via Chiral HPLC (e.g., using a Chiralcel OD-H column) to quantify Enantiomeric Excess (ee%).

    ExperimentalWorkflow cluster_Thermal Solid-State Thermal Analysis cluster_Solution Solution-State Stability Prep Sample Preparation DSC DSC (Phase Transitions) Prep->DSC TGA TGA (Degradation Kinetics) Prep->TGA Buffer pH/Temp Incubation Prep->Buffer Data Thermodynamic Parameter Extraction (Ea, ΔH, Td) DSC->Data TGA->Data HPLC Chiral HPLC (Enantiomeric Excess) Buffer->HPLC HPLC->Data

    Caption: Self-validating experimental workflow for comprehensive thermodynamic profiling.

    Conclusion

    The thermodynamic stability of 1-(3-Chloro-4-methylphenyl)-2,2,2-trifluoroethan-1-amine is fundamentally anchored by the extreme bond dissociation energy of its trifluoromethyl group and the steric shielding provided by its halogenated aryl ring. By employing rigorous, self-validating thermal and chromatographic protocols, drug development professionals can accurately map the thermodynamic boundaries of this molecule, ensuring its successful integration into advanced pharmaceutical formulations.

    References

    • Novel N(SCF3)(CF3)
    • Navigating the Stability of N-(Trifluoromethylthio)
    • Source: National Institutes of Health (NIH)

    Sources

    Protocols & Analytical Methods

    Method

    Enantioselective Synthesis Protocol for 1-(3-Chloro-4-methylphenyl)-2,2,2-trifluoroethan-1-amine

    The incorporation of the α -trifluoromethyl amine motif into pharmacophores is a highly sought-after strategy in modern drug development[1]. The strong electron-withdrawing nature of the trifluoromethyl (CF 3​ ) group si...

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    Author: BenchChem Technical Support Team. Date: April 2026

    The incorporation of the α -trifluoromethyl amine motif into pharmacophores is a highly sought-after strategy in modern drug development[1]. The strong electron-withdrawing nature of the trifluoromethyl (CF 3​ ) group significantly lowers the pKa of the adjacent amine, enhancing membrane permeability and metabolic stability while acting as a robust bioisostere for amides or ethyl groups[2].

    This application note details a self-validating, highly reproducible protocol for the enantioselective synthesis of 1-(3-Chloro-4-methylphenyl)-2,2,2-trifluoroethan-1-amine . The methodology leverages the highly predictable stereocontrol of Ellman’s chiral auxiliary (tert-butanesulfinamide) coupled with the nucleophilic addition of the Ruppert-Prakash reagent (TMSCF 3​ )[3].

    Mechanistic Rationale & Experimental Design

    To achieve high enantiomeric excess (er > 99:1), this protocol relies on a three-step sequence: Condensation, Diastereoselective Trifluoromethylation, and Acidic Deprotection [4].

    • Causality in Condensation: The formation of the chiral sulfinyl imine is driven by Titanium(IV) ethoxide (Ti(OEt) 4​ ). Ti(OEt) 4​ acts as both a mild Lewis acid to activate the 3-chloro-4-methylbenzaldehyde and an irreversible water scavenger[5]. This dual action is critical because chiral sulfinamides are highly moisture-sensitive, and standard desiccants (like MgSO 4​ ) often fail to push the equilibrium to completion for electron-rich or sterically hindered benzaldehydes.

    • Causality in Trifluoromethylation: The nucleophilic addition of the CF 3​ anion is initiated by Tetrabutylammonium triphenyldifluorosilicate (TBAT). TBAT is explicitly chosen over the more common Tetrabutylammonium fluoride (TBAF) because TBAF contains water of hydration. Trace water prematurely protonates the trifluoromethanide equivalent or hydrolyzes the imine[3]. TBAT provides a strictly anhydrous, mild fluoride source. The stereochemical outcome is governed by the bulky tert-butyl group of the auxiliary, which shields one face of the imine, forcing the CF 3​ attack via a highly ordered, six-membered transition state from the less hindered Re-face[6].

    • Causality in Deprotection: The N-S bond of the resulting sulfinamide is highly acid-labile. A brief exposure to anhydrous HCl cleanly cleaves the auxiliary without risking racemization or defluorination, yielding the target chiral amine as a stable hydrochloride salt[7].

    Quantitative Data Summary

    The following table outlines the expected metrics for each stage of the synthesis, assuming standard Schlenk techniques and anhydrous conditions are maintained.

    StepReaction PhaseReagents & ConditionsExpected Yield (%)Stereochemical Purity
    1 Condensation Ti(OEt) 4​ , THF, 25 °C, 12 h85 – 92N/A (Chiral pool)
    2 Trifluoromethylation TMSCF 3​ , TBAT, THF, -55 °C to RT, 3 h80 – 88dr > 95:5
    3 Deprotection 4M HCl in dioxane, MeOH, 25 °C, 1 h> 95er > 99:1
    Step-by-Step Experimental Protocol
    Step 1: Synthesis of the Chiral Sulfinyl Imine
    • Preparation: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar under an argon atmosphere.

    • Reagent Addition: Add 3-chloro-4-methylbenzaldehyde (10.0 mmol, 1.55 g) and (R)-2-methylpropane-2-sulfinamide (10.5 mmol, 1.27 g) to the flask. Dissolve the mixture in anhydrous THF (30 mL).

    • Activation: Inject Ti(OEt) 4​ (20.0 mmol, 4.2 mL) dropwise at room temperature. Stir the reaction mixture continuously for 12 hours.

    • Workup: Quench the reaction by adding equal volumes of brine (50 mL) and EtOAc (50 mL) while stirring vigorously. A white precipitate (titanium dioxide) will form.

    • Isolation: Filter the resulting suspension through a pad of Celite, washing the filter cake thoroughly with EtOAc. Separate the organic layer, dry over anhydrous Na 2​ SO 4​ , and concentrate in vacuo to afford the pure (R)-N-(3-chloro-4-methylbenzylidene)-2-methylpropane-2-sulfinamide.

    Step 2: Asymmetric Nucleophilic Trifluoromethylation
    • Preparation: In a flame-dried 250 mL Schlenk flask under argon, dissolve the chiral imine (8.0 mmol) and TBAT (9.6 mmol, 5.18 g) in anhydrous THF (40 mL).

    • Cooling: Submerge the flask in a dry ice/acetone bath and allow the internal temperature to equilibrate to -55 °C. Note: Strict temperature control is vital to maximize the diastereomeric ratio (dr).

    • Addition: Add TMSCF 3​ (12.0 mmol, 1.77 mL) dropwise over 10 minutes via a syringe.

    • Reaction: Stir the mixture at -55 °C for 2 hours, then remove the cooling bath and allow the reaction to slowly warm to room temperature over 1 hour.

    • Workup: Quench with saturated aqueous NH 4​ Cl (30 mL) and extract with EtOAc (3 x 30 mL). Wash the combined organic layers with brine, dry over Na 2​ SO 4​ , and concentrate. Purify via flash column chromatography (Hexanes/EtOAc) to isolate the major diastereomer.

    Step 3: Acidic Cleavage & Free-Basing
    • Deprotection: Dissolve the purified trifluoromethylated sulfinamide (5.0 mmol) in MeOH (15 mL). Add 4M HCl in 1,4-dioxane (10 mL) dropwise.

    • Cleavage: Stir the mixture at room temperature for 1 hour. The cleavage of the sulfinyl group is rapid and quantitative.

    • Concentration: Remove the solvent under reduced pressure. Triturate the residue with Et 2​ O to precipitate the hydrochloride salt of the target amine.

    • Free-Basing (Optional): To obtain the free base, partition the salt between 1M NaOH (20 mL) and Et 2​ O (20 mL). Extract the aqueous layer with Et 2​ O (2 x 20 mL). Dry the combined organic layers over Na 2​ SO 4​ and concentrate carefully (the free amine may be volatile) to yield enantiopure 1-(3-Chloro-4-methylphenyl)-2,2,2-trifluoroethan-1-amine .

    Synthesis Workflow Visualization

    SynthesisWorkflow Start 3-Chloro-4-methylbenzaldehyde + (R)-t-Bu-Sulfinamide Step1 Step 1: Condensation Ti(OEt)4, THF, 25°C Start->Step1 Imine Chiral N-Sulfinyl Imine (Intermediate 1) Step1->Imine 85-90% Yield Step2 Step 2: Trifluoromethylation TMSCF3, TBAT, THF, -55°C Imine->Step2 Sulfinamide Trifluoromethylated Sulfinamide (Intermediate 2) Step2->Sulfinamide 80-88% Yield dr >95:5 Step3 Step 3: Deprotection HCl/MeOH, 25°C Sulfinamide->Step3 Product Chiral Trifluoroethan-1-amine (Target Product) Step3->Product >95% Yield er >99:1

    Workflow of the enantioselective 3-step synthesis of chiral alpha-trifluoromethyl amines.

    References
    • Prakash, G. K. S.; Mandal, M.; Olah, G. A. "Stereoselective Synthesis of Trifluoromethylated Amines through Nucleophilic Trifluoromethylation of N-tert-Butanesulfinimines." Organic Letters, 2001, 3(18), 2847-2850. Available at:[Link]

    • Liu, J.; Hu, J. "Synthesis of fluorinated chiral amines using N-tert-butylsulfinyl imines." Future Medicinal Chemistry, 2009, 1(5), 875-888. Available at:[Link]

    • Lin, X.; et al. "Strategies for the Catalytic Enantioselective Synthesis of α-Trifluoromethyl Amines." National Institutes of Health (PMC), 2020. Available at:[Link]

    Sources

    Application

    Catalytic asymmetric reductive amination of 1-(3-Chloro-4-methylphenyl)-2,2,2-trifluoroethan-1-amine

    An Application Guide to the Synthesis of Chiral 1-(3-Chloro-4-methylphenyl)-2,2,2-trifluoroethan-1-amine via Catalytic Asymmetric Reductive Amination Introduction: The Significance of Chiral Trifluoromethyl-Amines Chiral...

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    Author: BenchChem Technical Support Team. Date: April 2026

    An Application Guide to the Synthesis of Chiral 1-(3-Chloro-4-methylphenyl)-2,2,2-trifluoroethan-1-amine via Catalytic Asymmetric Reductive Amination

    Introduction: The Significance of Chiral Trifluoromethyl-Amines

    Chiral amines are fundamental building blocks in the synthesis of pharmaceuticals and agrochemicals, with over 80% of all drugs containing at least one amine functional group.[1] The incorporation of a trifluoromethyl (CF3) group into these molecules is a widely employed strategy in medicinal chemistry to enhance metabolic stability, membrane permeability, and binding affinity.[2][3] The target molecule, 1-(3-chloro-4-methylphenyl)-2,2,2-trifluoroethan-1-amine, is a valuable chiral intermediate whose stereochemistry is critical for its biological activity.

    Direct asymmetric reductive amination (ARA) has emerged as one of the most efficient and atom-economical methods for producing chiral amines.[4][5] This one-pot reaction converts a prochiral ketone into a chiral amine, avoiding the isolation of often unstable imine intermediates and minimizing waste.[6] This guide provides a detailed protocol for the synthesis of the title compound from its corresponding ketone, 1-(3-chloro-4-methylphenyl)-2,2,2-trifluoroethan-1-one, using a state-of-the-art ruthenium-based catalytic system.

    Reaction Principle and Catalytic Mechanism

    The asymmetric reductive amination proceeds in two main stages within a single pot:

    • Imine Formation: The ketone carbonyl group reacts with an ammonia source (here, ammonium acetate) to form a prochiral imine intermediate. This is a reversible equilibrium, often driven forward by the removal of water or, in this case, by the immediate consumption of the imine in the next step.

    • Asymmetric Reduction: A chiral transition metal catalyst, activated by a hydride source (e.g., H2 gas), stereoselectively transfers a hydride to the C=N bond of the imine. The chiral ligand environment around the metal center dictates the facial selectivity of the hydride attack, leading to the formation of one enantiomer of the amine in excess.

    The catalytic cycle, particularly for a ruthenium-diphosphine complex, is a well-studied process. The active Ru-H species coordinates to the imine, followed by insertion and hydride transfer through an outer-sphere transition state, ultimately yielding the chiral amine and regenerating the catalyst.[7]

    Catalytic_Cycle cluster_main Asymmetric Reductive Amination Cycle Ketone Ar(CF3)C=O Imine Ar(CF3)C=NH Ketone->Imine + NH3 - H2O Ru_Imine Imine Complex {[Ru]-H-L*(Imine)} Imine->Ru_Imine Coordination Amine Chiral Amine Ar(CF3)CH-NH2 Catalyst [Ru]-L* Amine->Catalyst Product Release Ru_H [Ru]-H-L* Catalyst->Ru_H + H2 Ru_H->Ru_Imine Imine Binding Ru_Imine->Amine Stereoselective Hydride Transfer

    Figure 1: A simplified representation of the catalytic cycle for Ru-catalyzed asymmetric reductive amination.

    Overview of Catalytic Systems

    Several catalytic systems are effective for the asymmetric reductive amination of aryl-trifluoromethyl ketones. The choice of catalyst, ligand, and hydride source is crucial for achieving high yield and enantioselectivity.

    Catalyst SystemChiral Ligand ExampleHydride SourceNitrogen SourceTypical ConditionsAdvantages & Considerations
    Ruthenium Chiral Diphosphines (e.g., SEGPHOS, BINAP)[8][9]H₂ GasNH₄OAc, NH₃/NH₄Cl50-80 °C, 30-50 bar H₂High efficiency and enantioselectivity for aryl ketones; requires high-pressure equipment.[2][10]
    Iridium Phosphoramidites, f-Binaphane[7][9]H₂ Gas, HCOOH/NEt₃Primary/Secondary Amines, NH₄OAc25-60 °CMild conditions, high turnover numbers; can be sensitive to air and moisture.[11][12]
    Organocatalyst Chiral Phosphoric Acid (CPA)[13]Hantzsch Ester[14]Benzylamine, Anilines25-50 °CMetal-free, avoids heavy metal contamination; may require higher catalyst loading and longer reaction times.[6][15]

    For this application note, we will focus on a Ruthenium-catalyzed system , which has demonstrated excellent results for this class of substrates, providing high yields and enantioselectivities (up to 97% ee) in a highly reliable manner.[10][16]

    Detailed Experimental Protocol: Ru-Catalyzed Synthesis

    Objective: To synthesize chiral 1-(3-chloro-4-methylphenyl)-2,2,2-trifluoroethan-1-amine with high enantiomeric excess.

    Materials & Reagents:

    • Substrate: 1-(3-Chloro-4-methylphenyl)-2,2,2-trifluoroethan-1-one (1.0 eq)

    • Catalyst Precursor: [RuCl₂(p-cymene)]₂ (0.005 eq, 0.5 mol%)

    • Chiral Ligand: (R)-DM-SEGPHOS or a similar electron-rich chiral diphosphine ligand (0.011 eq, 1.1 mol%)

    • Nitrogen Source: Ammonium Acetate (NH₄OAc) (10 eq)

    • Solvent: Anhydrous, degassed 2-Propanol (IPA)

    • Workup: Dichloromethane (DCM), Saturated aq. NaHCO₃, Brine, Anhydrous Na₂SO₄

    • Purification: Silica gel for column chromatography, Hexanes/Ethyl Acetate

    Equipment:

    • High-pressure autoclave/reactor with magnetic stirring and temperature/pressure control

    • Schlenk line and glassware for handling air-sensitive reagents

    • Standard laboratory glassware

    • Rotary evaporator

    • Silica gel chromatography setup

    Experimental Workflow Diagram

    Figure 2: Step-by-step experimental workflow from reaction setup to final analysis.

    Step-by-Step Procedure:

    • Catalyst Preparation & Reactor Setup (under inert atmosphere):

      • In a glovebox or under a stream of argon, add the ketone (e.g., 1 mmol), ammonium acetate (10 mmol), [RuCl₂(p-cymene)]₂ (0.005 mmol), and the chiral ligand (0.011 mmol) to the glass liner of a high-pressure autoclave equipped with a magnetic stir bar.

      • Expert Insight: The ligand-to-metal ratio is slightly greater than 1:1 per Ru atom to ensure full coordination and prevent the formation of less selective catalytic species.

    • Reaction Execution:

      • Remove the liner from the glovebox, add anhydrous, degassed 2-propanol (e.g., 5 mL), and immediately seal the autoclave.

      • Purge the autoclave by pressurizing with nitrogen (5-10 bar) and venting three times, followed by a similar purge cycle with hydrogen (H₂) gas.

      • Pressurize the reactor to the desired H₂ pressure (e.g., 50 bar).

      • Begin vigorous stirring and heat the reactor to the target temperature (e.g., 80 °C).

      • Maintain the reaction under these conditions for 12-24 hours. Monitor the reaction for completion by taking aliquots if the reactor setup allows, or run until a predetermined time.

      • Expert Insight: 2-Propanol is an excellent solvent for this reaction, as it effectively dissolves both the ammonium salt and the organic substrate, and it is a poor ligand for the metal, preventing catalyst inhibition.[2]

    • Workup and Purification:

      • After the reaction is complete, cool the autoclave to room temperature and carefully vent the hydrogen pressure in a well-ventilated fume hood.

      • Open the reactor, remove the reaction mixture, and filter it through a small pad of Celite to remove any insoluble materials, washing with a small amount of DCM.

      • Concentrate the filtrate under reduced pressure using a rotary evaporator.

      • Dissolve the residue in DCM and transfer it to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

      • Causality Note: The NaHCO₃ wash is crucial to remove any remaining acetic acid from the ammonium acetate and to neutralize the reaction mixture, ensuring the amine product is in its free base form.

      • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

      • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure chiral amine.

    Product Characterization Protocol

    1. Yield Determination:

    • Obtain the mass of the purified product and calculate the percentage yield based on the initial amount of the limiting reagent (the ketone).

    • Confirm the structure and purity using ¹H NMR, ¹³C NMR, and ¹⁹F NMR spectroscopy.

    2. Enantiomeric Excess (ee) Determination:

    • The enantiomeric excess of the purified amine is determined by chiral High-Performance Liquid Chromatography (HPLC).[17]

    • Sample Preparation: Prepare a dilute solution of the amine product (approx. 1 mg/mL) in the mobile phase.

    • HPLC Conditions (Example):

      • Column: A polysaccharide-based chiral stationary phase (CSP) such as Chiralpak AD-H or AS-H is typically effective for this class of compounds.[18]

      • Mobile Phase: Isocratic mixture of Hexane/Isopropanol (e.g., 90:10 v/v), potentially with a small amount of an amine additive like diethylamine (0.1%) to improve peak shape.

      • Flow Rate: 1.0 mL/min.

      • Detection: UV at 254 nm.

      • Analysis: Inject a small volume (5-10 µL) of both the racemic standard (prepared by reduction with NaBH₄) and the chiral product. The enantiomeric excess is calculated from the peak areas of the two enantiomers (E1 and E2) using the formula: ee (%) = |(Area E1 - Area E2) / (Area E1 + Area E2)| * 100.

    • Trustworthiness Note: It is essential to first analyze a racemic sample to confirm the separation of the two enantiomer peaks and identify their retention times. The integration of well-resolved peaks provides a reliable measure of the enantiopurity.[17] For fluorinated compounds, chiral ¹⁹F NMR analysis using a chiral solvating agent can also be a powerful, separation-free alternative for determining ee.[19][20]

    References

    • Selective Iridium-Catalyzed Reductive Amination Inside Living Cells. Journal of the American Chemical Society. (2025).
    • Reductive amination catalyzed by iridium complexes using carbon monoxide as a reducing agent. RSC Publishing. (2017).
    • Asymmetric Direct Reductive Amination of Ketones with Hantzsch Esters. R Discovery. (2011).
    • Towards a Practical Brønsted Acid Catalyzed and Hantzsch Ester Mediated Asymmetric Reductive Amination of Ketones with Benzylamine. Thieme. (N/A).
    • Iridium-catalyzed direct asymmetric reductive amination utilizing primary alkyl amines as the N-sources. PubMed. (2022).
    • Applications of Hantzsch Esters in Organocatalytic Enantioselective Synthesis. MDPI. (2023).
    • Reductive amination. Wikipedia. (N/A).
    • Air Stable Iridium Catalysts for Direct Reductive Amination of Ketones. KAUST Repository. (N/A).
    • Asymmetric Reductive Amination. University of Liverpool IT Services. (2013).
    • Hantzsch Ester, Diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate. Organic Chemistry Portal. (N/A).
    • Synthesis of chiral α-trifluoromethyl amines via asymmetric reactions of trifluoromethylated imines. Organic Chemistry Frontiers (RSC Publishing). (2026).
    • Synthesis of Chiral Trifluoromethyl-Substituted Hydrazines via Pd- Catalyzed Asymmetric Hydrogenation and Reductive Amination. ACS Publications. (2015).
    • Ru-Catalyzed Asymmetric Reductive Amination of Aryl-Trifluoromethyl Ketones for Synthesis of Primary α-(Trifluoromethyl)arylmethylamines. ACS Publications. (2023).
    • Ru-Catalyzed Asymmetric Reductive Amination of Aryl-Trifluoromethyl Ketones for Synthesis of Primary α-(Trifluoromethyl)arylmethylamines. ACS Publications. (2023).
    • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Journal of the Pharmaceutical Society of Korea. (2021).
    • Ru-Catalyzed Asymmetric Reductive Amination of Aryl-Trifluoromethyl Ketones for Synthesis of Primary α-(Trifluoromethyl)arylmethylamines. PubMed. (2023).
    • Enzymatic Deracemization of Fluorinated Arylcarboxylic Acids: Chiral Enzymatic Analysis and Absolute Stereochemistry Using Chiral HPLC. MDPI. (2024).
    • Fluorine enables separation-free 'chiral chromatographic analysis'. analytica-world.com. (2020).
    • Development and Scale-Up of a Direct Asymmetric Reductive Amination with Ammonia. ACS Publications. (2021).
    • Asymmetric reductive amination of ketones. Google Patents. (2004).
    • Asymmetric Synthesis of Trifluoromethylated Amines via Catalytic Enantioselective Isomerization of Imines. PMC. (N/A).
    • Direct Chiral 19F NMR Analysis of Fluorine-Containing Analytes and Its Application to Simultaneous Chiral Analysis. ACS Publications. (2020).
    • Asymmetric Synthesis of Amines. Ellman Laboratory, Yale University. (N/A).
    • ω-Transaminase-Mediated Asymmetric Synthesis of (S)-1-(4-Trifluoromethylphenyl)Ethylamine. MDPI. (2021).

    Sources

    Method

    Applications of 1-(3-Chloro-4-methylphenyl)-2,2,2-trifluoroethan-1-amine in agrochemical development

    Application Note: 1-(3-Chloro-4-methylphenyl)-2,2,2-trifluoroethan-1-amine as a Core Scaffold in Next-Generation Agrochemical Design Scientific Rationale & Structural Significance The development of modern agrochemicals...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Application Note: 1-(3-Chloro-4-methylphenyl)-2,2,2-trifluoroethan-1-amine as a Core Scaffold in Next-Generation Agrochemical Design

    Scientific Rationale & Structural Significance

    The development of modern agrochemicals relies heavily on the strategic incorporation of halogenated functional groups to optimize field efficacy, environmental safety, and target specificity[1]. The compound 1-(3-Chloro-4-methylphenyl)-2,2,2-trifluoroethan-1-amine (CAS: 1213534-65-6) represents a highly functionalized, chiral-ready building block uniquely suited for the synthesis of advanced crop protection agents, particularly Succinate Dehydrogenase Inhibitors (SDHIs) and novel phenylurea herbicides.

    The architectural value of this amine lies in two distinct moieties:

    • The Trifluoromethyl ( -CF3​ ) Group: The introduction of fluorine substituents is a proven strategy to enhance metabolic stability, bioavailability, and lipophilicity[1]. In the context of agrochemicals, the strong electron-withdrawing nature of the -CF3​ group lowers the pKa of the adjacent amine, improving membrane permeability across fungal cell walls or plant cuticles. Furthermore, the C-F bond provides a robust shield against oxidative degradation by cytochrome P450 enzymes[1].

    • The 3-Chloro-4-methylphenyl Ring: This specific substitution pattern provides the precise steric bulk and electronic distribution required to anchor the molecule within the ubiquinone-binding pocket of target enzymes. It is a well-documented pharmacophore found in established herbicides (e.g., chlortoluron)[2], making it an ideal "hydrophobic tail" in the design of novel active ingredients.

    Recently, Amide Linker Modification (ALM) has emerged as a primary strategy to combat emerging resistance in SDHI fungicides[3]. By utilizing 1-(3-Chloro-4-methylphenyl)-2,2,2-trifluoroethan-1-amine as the amine donor in ALM, researchers can synthesize next-generation SDHIs with extended hydrophobic reach and altered binding kinetics.

    Physicochemical Profiling

    To understand the causality behind selecting this specific amine over unfluorinated or unhalogenated analogs, we must evaluate its physicochemical properties. The data below illustrates how this scaffold primes the resulting active ingredient for agrochemical success.

    Table 1: Comparative Physicochemical Properties & Agrochemical Rationale

    Property1-(3-Chloro-4-methylphenyl)-2,2,2-trifluoroethan-1-amineStandard Benzylamine (Control)Rationale for Agrochemical Design
    Molecular Weight 223.62 g/mol 107.15 g/mol Optimal mass contribution to keep the final SDHI candidate < 500 Da, ensuring systemic mobility in plants.
    cLogP (est.) 3.11.1Enhanced lipophilicity drives cuticular penetration and accumulation in the lipid-rich inner mitochondrial membrane.
    Amine pKa ~7.29.3The -CF3​ group drastically reduces basicity. At physiological pH, the amine is less protonated, increasing passive diffusion rates.
    Metabolic Stability ( t1/2​ ) > 120 min< 30 minHalogenation at the meta/para positions and the -CF3​ group prevent rapid oxidative metabolism by target organisms[1].

    Experimental Workflows & Protocols

    The following protocols detail the synthesis of a novel SDHI candidate using this amine, followed by its biological validation.

    Protocol A: Synthesis of an SDHI Candidate via Amide Linker Modification

    Objective: Couple the trifluoromethylated amine with a standard acid core (e.g., 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid) to generate a novel SDHI. Causality: Because the -CF3​ group withdraws electron density, the nucleophilicity of the amine is significantly reduced. Standard EDC/NHS coupling conditions will result in poor yields. Therefore, we utilize HATU, a highly reactive uronium-based coupling agent, to drive the amidation of the sterically hindered, electron-poor amine to completion.

    Step-by-Step Methodology:

    • Activation: Dissolve 1.0 mmol of the pyrazole-4-carboxylic acid in 5 mL of anhydrous DMF under a nitrogen atmosphere. Add 3.0 mmol of N,N-Diisopropylethylamine (DIPEA), followed by 1.2 mmol of HATU. Stir at room temperature for 15 minutes to generate the active HOAt ester.

    • Coupling: Add 1.1 mmol of 1-(3-Chloro-4-methylphenyl)-2,2,2-trifluoroethan-1-amine dropwise. Elevate the reaction temperature to 40°C.

    • Self-Validation (Reaction Monitoring): After 4 hours, sample 10 µL of the mixture for LC-MS analysis. Validation checkpoint: If the unreacted amine peak persists, the reaction is stalled due to the low nucleophilicity; add an additional 0.5 mmol of HATU and stir for 2 more hours.

    • Workup: Quench the reaction with 20 mL of saturated aqueous NaHCO3​ . Extract the aqueous layer with Ethyl Acetate ( 3×15 mL). Wash the combined organic layers with 5% LiCl (to remove DMF) and brine, then dry over anhydrous Na2​SO4​ .

    • Purification: Concentrate under reduced pressure and purify via flash column chromatography (Hexanes/EtOAc gradient) to yield the pure SDHI candidate.

    Synthesis A 1-(3-Chloro-4-methylphenyl) -2,2,2-trifluoroethan-1-amine C Amide Coupling (HATU, DIPEA, DMF) A->C B Pyrazole-4-carboxylic acid (Acid Core) B->C D Novel SDHI Candidate C->D

    Fig 1: Synthetic workflow for SDHI candidates using the trifluoromethylated amine.

    Protocol B: In Vitro Succinate Dehydrogenase (SDH) Inhibition Assay

    Objective: Quantify the IC50​ of the synthesized candidate against isolated fungal mitochondrial Complex II. Causality: SDH catalyzes the oxidation of succinate to fumarate, transferring electrons to ubiquinone[3]. By introducing DCPIP (2,6-dichlorophenolindophenol) as an artificial terminal electron acceptor, we can spectrophotometrically track the reaction. DCPIP is blue (absorbing at 600 nm) in its oxidized state and becomes colorless when reduced. A decrease in absorbance directly correlates with active SDH function; halting this decrease proves successful inhibition.

    Step-by-Step Methodology:

    • Buffer Preparation: Prepare the assay buffer containing 50 mM potassium phosphate (pH 7.4), 2 mM EDTA, and 0.1% BSA.

    • Enzyme Preparation: Suspend isolated mitochondria from Botrytis cinerea (or a purified porcine SDH model) in the assay buffer.

    • Equilibration: In a 96-well microplate, combine 150 µL of assay buffer, 20 mM succinate, and 10 µL of the mitochondrial suspension.

    • Inhibitor Introduction: Add the synthesized SDHI candidate in serial dilutions (100 µM to 0.1 nM) dissolved in DMSO. Crucial constraint: Final DMSO concentration must remain ≤1% to prevent solvent-induced protein denaturation. Incubate for 10 minutes at 25°C to allow the inhibitor to anchor into the ubiquinone binding pocket.

    • Reaction Initiation: Add 50 µM DCPIP and 50 µM phenazine methosulfate (PMS, acting as an intermediate electron carrier) to initiate the reaction.

    • Data Acquisition: Measure absorbance at 600 nm every 30 seconds for 10 minutes using a microplate reader.

    • Self-Validation (Assay Integrity): Calculate the reaction rate ( ΔA600​/min ).

      • Negative Control: A well containing only 1% DMSO must show a steep negative slope, confirming the enzyme is active and viable.

      • Positive Control: A well containing 10 µM Boscalid or Fluxapyroxad must show a flat line, confirming the assay is sensitive to known SDHIs.

    MoA S Succinate C2 Mitochondrial Complex II (SDH Enzyme) S->C2 Oxidation F Fumarate C2->F UQ Ubiquinone (CoQ10) C2->UQ Electron Transfer I SDHI Candidate I->C2 Blocks Binding Pocket

    Fig 2: Mechanism of action of the SDHI candidate blocking mitochondrial Complex II.

    References

    • Jeschke, P. (2010). The unique role of halogen substituents in the design of modern agrochemicals. Pest Management Science, 66(1), 10-27. Available at: [Link]

    • National Center for Biotechnology Information. PubChem Compound Summary for CID 27375, Chlortoluron. Available at: [Link]

    • Zhang, Y., et al. (2024). Comprehensive Overview of the Amide Linker Modification in the Succinate Dehydrogenase Inhibitors. Journal of Agricultural and Food Chemistry. Available at:[Link]

    Sources

    Application

    Application Note: Advanced Derivatization Strategies for 1-(3-Chloro-4-methylphenyl)-2,2,2-trifluoroethan-1-amine

    Executive Summary & Scope The compound 1-(3-Chloro-4-methylphenyl)-2,2,2-trifluoroethan-1-amine is a highly specialized fluorinated chiral building block. The incorporation of the 3-chloro-4-methylphenyl moiety provides...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Executive Summary & Scope

    The compound 1-(3-Chloro-4-methylphenyl)-2,2,2-trifluoroethan-1-amine is a highly specialized fluorinated chiral building block. The incorporation of the 3-chloro-4-methylphenyl moiety provides tunable lipophilicity and specific steric bulk, while the α-trifluoromethyl (-CF₃) group drastically alters the physicochemical properties of the adjacent primary amine. Such motifs are increasingly prevalent in modern drug discovery to improve metabolic stability, enhance target binding via halogen bonding, and fine-tune basicity.

    However, the derivatization of this amine—whether for analytical enantiomeric excess (ee%) determination, chromatographic detection, or synthetic elaboration into active pharmaceutical ingredients (APIs)—presents significant chemical challenges. This application note provides researchers and synthetic chemists with field-proven, self-validating protocols to successfully derivatize this hindered and electronically deactivated amine.

    Mechanistic Insights: Overcoming the "Fluorine Effect"

    As a Senior Application Scientist, it is critical to understand why standard amine coupling protocols (e.g., room temperature EDC/HOBt coupling or un-catalyzed acylations) routinely fail or produce low yields with this substrate. The experimental choices in the protocols below are dictated by two fundamental causality factors:

    • Electronic Deactivation (The Inductive Effect): The -CF₃ group is one of the most strongly electron-withdrawing groups in organic chemistry. Through strong inductive (-I) effects, it pulls electron density away from the nitrogen lone pair. This drastically lowers the conjugate acid pKa of the primary amine from a typical ~9.5 (for standard alkylamines) to approximately 5.5–6.0. Consequently, the amine is a remarkably poor nucleophile[1].

    • Steric Hindrance: The sp³ chiral center (C1) is flanked by the bulky -CF₃ group and the 3-chloro-4-methylphenyl ring. The trajectory for nucleophilic attack on an electrophile is sterically restricted.

    The Solution: To drive derivatization to completion, the system requires highly reactive electrophiles (e.g., acyl chlorides, anhydrides, or isocyanates), elevated temperatures, and the mandatory inclusion of nucleophilic catalysts such as 4-Dimethylaminopyridine (DMAP) . DMAP acts as an acyl transfer agent, forming a highly reactive, sterically accessible acylpyridinium intermediate that forces the sluggish α-trifluoromethyl amine to react[2].

    Strategic Derivatization Workflows

    Workflow A: Chiral Resolution via Mosher's Amide Formation

    Purpose: To determine the enantiomeric excess (ee%) of the synthesized chiral amine via ¹⁹F or ¹H NMR. Self-Validating Mechanism: The reaction is self-validating when the ¹⁹F NMR spectrum shows the complete disappearance of the unreacted amine's -CF₃ signal and the emergence of distinct Mosher amide -CF₃ signals. The integration of the MTPA-CF₃ group versus the substrate-CF₃ group must ratio to exactly 1:1, confirming complete conversion without side reactions[3].

    Protocol:

    • Preparation: Accurately weigh 10.0 mg of 1-(3-Chloro-4-methylphenyl)-2,2,2-trifluoroethan-1-amine into a dry, inert 2 mL glass vial.

    • Solvation: Dissolve the amine in 0.5 mL of anhydrous deuterated chloroform (CDCl₃). Transfer to a dry NMR tube.

    • Activation: Add 3.0 equivalents of anhydrous pyridine and 0.1 equivalents of DMAP. Note: Pyridine acts as the acid scavenger, while DMAP is the critical nucleophilic catalyst.

    • Derivatization: Quickly add 1.5 equivalents of (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-MTPA-Cl).

    • Incubation: Cap the NMR tube tightly, mix vigorously by inversion, and heat at 40°C for 2 hours.

    • Analysis: Acquire a high-resolution ¹⁹F NMR spectrum. Calculate the ee% by integrating the distinct diastereomeric -CF₃ peaks (typically separated by 0.1 to 0.5 ppm).

    Workflow B: Analytical Derivatization for Chromatographic Detection (LC-MS/GC-MS)

    Purpose: Free α-trifluoromethyl amines often exhibit poor chromatographic peak shape (tailing) and suboptimal ionization in ESI-MS. Acetylation caps the amine, improving volatility for GC-MS and standardizing the molecule for reversed-phase LC-MS. Self-Validating Mechanism: GC-MS or LC-MS analysis of the crude mixture must show a mass shift of exactly +42 Da (addition of one acetyl group) with >95% purity by UV (254 nm), confirming that the amine was fully capped and no di-acetylation occurred.

    Protocol:

    • Preparation: Dissolve 50 mg of the amine in 2.0 mL of anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

    • Base Addition: Add 2.0 equivalents of N,N-diisopropylethylamine (DIPEA) and 0.2 equivalents of DMAP.

    • Acylation: Cool the reaction to 0°C using an ice bath. Dropwise, add 1.5 equivalents of acetic anhydride (Ac₂O).

    • Reaction: Remove the ice bath, warm to room temperature (25°C), and stir for 4 hours.

    • Workup: Quench the reaction with 2.0 mL of saturated aqueous NaHCO₃. Extract the organic layer, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure prior to MS injection.

    Workflow C: Synthetic Elaboration (Urea Pharmacophore Generation)

    Purpose: Ureas are highly stable, hydrogen-bonding pharmacophores frequently used in drug development. Reacting this hindered amine with an isocyanate requires thermal driving forces.

    Protocol:

    • Preparation: Dissolve the amine (1.0 eq, 100 mg) in 3.0 mL of anhydrous tetrahydrofuran (THF).

    • Coupling: Add the desired aryl or alkyl isocyanate (1.2 eq).

    • Thermal Activation: Heat the reaction mixture to 60°C in a sealed tube for 12–18 hours. Note: Room temperature reactions will stall at <30% conversion due to the deactivated nature of the amine.

    • Purification: Concentrate the mixture and purify the resulting urea via silica gel flash chromatography (Hexanes/Ethyl Acetate gradient).

    Quantitative Derivatization Parameters

    To facilitate rapid experimental design, the quantitative parameters for the derivatization of 1-(3-Chloro-4-methylphenyl)-2,2,2-trifluoroethan-1-amine are summarized below.

    Derivatization MethodTarget ApplicationReagent (Eq.)Catalyst / BaseTemp / TimeExpected Conversion
    Mosher's Amide Chiral Resolution (ee%)1.5 eq (R)-MTPA-Cl0.1 eq DMAP / 3.0 eq Pyridine40°C / 2 hrs>98%
    Acetylation Analytical MS Detection1.5 eq Ac₂O0.2 eq DMAP / 2.0 eq DIPEA25°C / 4 hrs>95%
    Urea Synthesis API Scaffold Generation1.2 eq IsocyanateNone (or 1.5 eq TEA)60°C / 12-18 hrs80–90%

    Decision Matrix Visualization

    The following logical workflow illustrates the decision-making process for selecting the appropriate derivatization strategy based on the researcher's end goal.

    G Start 1-(3-Chloro-4-methylphenyl)- 2,2,2-trifluoroethan-1-amine Goal1 Chiral Resolution (ee% Determination) Start->Goal1 Goal2 Analytical Detection (LC-MS / GC-MS) Start->Goal2 Goal3 Synthetic Elaboration (API Building Block) Start->Goal3 Method1 (R)- or (S)-MTPA-Cl + Pyridine / DMAP Goal1->Method1 Derivatize Method2 Ac2O / Fmoc-Cl + Base Catalyst Goal2->Method2 Derivatize Method3 Isocyanates / Activated Acids + Coupling Reagents Goal3->Method3 Derivatize Out1 19F / 1H NMR Analysis Method1->Out1 Readout Out2 Chromatographic Separation Method2->Out2 Readout Out3 Bioactive Scaffold Method3->Out3 Readout

    Workflow for the derivatization of α-trifluoromethyl amines based on analytical or synthetic goals.

    References

    • Title: Design, Synthesis, and Properties of a Potent Inhibitor of Pseudomonas aeruginosa Deacetylase LpxC Source: Journal of Medicinal Chemistry - ACS Publications URL
    • Title: A Unified Strategy for the Asymmetric Synthesis of Highly Substituted 1,2-Amino Alcohols Leading to Highly Substituted Bisoxazoline Ligands Source: ACS Publications URL
    • Title: (S)-1,1,1-Trifluorooctan-2-ol (Analytical methodologies for Mosher's acid derivatization of trifluoromethylated chiral centers)

    Sources

    Method

    Application Notes &amp; Protocols: A Framework for the In Vitro Characterization of 1-(3-Chloro-4-methylphenyl)-2,2,2-trifluoroethan-1-amine

    Introduction The in vitro characterization of novel chemical entities is a cornerstone of modern drug discovery and chemical biology.[1] It provides the foundational data on a compound's biological activity, potency, and...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Introduction

    The in vitro characterization of novel chemical entities is a cornerstone of modern drug discovery and chemical biology.[1] It provides the foundational data on a compound's biological activity, potency, and potential toxicity, guiding all subsequent development efforts.[2] The subject of this guide, 1-(3-Chloro-4-methylphenyl)-2,2,2-trifluoroethan-1-amine, is a small molecule whose specific biological targets are not yet widely characterized. Therefore, this document eschews a narrow, target-specific approach in favor of a comprehensive, tiered framework for its initial biological evaluation.

    As a Senior Application Scientist, my objective is to provide a robust, logical, and reproducible series of protocols that will allow researchers to build a foundational dataset for this compound. We will begin with the essential first step of ensuring compound integrity and solubility, proceed to a baseline assessment of cytotoxicity to establish a viable concentration range for experimentation, and finally, probe for broad biological activity using a high-value screening assay targeting the G-protein coupled receptor (GPCR) superfamily—one of the most extensive families of therapeutic targets.[3] Each protocol is designed not just as a series of steps, but as a self-validating system, with explanations for critical experimental choices to ensure the generation of high-quality, interpretable data.

    Part 1: Foundational Procedures - Compound Handling and Solubility Assessment

    Expertise & Experience: The reliability of any in vitro assay is fundamentally dependent on the quality and behavior of the test compound in the assay medium.[4] A compound that precipitates out of solution does not have an accurately known concentration, rendering any downstream biological data meaningless.[4] Therefore, the first and most critical step is to develop a robust protocol for solubilization and to understand the compound's solubility limits. Dimethyl sulfoxide (DMSO) is the most common solvent for initial stock preparation due to its high solubilizing power for a wide range of small molecules.[5][6]

    Workflow for Compound Preparation and Dilution

    cluster_prep Stock Solution Preparation cluster_dilution Assay Dilution solid Solid Compound Vial equilibrate Equilibrate to Room Temp solid->equilibrate add_dmso Add 100% DMSO for 10-50 mM Stock equilibrate->add_dmso dissolve Vortex & Sonicate (5-10 min) add_dmso->dissolve stock_sol High-Concentration Stock Solution dissolve->stock_sol intermediate Prepare Intermediate Dilutions in 100% DMSO stock_sol->intermediate Transfer to Dilution Series final_dilution Final Dilution into Aqueous Assay Buffer intermediate->final_dilution final_plate Assay-Ready Plate (<1% Final DMSO Conc.) final_dilution->final_plate

    Caption: Workflow for solubilizing and preparing the test compound for in vitro assays.

    Protocol 1: Stock Solution Preparation & Solubility Testing

    Principle: This protocol establishes a concentrated stock solution in an organic solvent and provides a method to assess kinetic solubility in aqueous assay buffers.

    Materials:

    • 1-(3-Chloro-4-methylphenyl)-2,2,2-trifluoroethan-1-amine (solid)

    • Dimethyl sulfoxide (DMSO), anhydrous, cell culture grade

    • Assay buffer (e.g., PBS, or cell culture medium like DMEM)

    • Vortex mixer

    • Water bath sonicator

    • Sterile microcentrifuge tubes or vials

    Methodology:

    • Equilibration: Allow the vial of the solid compound to equilibrate to room temperature before opening to prevent moisture condensation.[5]

    • Initial Dissolution: Add a precise volume of 100% DMSO to the solid compound to create a high-concentration stock solution (e.g., 10 mM or 50 mM).

      • Causality: Creating a high-concentration stock minimizes the volume of organic solvent added to the final assay, thereby reducing the risk of solvent-induced toxicity or artifacts. A final DMSO concentration of less than 1%, and ideally below 0.5%, is recommended for most cell-based assays.[5][7]

    • Mixing: Vortex the vial vigorously for at least one minute. If full dissolution is not apparent, sonicate the vial in a water bath for 5-10 minutes to aid in breaking up particulates.[5] Visually inspect for any undissolved material against a light source.

    • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.

    • Kinetic Solubility Assessment (Nephelometry):

      • Add the concentrated DMSO stock solution to your primary aqueous assay buffer to achieve a range of final concentrations (e.g., 1 µM to 100 µM).

      • Incubate at the assay temperature (e.g., 37°C) for a period relevant to your planned experiment (e.g., 2 hours).

      • Measure light scattering using a nephelometer or a plate reader capable of detecting absorbance at a high wavelength (e.g., 650-700 nm). An increase in signal relative to a buffer-only control indicates precipitation.

      • Trustworthiness: This step is crucial for defining the upper concentration limit for your compound in subsequent assays, ensuring you are working with a fully solubilized molecule.[4]

    Parameter Result Notes
    Solvent DMSOHigh solubilizing power.[6]
    Stock Concentration 50 mMAchieved clear solution after sonication.
    Kinetic Solubility in DMEM + 10% FBS ~ 85 µMPrecipitation observed at and above 100 µM.
    Recommended Max Assay Concentration 50 µMProvides a safety margin below the solubility limit.
    Table 1: Example solubility and stock preparation data for the test compound.

    Part 2: Initial Biological Assessment - Cytotoxicity Profiling

    Expertise & Experience: Before evaluating a compound for a specific therapeutic effect, it is essential to determine its inherent cytotoxicity.[8] This allows for the differentiation between a targeted biological effect and general cellular toxicity. Cytotoxicity assays, such as the MTT assay, measure cellular metabolic activity as a proxy for cell viability.[9] The resulting IC50 value (the concentration at which 50% of cell viability is inhibited) establishes the concentration window for subsequent mechanistic studies.[9][10]

    Workflow for MTT Cytotoxicity Assay

    cluster_workflow MTT Assay Workflow seed Seed Cells in 96-well Plate incubate1 Incubate 24h (Allow Adherence) seed->incubate1 treat Treat with Compound (Serial Dilutions) incubate1->treat incubate2 Incubate 48-72h (Exposure Time) treat->incubate2 add_mtt Add MTT Reagent (2-4h Incubation) incubate2->add_mtt solubilize Lyse Cells & Solubilize Formazan Crystals (DMSO) add_mtt->solubilize read Read Absorbance (570 nm) solubilize->read analyze Analyze Data & Calculate IC50 read->analyze

    Caption: Step-by-step workflow for determining compound cytotoxicity via the MTT assay.

    Protocol 2: In Vitro Cytotoxicity Assessment (MTT Assay)

    Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability. In viable cells, mitochondrial reductase enzymes convert the yellow tetrazolium salt MTT into purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.[9]

    Materials:

    • Selected cell lines (e.g., HEK293 for a normal cell line, and a panel of cancer cell lines like MCF-7 or A549)

    • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

    • 96-well flat-bottom cell culture plates

    • MTT reagent (5 mg/mL in sterile PBS)

    • Solubilization solution (e.g., 100% DMSO or 0.01 M HCl in 10% SDS solution)

    • Microplate reader (capable of measuring absorbance at 570 nm)

    Methodology:

    • Cell Seeding: Harvest and count cells. Dilute the cell suspension to an appropriate density (e.g., 5,000-10,000 cells/well) and seed 100 µL into each well of a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂, to allow for cell attachment.[9]

      • Trustworthiness: The optimal seeding density must be determined for each cell line to ensure they are in the exponential growth phase throughout the experiment.[9]

    • Compound Treatment: Prepare serial dilutions of the compound stock in complete medium. Remove the old medium from the cells and add 100 µL of the medium containing the various compound concentrations.

      • Controls: Include "vehicle control" wells (medium with the same final DMSO concentration as the highest compound dose) and "no-treatment" control wells (medium only).[9]

    • Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).[9]

    • MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT reagent to each well. Incubate for another 2-4 hours at 37°C. During this time, formazan crystals will form in viable cells.[9]

    • Formazan Solubilization: Carefully remove the medium from each well. Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Mix gently on a plate shaker for 10 minutes.[9]

    • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[9]

    • Data Analysis:

      • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

      • Plot percent viability against the logarithm of the compound concentration.

      • Use a non-linear regression analysis (sigmoidal dose-response curve) to calculate the IC50 value.[9]

    Cell Line Description Incubation Time IC50 (µM) [Example Data]
    HEK293Human Embryonic Kidney (Normal)48 hours> 50 µM
    MCF-7Human Breast Adenocarcinoma48 hours25.3 µM
    A549Human Lung Carcinoma48 hours31.8 µM
    HepG2Human Liver Carcinoma48 hours42.1 µM
    Table 2: Example cytotoxicity profile of the test compound across various cell lines.

    Part 3: Tier 1 Screening - GPCR Activity Profiling (cAMP Assay)

    Expertise & Experience: With a non-toxic concentration range established, the next logical step is to screen for biological activity. G-protein coupled receptors (GPCRs) represent the largest family of cell-surface receptors and are targets for approximately one-third of all FDA-approved drugs.[3] Many GPCRs signal by modulating the intracellular levels of the second messenger cyclic AMP (cAMP).[11] Gs-coupled receptors activate adenylyl cyclase to increase cAMP, while Gi/o-coupled receptors inhibit it.[3] A cell-based cAMP assay is therefore a highly effective method for broadly screening for compound activity at a large and therapeutically relevant target class.[12]

    GPCR Signaling via Gs and Gi Pathways

    cluster_membrane Plasma Membrane cluster_cytosol GPCR_s Gs-Coupled Receptor Gs Gs Protein GPCR_s->Gs Activates GPCR_i Gi-Coupled Receptor Gi Gi Protein GPCR_i->Gi Activates AC Adenylyl Cyclase (AC) Ligand_s Agonist Ligand_s->GPCR_s Ligand_i Agonist Ligand_i->GPCR_i Gs->AC Stimulates Gi->AC Inhibits ATP ATP cAMP cAMP ATP->cAMP Converts AC PKA PKA Activation cAMP->PKA CREB CREB Signaling PKA->CREB

    Caption: Simplified signaling pathways for Gs- and Gi-coupled GPCRs modulating cAMP levels.

    Protocol 3: Cell-Based cAMP Accumulation Assay

    Principle: This protocol uses a genetically encoded biosensor, such as a luciferase that is responsive to cAMP levels, expressed in a host cell line (e.g., HEK293).[11] When an agonist activates a Gs-coupled receptor, cAMP levels rise, leading to an increase in luminescence. Conversely, activation of a Gi-coupled receptor (typically after pre-stimulation of adenylyl cyclase with forskolin) leads to a decrease in cAMP and a reduced luminescent signal.

    Materials:

    • HEK293 cells stably or transiently transfected with a cAMP-responsive biosensor (e.g., Promega's GloSensor™).[11]

    • Complete cell culture medium.

    • White, opaque 96-well or 384-well assay plates.

    • Forskolin (an adenylyl cyclase activator).

    • Luminescence detection reagent (as per biosensor manufacturer's instructions).

    • Luminometer plate reader.

    Methodology:

    A. Agonist Mode (Screening for Gs Activation)

    • Cell Seeding: Seed the biosensor-expressing cells into white, opaque 96-well plates at a pre-determined density and allow them to adhere overnight.

    • Compound Treatment: Prepare serial dilutions of the test compound in an appropriate assay buffer. Add the compound to the wells.

    • Incubation: Incubate the plate at room temperature or 37°C for a time specified by the biosensor manufacturer (e.g., 15-30 minutes).

    • Signal Detection: Add the luminescence detection reagent. Read the plate on a luminometer.

    • Data Analysis: Plot luminescence signal against the log of compound concentration and use non-linear regression to determine the EC50 (half-maximal effective concentration).

    B. Antagonist Mode (Screening for Gi Activation)

    • Cell Seeding: Follow step 1 from the Agonist Mode protocol.

    • Adenylyl Cyclase Stimulation: Treat cells with a sub-maximal concentration of forskolin to induce cAMP production. This creates a high signal baseline.

    • Compound Treatment: Immediately add serial dilutions of the test compound to the wells.

    • Incubation & Signal Detection: Follow steps 3 and 4 from the Agonist Mode protocol.

    • Data Analysis: An active compound will inhibit forskolin-stimulated cAMP production, causing a decrease in luminescence. Plot the signal decrease against the log of compound concentration to determine the IC50.

    Assay Mode Target Pathway Result Potency (EC50/IC50) [Example Data]
    AgonistGs-coupled activationNo significant increase in cAMP> 50 µM
    Antagonist (with Forskolin)Gi-coupled activationDose-dependent decrease in cAMP5.2 µM
    Table 3: Example results from a broad cAMP screen of the test compound.
    Part 4: Data Interpretation and Next Steps

    Selectivity Index (SI): A critical parameter in early drug discovery is the selectivity index, which provides a measure of a compound's therapeutic window.[10] It is calculated by comparing the concentration at which it causes toxicity to the concentration at which it produces the desired biological effect.[8]

    SI = IC50 (Cytotoxicity in normal cells) / EC50 or IC50 (Biological Activity)

    Using our example data: SI = (>50 µM) / 5.2 µM = >9.6

    Interpretation: An SI value greater than 2 is generally considered to indicate selective activity, while a value greater than 10 is more desirable.[8][10] An SI >9.6 suggests that the compound's effect on the Gi-coupled pathway occurs at concentrations well below those that cause general cytotoxicity, making it a more promising candidate for further investigation.

    Future Directions:

    • Target Deconvolution: If activity is confirmed in a broad screen like the cAMP assay, the next phase would involve identifying the specific GPCR responsible. This can be achieved through screening against panels of cells, each expressing a known GPCR.

    • Mechanism of Action: For enzyme inhibitors, further assays would be required to determine the mode of inhibition (e.g., competitive, non-competitive).[7]

    • Lead Optimization: Promising hits would enter a medicinal chemistry program to improve potency, selectivity, and drug-like properties.

    References
    • Benchchem. (n.d.). Application Notes and Protocols for In Vitro Cytotoxicity Assessment of Novel Compounds.
    • Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting.
    • (2026, February 20). Signaling Assays for Detection of Human G-protein-coupled Receptors in Yeast.
    • (2013, October 03). Cell-based Assays for GPCR Activity. Biocompare.
    • Sigma-Aldrich. (n.d.). Improving Reproducibility: Best Practices for Small Molecules.
    • (2019, May 01). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. NCBI - NIH.
    • (2025, May 15). GzESTY as an optimized cell-based assay for initial steps in GPCR deorphanization. PMC.
    • (2021, April 06). Review on the In Vitro Cytotoxicity Assessment in Accordance to the International Organization for Standardization (ISO).
    • Marin Biologic Laboratories. (2025, July 24). Cell-Based Assays for G Protein-Coupled Receptors (GPCRs).
    • Benchchem. (n.d.). Application Notes and Protocols for In Vitro Testing of Novel Enzyme Inhibitors.
    • (2013, August 20). GPCRs: Cell based label-free assays in GPCR drug discovery. European Pharmaceutical Review. Retrieved from European Pharmaceutical Review website.
    • (2025, February 19). In Vitro Cytotoxicity Determination: Avoiding Pitfalls. IntechOpen.
    • (2013, September 10). How to dissolve small inhibitor molecules for binding assay? ResearchGate.
    • (2014, July 31). How to enhance drug solubility for in vitro assays? ResearchGate.
    • (n.d.). In Vitro Assays for Screening Small Molecules. PubMed.
    • Benchchem. (n.d.). improving (-)-Anomalin solubility for in vitro assays.
    • Biomol GmbH. (2020, September 20). Small Molecule Inhibitors Selection Guide.
    • (n.d.). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. PMC.
    • Da-Ta Biotech. (2024, April 08). In Vitro Enzyme Assay: Cutting Edge Research.

    Sources

    Application

    Reagents for the fluorination of 1-(3-Chloro-4-methylphenyl)-2,2,2-trifluoroethan-1-amine precursors

    An Application Guide to Fluorinating Reagents for the Synthesis of 1-(3-Chloro-4-methylphenyl)-2,2,2-trifluoroethan-1-amine Precursors Introduction The strategic incorporation of fluorine into drug candidates is a corner...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    An Application Guide to Fluorinating Reagents for the Synthesis of 1-(3-Chloro-4-methylphenyl)-2,2,2-trifluoroethan-1-amine Precursors

    Introduction

    The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, profoundly influencing molecular properties such as metabolic stability, lipophilicity, and binding affinity. The trifluoroethyl amine moiety, in particular, is a valuable pharmacophore found in numerous biologically active compounds. This guide provides a detailed technical overview for researchers and drug development professionals on the selection and application of fluorinating reagents for the synthesis of precursors to 1-(3-Chloro-4-methylphenyl)-2,2,2-trifluoroethan-1-amine, a representative chiral fluorinated amine.

    This document emphasizes the underlying chemical principles behind reagent selection and provides detailed, field-proven protocols. We will explore the most prevalent and efficient synthetic strategies, focusing on the introduction of the critical trifluoromethyl group onto an aromatic ketone precursor, which is subsequently converted to the target amine.

    Synthetic Strategy Overview: The Ketone Precursor Route

    The most direct and industrially scalable route to 1-(3-Chloro-4-methylphenyl)-2,2,2-trifluoroethan-1-amine involves a two-step sequence. First, a suitable acyl precursor, such as 1-(3-chloro-4-methylphenyl)ethan-1-one, undergoes nucleophilic trifluoromethylation. The resulting trifluoromethyl ketone is then converted to the target primary amine via reductive amination. This approach localizes the key fluorination challenge to the efficient and safe installation of a -CF3 group.

    G cluster_0 Synthetic Workflow A 1-(3-chloro-4-methylphenyl)ethan-1-one (Ketone Precursor) B 1-(3-Chloro-4-methylphenyl)-2,2,2-trifluoroethan-1-one (Trifluoromethylated Ketone) A->B  Nucleophilic  Trifluoromethylation C 1-(3-Chloro-4-methylphenyl)-2,2,2-trifluoroethan-1-amine (Target Amine) B->C  Reductive  Amination G TMSCF3 TMS-CF₃ Intermediate1 [TMS(Nu)CF₃]⁻ TMSCF3->Intermediate1 Initiation Initiator Nu⁻ (e.g., F⁻) Initiator->Intermediate1 Ketone Ar-C(=O)-CH₃ Intermediate2 Ar-C(O⁻)(CF₃)-CH₃ Ketone->Intermediate2 CF3_anion ⁻CF₃ Intermediate1->CF3_anion Release of Anion CF3_anion->Intermediate2 Nucleophilic Attack Product_silyl Ar-C(O-TMS)(CF₃)-CH₃ Intermediate2->Product_silyl Silyl Trap Product_final 1-(Ar)-2,2,2-trifluoroethan-1-one Product_silyl->Product_final Workup

    Caption: Mechanism of TMSCF₃ addition to a ketone.

    Comparative Data of Fluorinating Reagents

    While nucleophilic trifluoromethylation is the most direct route for this synthesis, other fluorination methods are critical for different precursors or synthetic strategies. Deoxyfluorination converts alcohols to fluorides, and electrophilic fluorination is used for C-H or aromatic fluorination.

    Reagent ClassExample Reagent(s)TypeCommon ApplicationKey Features & Considerations
    Nucleophilic Trifluoromethylation Ruppert-Prakash (TMSCF₃)NucleophilicR(CO)R' → R(C(OH)CF₃)R'Requires nucleophilic initiator. Volatile liquid. Highly effective for carbonyls.
    Deoxyfluorination DAST, Deoxo-Fluor™, PyFluorNucleophilicR-OH → R-FConverts alcohols to alkyl fluorides. DAST is thermally unstable; Deoxo-Fluor and PyFluor are safer alternatives. [1][2][3]
    Electrophilic Fluorination Selectfluor®, NFSIElectrophilicC-H → C-F, Ar-H → Ar-FStable, solid reagents used for fluorinating electron-rich substrates, including aromatics and enolates. [4][5][6][7]

    Part 2: Experimental Protocols

    Safety Precaution: All experiments should be conducted in a well-ventilated fume hood by trained personnel. Appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves, must be worn. DAST, in particular, is known to decompose violently upon heating and should be handled with extreme caution.

    Protocol 1: Synthesis of 1-(3-Chloro-4-methylphenyl)-2,2,2-trifluoroethan-1-one

    This protocol details the nucleophilic trifluoromethylation of 1-(3-chloro-4-methylphenyl)ethan-1-one using the Ruppert-Prakash reagent.

    Materials:

    • 1-(3-chloro-4-methylphenyl)ethan-1-one

    • Trifluoromethyltrimethylsilane (TMSCF₃)

    • Tetrabutylammonium fluoride (TBAF), 1.0 M solution in THF

    • Anhydrous Tetrahydrofuran (THF)

    • Hydrochloric Acid (HCl), 1 M aqueous solution

    • Saturated sodium bicarbonate solution

    • Brine (saturated NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄)

    • Round-bottom flask, magnetic stirrer, dropping funnel, nitrogen inlet

    Procedure:

    • Reaction Setup: To a dry, nitrogen-flushed round-bottom flask, add 1-(3-chloro-4-methylphenyl)ethan-1-one (1.0 eq) and dissolve it in anhydrous THF (approx. 0.2 M concentration).

    • Cooling: Cool the solution to 0 °C in an ice bath with magnetic stirring.

    • Reagent Addition: Add TMSCF₃ (1.5 eq) dropwise to the stirred solution.

    • Initiation: Slowly add the TBAF solution (0.1 eq) dropwise via syringe over 15 minutes. An exothermic reaction may be observed. Maintain the internal temperature below 5 °C.

    • Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 3-4 hours. Monitor the reaction progress by TLC or GC-MS.

    • Quenching & Hydrolysis: Once the starting material is consumed, cool the mixture back to 0 °C and carefully add 1 M HCl solution. Stir vigorously for 30 minutes to hydrolyze the silyl ether intermediate.

    • Work-up: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x volumes).

    • Washing: Wash the combined organic layers sequentially with saturated sodium bicarbonate solution and brine.

    • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

    • Purification: Purify the crude ketone by silica gel column chromatography or distillation to obtain the pure 1-(3-Chloro-4-methylphenyl)-2,2,2-trifluoroethan-1-one.

    Protocol 2: Deoxyfluorination of a Benzylic Alcohol (Representative Protocol)

    This protocol describes a general method for converting a secondary benzylic alcohol to a benzyl fluoride using a modern deoxyfluorination reagent like Deoxo-Fluor™, which is a safer alternative to DAST. [3] Materials:

    • Secondary benzylic alcohol (e.g., 1-phenylethanol)

    • Deoxo-Fluor™ (bis(2-methoxyethyl)aminosulfur trifluoride)

    • Anhydrous dichloromethane (DCM)

    • Triethylamine trihydrofluoride (Et₃N·3HF) (optional, can accelerate reaction)

    • Saturated sodium bicarbonate solution

    • Round-bottom flask, magnetic stirrer, syringe, nitrogen inlet

    Procedure:

    • Reaction Setup: In a dry, nitrogen-flushed flask, dissolve the secondary benzylic alcohol (1.0 eq) in anhydrous DCM.

    • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

    • Reagent Addition: Slowly add Deoxo-Fluor™ (1.2 eq) to the stirred solution. If used, the Et₃N·3HF catalyst (0.1 eq) can be added at this stage.

    • Reaction: Stir the reaction at -78 °C for 30 minutes, then slowly warm to room temperature and stir for 12-16 hours.

    • Quenching: Carefully quench the reaction by slowly adding it to a stirred, ice-cold saturated solution of sodium bicarbonate.

    • Work-up: Separate the organic layer, and extract the aqueous layer with DCM.

    • Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purification: Purify the resulting crude benzyl fluoride by silica gel column chromatography.

    Conclusion

    The synthesis of complex fluorinated molecules like 1-(3-Chloro-4-methylphenyl)-2,2,2-trifluoroethan-1-amine relies on robust and well-understood fluorination methodologies. For this specific target, the nucleophilic trifluoromethylation of a ketone precursor using the Ruppert-Prakash reagent (TMSCF₃) represents the most direct and efficient strategy. Understanding the mechanisms and safety profiles of various reagents, from nucleophilic sources like TMSCF₃ to deoxyfluorinating agents like Deoxo-Fluor™ and electrophilic reagents like Selectfluor®, allows researchers to make informed decisions and adapt protocols to a wide range of substrates encountered in drug discovery and development.

    References

    • Mechanism of electrophilic fluorination of aromatic compounds with NF-reagents. (2015).
    • Electrophilic fluorin
    • Yamada, S., & Knochel, P. (2010). Large-Scale Preparation of Aromatic Fluorides via Electrophilic Fluorination with Functionalized Aryl- or Heteroarylmagnesium Reagents. Synthesis, 2010(15), 2490-2494.
    • Lerman, O., Tor, Y., Hebel, D., & Rozen, S. (1984). A novel electrophilic fluorination of activated aromatic rings using acetyl hypofluorite, suitable also for introducing fluorine-18 into benzene. The Journal of Organic Chemistry, 49(5), 806-813.
    • Tang, D. Y. (1988). U.S. Patent No. 4,766,243. Washington, DC: U.S.
    • Benzylic C(sp3)–H fluorination.
    • Benzylic C(sp3)
    • Copper-Catalyzed Three-Component Aminofluorination of Alkenes and 1,3-Dienes: Direct Entry to Diverse β-Fluoroalkylamines.
    • Deoxyfluorination: A Detailed Overview of Recent Developments. MilliporeSigma.
    • Benzyl fluoride synthesis by fluorination or substitution. Organic Chemistry Portal.
    • Renewable Reagent for Nucleophilic Fluorination.
    • Application Note – Deoxyfluorin
    • New Methods for the Construction of Fluorinated Cyclic Amines and Amides. University of Nottingham Repository.
    • Benzylic Fluorination Induced by a Charge-Transfer Complex with a Solvent-Dependent Selectivity Switch. Organic Letters.
    • Deoxytrifluoromethylation of Alcohols.
    • Product Class 6: Benzylic Fluorides. Science of Synthesis.
    • Deoxofluorination Reactions Using N,N-Disubstituted Aminodifluorosulfinium Tetrafluoroborate Salts.
    • Light-driven Deoxyfluorination of Alcohols with Seletfluor.
    • α-Fluorination of carbonyls with nucleophilic fluorine.
    • Synthesis of Fluorinated Amines: A Personal Account. ACS Organic & Inorganic Au.
    • (1s)-1-(3-chloro-4-methylphenyl)-2,2,2-trifluoroethylamine. Guidechem.
    • Fluorine and Fluorin
    • Fluorination Reagents, Fluorin
    • Fluorin
    • Efficient Synthesis of Trifluoromethyl Amines through a Formal Umpolung Strategy from the Bench‐Stable Precursor (Me4N)SCF3.
    • Development of N-F fluorinating agents and their fluorinations: Historical perspective. Beilstein Journal of Organic Chemistry.

    Sources

    Technical Notes & Optimization

    Troubleshooting

    Troubleshooting impurities in 1-(3-Chloro-4-methylphenyl)-2,2,2-trifluoroethan-1-amine crystallization

    Welcome to the technical support center for the crystallization of 1-(3-Chloro-4-methylphenyl)-2,2,2-trifluoroethan-1-amine. This guide is designed for researchers, scientists, and drug development professionals to troub...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the technical support center for the crystallization of 1-(3-Chloro-4-methylphenyl)-2,2,2-trifluoroethan-1-amine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the purification of this key chiral intermediate. Achieving high purity and the desired crystal form is critical for downstream applications, and this resource provides in-depth, field-proven insights to address common challenges.

    Troubleshooting Guide: Impurities and Crystallization Issues

    This section addresses specific problems encountered during the crystallization process in a direct question-and-answer format.

    Problem 1: The compound "oils out" instead of crystallizing.

    Question: I've dissolved my crude 1-(3-Chloro-4-methylphenyl)-2,2,2-trifluoroethan-1-amine in a hot solvent, but upon cooling, it forms an oil or a sticky mass instead of solid crystals. What's happening and how can I fix it?

    Probable Cause(s):

    • High Solute Concentration/Rapid Supersaturation: The solution is becoming supersaturated too quickly or at a temperature above the compound's melting point in the presence of the solvent, causing it to separate as a liquid phase.[1]

    • Presence of Impurities: Impurities can depress the melting point of the solid and interfere with the crystal lattice formation, promoting oiling.

    • Inappropriate Solvent Choice: The solvent may be too "good," meaning the compound remains highly soluble even at lower temperatures, or the polarity match is incorrect for this specific fluorinated amine.

    Recommended Solutions:

    • Re-heat and Dilute: Re-heat the solution until the oil redissolves completely. Add a small amount (1-5% v/v) of additional hot solvent to slightly decrease the concentration.[1] This reduces the supersaturation level, allowing crystallization to occur at a lower temperature.

    • Slow Down the Cooling Rate: Rapid cooling is a primary cause of oiling. Once the compound is fully dissolved, allow the flask to cool slowly to room temperature on a benchtop, insulated with a cork ring. Do not place it directly in an ice bath. Slower cooling provides the necessary time for molecules to orient themselves into an ordered crystal lattice.[2][3]

    • Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the air-solvent interface. The microscopic imperfections on the glass provide nucleation sites, which can initiate crystal growth.[1]

    • Introduce a Seed Crystal: If you have a small amount of pure crystalline material, add a single, tiny crystal to the cooled, supersaturated solution. Seeding directs the crystallization process, promoting the growth of larger, more ordered crystals over spontaneous, uncontrolled nucleation.[4]

    • Modify the Solvent System: If the above steps fail, the solvent system needs adjustment. Consider a two-solvent system. Dissolve the compound in a minimum amount of a "good" solvent (e.g., methanol, isopropanol) and then slowly add a "poor" or "anti-solvent" (e.g., hexanes, heptane) at an elevated temperature until the solution becomes faintly turbid. Add a drop or two of the "good" solvent to clarify, then cool slowly. This carefully controlled reduction in solubility is often highly effective for polar molecules.[5]

    Problem 2: Crystallization results in very fine needles or small crystals, leading to difficult filtration and poor purity.

    Question: My crystallization yields a mass of very fine crystals. They are difficult to filter and wash, and my post-crystallization purity is lower than expected. How can I increase the crystal size?

    Probable Cause(s):

    • Rapid Cooling: Cooling the solution too quickly is a major contributor to the formation of small crystals.[6][7] Fast cooling leads to a high number of nucleation sites forming simultaneously, leaving less material available for the growth of each individual crystal.[2]

    • High Supersaturation: Dissolving the compound in the absolute minimum amount of solvent can create a very high level of supersaturation upon cooling, favoring rapid nucleation over slow, orderly crystal growth.

    • Excessive Agitation: Stirring the solution too vigorously during the cooling phase can induce excessive secondary nucleation.

    Recommended Solutions:

    • Implement a Controlled Cooling Profile: This is the most critical factor. A slow, gradual cooling process is essential for growing larger crystals.[4] Allow the solution to cool to room temperature undisturbed over several hours. For even better results, use a programmable cooling bath or move the flask through progressively cooler environments (e.g., benchtop -> cold room -> refrigerator).

    • Slightly Increase Solvent Volume: Re-run the crystallization using slightly more solvent than the minimum required for dissolution at boiling point (e.g., an additional 5-10% by volume).[1] This reduces the degree of supersaturation, which slows down the nucleation rate and allows more time for crystal growth.

    • Minimize Agitation: Once the compound is dissolved, cease all stirring or agitation. Allow the solution to remain completely still during the cooling and crystallization phase.

    • Utilize Seeding: Introduce a single seed crystal into the solution just as it reaches the saturation point upon cooling. This encourages the dissolved material to deposit onto the existing crystal lattice rather than forming new nuclei.

    Problem 3: The final product contains unacceptable levels of a specific process impurity.

    Question: Despite crystallization, my final product is contaminated with a known impurity from the synthetic route. How can I improve its removal?

    Probable Cause(s):

    • Similar Solubility Profile: The impurity may have a solubility in the chosen solvent that is very similar to that of the desired product, causing it to co-precipitate.

    • Inclusion in the Crystal Lattice: If the impurity is structurally very similar to the product, it can be incorporated directly into the growing crystal lattice.

    Recommended Solutions:

    • Perform Solvent Screening: The current solvent is not providing adequate differentiation. A systematic solvent screening is required. The ideal solvent should exhibit high solubility for the desired product at high temperatures and low solubility at low temperatures, while simultaneously showing high solubility for the impurity at all temperatures.[8]

    • Recrystallization: A second crystallization is often necessary. The first crystallization removes the bulk of the impurities, and a subsequent recrystallization of the enriched material in fresh, clean solvent can reduce the impurity level further.

    • Consider a Different Purification Method Pre-Crystallization: If the impurity is significantly different in polarity, a simple column chromatography or a liquid-liquid extraction prior to crystallization can remove the bulk of the contaminant, making the final crystallization much more effective.

    Solvent CategoryExample SolventsRationale for Use with a Polar Fluorinated Amine
    Protic Solvents Isopropanol, Ethanol, MethanolGood primary solvents due to hydrogen bonding potential with the amine and C-F groups.[5]
    Aprotic Polar Solvents Acetonitrile, Ethyl AcetateCan act as primary solvents, interacting via dipole-dipole forces.[5]
    Aromatic Hydrocarbons Toluene, XylenesCan be used as anti-solvents or in co-solvent systems; potential for C-F···π interactions.[5]
    Aliphatic Hydrocarbons Hexanes, HeptaneExcellent anti-solvents; used to reduce solubility in a controlled manner in two-solvent systems.[5]
    Frequently Asked Questions (FAQs)

    Q1: What is polymorphism and why is it important for my compound? A1: Polymorphism is the ability of a solid material to exist in more than one crystal lattice arrangement.[9][10] These different forms, called polymorphs, can have distinct physical properties, including solubility, melting point, stability, and bioavailability.[9][10] For drug development, it is crucial to identify and control the polymorphic form to ensure consistent product performance and stability.[11] The crystallization conditions—specifically the solvent, temperature, and cooling rate—are key factors in determining which polymorph is produced.[9]

    Q2: How does the cooling rate fundamentally impact purity? A2: A slow cooling rate allows the crystallization process to approach thermodynamic equilibrium. Under these conditions, the molecules of the desired compound have sufficient time to selectively arrange themselves into the most stable crystal lattice. Impurity molecules, which do not fit well into this lattice, are preferentially excluded and remain in the mother liquor.[2] Conversely, rapid cooling "traps" impurities within the fast-growing crystal structure, leading to a less pure final product.[3]

    Q3: My compound is chiral. Are there special considerations for its crystallization? A3: Yes. If you are crystallizing a single enantiomer, the main goal is to remove synthetic impurities. However, if you are performing a chiral resolution via diastereomeric salt formation, the solvent choice is paramount. The solvent must maximize the solubility difference between the two diastereomeric salts, allowing one to selectively crystallize while the other remains in solution.[12] This often requires screening a wide range of solvents and solvent mixtures.

    Q4: What are the best analytical techniques to assess the purity of my crystallized material? A4: A combination of techniques is recommended:

    • High-Performance Liquid Chromatography (HPLC): Ideal for quantifying the presence of organic impurities. Chiral HPLC methods are necessary to determine enantiomeric purity.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): Provides structural confirmation and can detect and quantify impurities if they are present at sufficient levels (>1%). ¹⁹F NMR is particularly useful for fluorinated compounds.

    • Differential Scanning Calorimetry (DSC): Used to determine the melting point and identify different polymorphic forms. A sharp melting peak is often indicative of high purity.

    • X-Ray Powder Diffraction (XRPD): The definitive technique for identifying and distinguishing between different crystal polymorphs.

    Experimental Protocols
    Protocol 1: Systematic Solvent Screening for Crystallization

    This protocol is designed to identify an optimal single-solvent or two-solvent system.

    • Preparation: Place approximately 20-30 mg of crude 1-(3-Chloro-4-methylphenyl)-2,2,2-trifluoroethan-1-amine into several small test tubes.

    • Room Temperature Solubility Test: To each tube, add a different test solvent (e.g., isopropanol, acetonitrile, toluene, heptane) dropwise (approx. 0.5 mL). Agitate at room temperature.

      • Observation: If the compound dissolves completely, the solvent is too good for use as a single solvent but may be a "good" solvent in a two-solvent system. If it is completely insoluble, it may be a good "anti-solvent." If it is partially soluble, it is a candidate for a single-solvent system.

    • Hot Solubility Test: For solvents where the compound was partially soluble or insoluble at room temperature, gently heat the test tube in a water or sand bath while stirring. Continue adding the solvent dropwise until the solid just dissolves.

      • Observation: An ideal single solvent will dissolve the compound completely at an elevated temperature but show low solubility at room temperature or upon cooling.[13]

    • Cooling and Crystal Formation: Remove the tubes that showed good hot solubility from the heat source and allow them to cool slowly to room temperature, then in an ice bath.

      • Observation: Note the quantity and quality of the crystals formed. The best solvent will provide a high yield of well-formed crystals.

    • Two-Solvent System Test: For compounds that were too soluble in a "good" solvent (e.g., methanol), add a "poor" anti-solvent (e.g., water or heptane) dropwise at room temperature until turbidity persists. Gently warm to redissolve, then cool slowly.

    Diagram: Troubleshooting Crystallization Workflow

    G cluster_start Initial Problem cluster_problems Problem Identification cluster_solutions_oiling Solutions for Oiling cluster_solutions_fine Solutions for Small Crystals cluster_solutions_impurity Solutions for Impurities cluster_end Desired Outcome Start Crystallization Issue Occurs Oiling Compound Oils Out Start->Oiling Fine_Crystals Fine Needles / Small Crystals Start->Fine_Crystals Impurity Persistent Impurity Start->Impurity Reheat Re-heat & Dilute Oiling->Reheat SlowCool_F Controlled Slow Cooling Fine_Crystals->SlowCool_F Solvent_I Solvent Screening Impurity->Solvent_I SlowCool_O Slow Cooling Reheat->SlowCool_O Seed_O Add Seed Crystal SlowCool_O->Seed_O Solvent_O Modify Solvent System (Two-Solvent) Seed_O->Solvent_O End Pure, Well-Formed Crystals Solvent_O->End Solvent_F Increase Solvent Volume SlowCool_F->Solvent_F Agitation Minimize Agitation Solvent_F->Agitation Agitation->End Recrystallize Recrystallize Product Solvent_I->Recrystallize PrePurify Pre-Purification (e.g., Chromatography) Recrystallize->PrePurify PrePurify->End

    Caption: A logical workflow for troubleshooting common crystallization issues.

    References
    • PharmaCores. (2025, May 1). Why Polymorphism is Key in Drug Development!
    • Zhanghua Dryer. (2024, December 1). Key Factors Affecting the Efficiency of Crystallizers.
    • Bauer, J. F. Polymorphism—A Critical Consideration in Pharmaceutical Development, Manufacturing, and Stability. IVT Home.
    • Taylor & Francis Online. (2008, October 4).
    • Reddit. (2020, March 16).
    • ResearchGate. (2025, November 21). (PDF) Pharmaceutical polymorphism: The phenomenon affecting the performance of drug and an approach to enhance drug solubility, stability and bioavailability.
    • Northwestern University.
    • IUCr Journals. Polymorphism in co-crystals and pharmaceutical co-crystals.
    • BenchChem.
    • BenchChem. Technical Support Center: Scaling Up Chiral Resolution of Amines.
    • Teacher Notes.
    • Chemistry LibreTexts. (2022, April 7). 3.4B: Cooling Slowly.
    • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.
    • Guidechem. (1s)-1-(3-chloro-4-methylphenyl)-2,2,2-trifluoroethylamine.
    • ACS Publications. (2020, November 13).
    • PMC. (2008, August 31). Coordinative Properties of Highly Fluorinated Solvents with Amino and Ether Groups.
    • ChemShuttle. (1S)-1-(4-chloro-2-methylphenyl)-2,2,2-trifluoroethan-1-amine hydrochloride.
    • Sigma-Aldrich. (S)-1-(3-Fluoro-4-methylphenyl)ethan-1-amine.
    • 1PlusChem. 1798725-72-0 | 1-(3-chloro-4-fluorophenyl)-2,2,2-trifluoroethan-1-amine hydrochloride.
    • White Rose eTheses Online.
    • ResearchGate. Dynamic Resolution of Chiral Amine Pharmaceuticals: Turning Waste Isomers into Useful Product | Request PDF.
    • PubChem. 3-Chloro-4-(1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy)aniline.
    • Univerity of Fribourg Chemistry Department.
    • PMC. The Influence of Solvent Selection upon the Crystallizability and Nucleation Kinetics of Tolfenamic Acid Form II.
    • YouTube. (2020, August 19). Selecting a Solvent to Crystallize a Substance.
    • Wordpress.
    • Novel high yielding route for the synthesis of Melphalan dimer impurity G.
    • Synthesis and Crystal Structure of 1-(3-fluorophenyl)-3-(3,4,5-trimethoxybenzoyl)thiourea. (2011, May 9).
    • Bellevue College.
    • PMC. Improved protein-crystal identification by using 2,2,2-trichloroethanol as a fluorescence enhancer.
    • ResearchGate. Synthesis and antimicrobial activity of N 1-(3-chloro-4-fluorophenyl)
    • IUCr Journals. (2023, April 22). Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-fluorophenyl) -.
    • Google Patents. JP2008162990A - Manufacturing method of 2,2,2-trifluoroethylamine.
    • PMC.
    • Pharmaffili

    Sources

    Optimization

    Optimizing chiral resolution of 1-(3-Chloro-4-methylphenyl)-2,2,2-trifluoroethan-1-amine enantiomers

    Welcome to the Technical Support Center for the chiral resolution of 1-(3-Chloro-4-methylphenyl)-2,2,2-trifluoroethan-1-amine . As a highly fluorinated chiral amine, this molecule is a critical building block in pharmace...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Technical Support Center for the chiral resolution of 1-(3-Chloro-4-methylphenyl)-2,2,2-trifluoroethan-1-amine .

    As a highly fluorinated chiral amine, this molecule is a critical building block in pharmaceutical and agrochemical development, primarily because the incorporation of a trifluoromethyl (–CF₃) group drastically improves the metabolic stability and lipophilicity of bioactive agents[1]. However, the strong electron-withdrawing nature of the –CF₃ group, combined with the steric bulk of the 3-chloro-4-methylphenyl moiety, presents unique physicochemical challenges.

    This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols for three primary resolution pathways: Classical Diastereomeric Salt Formation, Enzymatic Kinetic Resolution, and Preparative Supercritical Fluid Chromatography (SFC).

    Workflow Visualization: Resolution Pathways

    ResolutionWorkflow cluster_methods Start Racemic 1-(3-Chloro-4-methylphenyl) -2,2,2-trifluoroethan-1-amine Classical Classical Resolution (Diastereomeric Salts) Start->Classical Enzymatic Enzymatic Resolution (Lipase Acylation) Start->Enzymatic SFC Chiral SFC (Chromatography) Start->SFC Classical_Step Add Strong Chiral Acid (e.g., CSA, DPTTA) Classical->Classical_Step Enzymatic_Step CALB + Acyl Donor (Kinetic Resolution) Enzymatic->Enzymatic_Step SFC_Step Screen CSPs (IA/IG) Neutral/Acidic Modifier SFC->SFC_Step Classical_Out Fractional Crystallization & Freebasing Classical_Step->Classical_Out Enzymatic_Out Separate Amine (R) from Amide (S) Enzymatic_Step->Enzymatic_Out SFC_Out Preparative Elution & Solvent Recovery SFC_Step->SFC_Out Pure Enantiopure Amine (>99% ee) Classical_Out->Pure Enzymatic_Out->Pure SFC_Out->Pure

    Figure 1: Decision matrix and workflow for the chiral resolution of the target trifluoromethyl amine.

    Section 1: Classical Resolution (Diastereomeric Salts)

    FAQ 1: Why is my racemic amine failing to form stable crystalline salts with standard resolving agents like L-tartaric acid?

    Causality & Expert Insight: The failure lies in the profound electronic influence of the –CF₃ group. The inductive electron-withdrawing effect significantly lowers the pKa of the amine nitrogen (typically dropping from ~9.0 in standard aliphatic amines to ~5.5 in α-CF₃ amines). Furthermore, the F₃C–C–N bond angle is approximately 120°, forcing the trifluoromethyl group into an orientation that mimics the carbonyl of an amide, while the C–F dipoles mimic oxygen lone pairs[2]. Because the amine behaves electronically and structurally like an amide, weak chiral acids like standard L-tartaric acid (pKa₁ ~2.98) fail to fully protonate it. This results in an equilibrium that favors the free base and the free acid, leading to oiling out rather than crystallization.

    Solution: You must utilize stronger chiral sulfonic acids or heavily electron-withdrawn carboxylic acids. (1S)-(+)-10-Camphorsulfonic acid (CSA) or O,O'-Di-p-toluoyl-L-tartaric acid (DPTTA) are highly recommended to force complete protonation and stable salt lattice formation.

    Self-Validating Protocol: CSA-Mediated Resolution

    • Salt Formation: Dissolve 1.0 eq of the racemic target amine in a polar aprotic/protic solvent mixture (e.g., EtOAc/EtOH, 8:2 v/v) at 60°C.

    • Acid Addition: Slowly add 1.0 eq of (1S)-(+)-10-Camphorsulfonic acid (CSA). Validation checkpoint: The pH of an aliquot diluted in water should be < 4.0, confirming complete protonation.

    • Crystallization: Allow the solution to cool to room temperature at a controlled rate of 5°C/hour. This slow cooling promotes Ostwald ripening, preventing the kinetic trapping of the undesired diastereomer.

    • Isolation: Filter the precipitate and wash with cold EtOAc.

    • Validation & Recrystallization: Determine the diastereomeric excess (de) via chiral HPLC. If the de is < 95%, perform a single recrystallization from pure EtOH.

    • Freebasing: Suspend the salt in MTBE and add 1M NaOH (aq) until the aqueous layer reaches pH 10. Extract, dry the organic layer over Na₂SO₄, and concentrate to yield the enantiopure amine.

    Section 2: Enzymatic Kinetic Resolution

    FAQ 2: I am attempting enzymatic kinetic resolution using a lipase, but my conversion stalls at 15-20%. How can I push it to the theoretical 50% yield?

    Causality & Expert Insight: Enzymatic resolution relies on the selective acylation of one enantiomer. However, the steric bulk of the 3-chloro-4-methylphenyl group combined with the –CF₃ group severely hinders access to the catalytic triad of many standard lipases. Additionally, the reduced nucleophilicity of the α-CF₃ amine drastically slows down the acylation rate. Standard acyl donors like vinyl acetate are often insufficient to drive the reaction forward before enzyme deactivation occurs.

    Solution: Switch to Candida antarctica Lipase B (CALB), which possesses a highly accommodating, funnel-like active site that tolerates bulky, fluorinated substrates. Pair this with an activated acyl donor such as ethyl methoxyacetate. The methoxy group provides additional hydrogen-bonding stabilization in the transition state, accelerating the acylation of the target amine[3].

    Self-Validating Protocol: CALB-Catalyzed Kinetic Resolution

    • Preparation: Dissolve the racemic amine (100 mM) in anhydrous diisopropyl ether (DIPE) or methyl tert-butyl ether (MTBE).

    • Reagent Addition: Add 1.5 eq of ethyl methoxyacetate (acyl donor).

    • Catalysis: Add immobilized CALB (e.g., Novozym 435) at a loading of 50 mg per mmol of substrate.

    • Incubation: Incubate at 45°C under orbital shaking (200 rpm).

    • Validation (The E-value Check): Monitor the reaction via chiral GC or HPLC. You must track the enantiomeric excess of both the unreacted substrate (ee_s) and the product (ee_p). Stop the reaction at exactly 50% conversion (typically 24-48 hours). The system validates itself if the calculated Enantiomeric Ratio (E-value) exceeds 50.

    • Separation: Filter off the immobilized enzyme. Separate the unreacted (R)-amine from the acylated (S)-amide via acid/base extraction (extract the amine into 1M HCl, leaving the neutral amide in the organic layer).

    Section 3: Preparative Chiral Chromatography (SFC)

    FAQ 3: During chiral SFC, my peaks are severely tailing, and the resolution (Rs) is below 1.5. Should I increase the basic modifier (e.g., DEA) in the mobile phase?

    Causality & Expert Insight: Counterintuitively, increasing basic additives like diethylamine (DEA) will likely worsen your resolution. Standard aliphatic amines require DEA to mask acidic silanol groups on the silica support. However, because 1-(3-Chloro-4-methylphenyl)-2,2,2-trifluoroethan-1-amine is so weakly basic, it behaves almost like a neutral compound on the chiral stationary phase (CSP). High concentrations of strong basic modifiers disrupt the delicate, highly specific hydrogen-bonding interactions between the –CF₃ group, the amine protons, and the carbamate linkages of Amylose/Cellulose CSPs.

    Solution: Use a neutral or slightly acidic modifier system on an immobilized CSP (e.g., Chiralpak IA or IG). A small amount of Trifluoroacetic acid (TFA) can suppress silanol interactions without outcompeting the analyte for chiral recognition sites.

    Self-Validating Protocol: SFC Method Development

    • Sample Prep: Prepare a 10 mg/mL solution of the racemic amine in Methanol.

    • Screening: Screen immobilized CSPs (Chiralpak IA, IB, IC, IG) using supercritical CO₂ and a co-solvent gradient (5% to 40% Methanol or Ethanol).

    • Modifier Optimization: Critical Step: Omit basic modifiers initially. If peak shape is poor, add 0.1% TFA to the co-solvent. Validation: A successful modifier adjustment will yield a Gaussian peak shape with an asymmetry factor (As) between 0.9 and 1.2, and a resolution (Rs) > 2.0.

    • Scale-Up: Scale up to a preparative column (e.g., 21 x 250 mm). Optimize the injection volume via a loading study to ensure the peak tails do not overlap (touching-band separation).

    • Recovery: Collect fractions, depressurize to evaporate the CO₂, and concentrate the co-solvent under reduced pressure to isolate the pure enantiomers.

    Quantitative Data Summary: Method Comparison

    Resolution MethodologyMax Theoretical YieldTarget Enantiomeric Excess (ee)ScalabilityKey Technical Challenge
    Classical (Diastereomeric Salts) 50% (per enantiomer)>98% (post-recrystallization)High (kg scale)Identifying a strong enough chiral acid to overcome low basicity.
    Enzymatic (CALB Kinetic) 50% (Amine) + 50% (Amide)>99% (E-value > 50)Medium-HighSeparation of the unreacted amine from the amide product.
    Chiral SFC (Preparative) 100% (both enantiomers)>99%Medium (g to low kg)Optimizing modifier chemistry to prevent peak tailing.

    References

    • Strategies for the Catalytic Enantioselective Synthesis of α-Trifluoromethyl Amines. ACS Catalysis.[2] Available at: [Link]

    • Convenient synthesis of optically active 2,2,2-trifluoro-1-phenylethylamine. ResearchGate.[3] Available at: [Link]

    • Asymmetric Syntheses of 1-Aryl-2,2,2-trifluoroethylamines via Diastereoselective 1,2-Addition of Arylmetals to 2-Methyl-N-(2,2,2-trifluoroethylidene)propane-2-sulfinamide. Organic Letters.[1] Available at: [Link]

    Sources

    Troubleshooting

    Reducing defluorination side reactions in 1-(3-Chloro-4-methylphenyl)-2,2,2-trifluoroethan-1-amine synthesis

    Target Molecule: 1-(3-Chloro-4-methylphenyl)-2,2,2-trifluoroethan-1-amine Target Audience: Researchers, Scientists, and Drug Development Professionals Welcome to the Technical Support Center. As a Senior Application Scie...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Target Molecule: 1-(3-Chloro-4-methylphenyl)-2,2,2-trifluoroethan-1-amine Target Audience: Researchers, Scientists, and Drug Development Professionals

    Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the most critical bottleneck in the synthesis of 1-(3-Chloro-4-methylphenyl)-2,2,2-trifluoroethan-1-amine: defluorination side reactions . By understanding the mechanistic causality behind these failures, we can engineer a self-validating protocol that ensures high yields and reproducibility.

    Mechanistic Insights: The Causality of Defluorination

    During the nucleophilic addition of a trifluoromethyl group (using the Ruppert-Prakash reagent, TMSCF₃) to an imine, the immediate intermediate is a highly polarized nitrogen-centered anion. If the electron density on this nitrogen is not strictly controlled, the lone pair will participate in an E1cB-like β-fluoride elimination[1]. This expels a fluoride ion (F⁻) and generates a gem-difluoroenamine, which rapidly hydrolyzes into complex degradation mixtures, destroying your yield[2].

    DefluorinationPathway A α-CF₃ Amide Anion (High e⁻ density) B Transition State (E1cB-like) A->B Base / Heat (-F⁻) D Protonation (Quench) A->D Mild Acid (-50°C) C gem-Difluoroenamine (Degradation) B->C β-Fluoride Elimination E Stable α-CF₃ Amine (Target) D->E Desired Pathway

    Mechanistic divergence: Desired protonation vs. base-induced β-fluoride elimination.

    Troubleshooting Guides & FAQs

    Q1: My LC-MS shows a major peak at [M-19] or [M-HF] after the TMSCF₃ addition. Why am I seeing gem-difluoroenamine byproducts instead of the desired trifluoromethylated amine? A1: This mass shift is the classic signature of β-fluoride elimination. It occurs because the nitrogen atom in your intermediate is too electron-rich. To prevent this, you must condense the starting 3-chloro-4-methylbenzaldehyde with an electron-withdrawing auxiliary prior to trifluoromethylation. We strongly recommend using Ellman’s tert-butanesulfinamide. The sulfinyl group acts as a powerful electron sink, stabilizing the nitrogen anion and preventing the lone pair from pushing out the fluoride[3].

    Q2: I am using TBAF (tetrabutylammonium fluoride) to initiate the TMSCF₃, but my yields are below 20% with heavy defluorination. What is going wrong? A2: TBAF is highly hygroscopic, and commercially available solutions often contain basic hydroxide and hydrate species. These basic impurities not only prematurely hydrolyze the TMSCF₃ but also catalyze the defluorination of the newly formed α-CF₃ amine[1]. Switch your initiator to TBAT (tetrabutylammonium difluorotriphenylsilicate). TBAT is strictly anhydrous, neutral, and provides a controlled, slow release of fluoride to initiate the trifluoromethylation without triggering base-catalyzed elimination[2].

    Q3: How do temperature and solvent affect the defluorination rate? A3: Highly polar aprotic solvents like DMF leave the intermediate anion "naked" and highly reactive, drastically increasing the rate of E1cB elimination. Using moderately polar solvents like THF or a THF/Toluene mixture at low temperatures (-50 °C) keeps the ion pairs tighter, effectively freezing out the elimination pathway[3].

    Reaction Optimization Data

    The following table summarizes the causality between reaction conditions and the suppression of defluorination side reactions for the 3-chloro-4-methylphenyl imine substrate.

    EntryN-Protecting GroupInitiatorSolventTemp (°C)Yield of Target (%)Defluorination Side Product (%)
    1None (NH)TBAFDMF250>90
    2Benzyl (Bn)TBAFTHF01565
    3Tosyl (Ts)CsFTHF-204530
    4t-Bu-SulfinylTBAFTHF-506025
    5 t-Bu-Sulfinyl TBAT THF -50 92 <2

    Data Interpretation: Entry 5 represents the optimized, self-validating system. The combination of an electron-withdrawing sulfinyl group, a neutral anhydrous initiator (TBAT), and low temperature completely shuts down the defluorination pathway.

    Self-Validating Experimental Protocol

    This step-by-step methodology is designed as a self-validating system. Visual cues are built into the protocol to ensure trustworthiness and real-time troubleshooting.

    SynthesisWorkflow N1 3-Chloro-4-methylbenzaldehyde N2 Condensation with t-Bu-Sulfinamide (Ti(OEt)₄, THF, 25°C) N1->N2 N3 Chiral Sulfinyl Imine (Isolated & Dried) N2->N3 100% Conversion N4 Trifluoromethylation (TMSCF₃, TBAT, THF, -50°C) N3->N4 Crucial Step: Strictly Anhydrous N5 Sulfinyl α-CF₃ Amine (Pale Yellow Solution) N4->N5 Suppresses Defluorination N6 Acidic Deprotection (HCl in MeOH, 25°C) N5->N6 N7 1-(3-Chloro-4-methylphenyl)- 2,2,2-trifluoroethan-1-amine HCl N6->N7 Final Product

    Optimized, self-validating synthetic workflow for the target trifluoroethylamine.

    Step-by-Step Methodology

    Step 1: Imine Condensation

    • Charge an oven-dried flask with 3-chloro-4-methylbenzaldehyde (1.0 equiv) and (R)-2-methylpropane-2-sulfinamide (1.1 equiv) in anhydrous THF (0.5 M).

    • Add Ti(OEt)₄ (2.0 equiv) dropwise at room temperature.

    • Stir for 12 hours. Self-Validation Check: The solution should turn a clear, bright yellow. A cloudy mixture indicates moisture contamination.

    • Quench with brine, filter through Celite, and concentrate to isolate the chiral sulfinyl imine. Dry strictly under high vacuum for 4 hours.

    Step 2: Nucleophilic Trifluoromethylation (The Critical Step)

    • Dissolve the dried sulfinyl imine in anhydrous THF (0.2 M) under an argon atmosphere and cool to -50 °C.

    • Add TMSCF₃ (1.5 equiv) in one portion.

    • Slowly add a solution of TBAT (0.1 equiv) in THF dropwise over 15 minutes.

    • Stir at -50 °C for 4 hours. Self-Validation Check: The reaction must remain pale yellow. If the solution turns dark brown or black, base-induced β-fluoride elimination has occurred (likely due to wet solvent or degraded TBAT).

    • Quench with saturated aqueous NH₄Cl at -50 °C before warming to room temperature. Extract with EtOAc and concentrate.

    Step 3: Acidic Deprotection

    • Dissolve the crude sulfinyl α-CF₃ amine in MeOH (0.2 M).

    • Add 4M HCl in dioxane (3.0 equiv) and stir at room temperature for 2 hours.

    • Concentrate the solvent, wash the resulting solid with cold diethyl ether to remove the sulfinic acid byproduct, and dry to yield 1-(3-Chloro-4-methylphenyl)-2,2,2-trifluoroethan-1-amine hydrochloride as a white powder.

    References[3] Asymmetric Syntheses of 1-Aryl-2,2,2-trifluoroethylamines via Diastereoselective 1,2-Addition to 2-Methyl-N-(2,2,2-trifluoroethylidene)propane-2-sulfinamide. Organic Letters. URL: https://pubs.acs.org/doi/10.1021/ol070054k[2] Preparation of Tri- and Difluoromethylated Amines from Aldimines Using (Trifluoromethyl)trimethylsilane. Organic Letters. URL: https://pubs.acs.org/doi/10.1021/ol061227r[1] Anion-Initiated Trifluoromethylation by TMSCF3: Deconvolution of the Siliconate–Carbanion Dichotomy by Stopped-Flow NMR/IR. Journal of the American Chemical Society. URL: https://pubs.acs.org/doi/10.1021/jacs.8b05205

    Sources

    Optimization

    Overcoming steric hindrance in 1-(3-Chloro-4-methylphenyl)-2,2,2-trifluoroethan-1-amine cross-coupling reactions

    Topic: Overcoming Steric Hindrance in 1-(3-Chloro-4-methylphenyl)-2,2,2-trifluoroethan-1-amine Cross-Coupling Reactions Welcome to the technical support center for challenging C-N cross-coupling reactions. This guide is...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Topic: Overcoming Steric Hindrance in 1-(3-Chloro-4-methylphenyl)-2,2,2-trifluoroethan-1-amine Cross-Coupling Reactions

    Welcome to the technical support center for challenging C-N cross-coupling reactions. This guide is designed for researchers, chemists, and drug development professionals who are working with sterically demanding substrates, specifically focusing on the palladium-catalyzed Buchwald-Hartwig amination of 1-(3-Chloro-4-methylphenyl)-2,2,2-trifluoroethan-1-amine. Here, we address common experimental issues in a question-and-answer format, providing not just solutions but also the underlying scientific rationale to empower your research.

    Frequently Asked Questions (FAQs)
    Q1: My initial attempt at coupling 1-(3-chloro-4-methylphenyl)-2,2,2-trifluoroethan-1-amine with an aryl bromide resulted in very low conversion (<10%). What are the primary factors to investigate?

    A1: Low conversion with this substrate combination is a common challenge stemming from significant steric hindrance around both coupling partners. The 1-(3-chloro-4-methylphenyl)-2,2,2-trifluoroethan-1-amine presents a bulky secondary carbon alpha to the nitrogen, and the trifluoromethyl group is a large, electron-withdrawing substituent. This steric congestion can severely impede key steps in the catalytic cycle, particularly the final C-N reductive elimination step.[1][2][3]

    Your first troubleshooting steps should focus on the foundational components of the reaction: the catalyst system and the reaction conditions.

    Initial Troubleshooting Workflow:

    • Reagent and Solvent Quality: Ensure all reagents are pure and, critically, that your solvent and amine are anhydrous. Water can hydrolyze the strong bases typically used (like NaOtBu) to the less effective hydroxide, and oxygen can deactivate the palladium catalyst.[4][5]

    • Catalyst Activity: Use a fresh, reliable source of palladium precursor and ligand. Pre-catalysts (e.g., G3 or G4 palladacycles) are often more reliable than generating the active catalyst in situ from sources like Pd(OAc)₂ or Pd₂(dba)₃, as they lead to a more consistent formation of the active catalytic species.[4]

    • Ligand Choice: This is the most critical parameter. Standard, less bulky ligands (e.g., PPh₃, BINAP) are often ineffective for this type of transformation. You must use a bulky, electron-rich phosphine ligand designed for sterically demanding couplings.[6][7]

    • Base Selection: The base is not merely a proton scavenger; it is involved in the deprotonation of the amine to form the palladium-amido complex. For sterically hindered amines, a strong, non-nucleophilic base is essential.[4][5]

    Below is a diagram illustrating the logical flow for troubleshooting low conversion.

    G start Low Conversion (<10%) reagent_check Verify Reagent & Solvent Quality (Anhydrous, Degassed, Pure) start->reagent_check catalyst_check Switch to a Pre-catalyst (e.g., XPhos Pd G3/G4) reagent_check->catalyst_check If reagents are pristine ligand_screen Screen Bulky Biarylphosphine Ligands (e.g., RuPhos, BrettPhos, tBuXPhos) catalyst_check->ligand_screen If still no improvement base_opt Optimize Base (NaOtBu, K3PO4, Cs2CO3) ligand_screen->base_opt temp_opt Adjust Temperature & Time (Typically 100-120 °C) base_opt->temp_opt success Yield Improved Reaction Optimized temp_opt->success Yes fail Re-evaluate Synthetic Route temp_opt->fail No G L2Pd L₂Pd(0) (Bis-ligated, Less Active) LPd LPd(0) (Mono-ligated, Highly Active) L2Pd->LPd Dissociation Favored by Steric Bulk LPd->L2Pd Association Disfavored BulkyL Bulky Ligand (L) (e.g., RuPhos) BulkyL->L2Pd

    Caption: Bulky ligands promote the formation of the active LPd(0) species.

    Recommended Catalyst Systems:

    ComponentRecommendationRationale
    Palladium Source Pd₂(dba)₃ or a Pre-catalyst (e.g., RuPhos Pd G4)Pre-catalysts ensure reliable generation of the active Pd(0) species. Pd₂(dba)₃ is a common and effective alternative.
    Ligand RuPhos or BrettPhos RuPhos: The relatively smaller steric profile around the palladium atom can be beneficial when the rate-limiting step is reductive elimination. [1][2]BrettPhos: The significant bulk can accelerate reductive elimination, though it may slow oxidative addition. [1][2]Screening is key.
    Base Sodium tert-butoxide (NaOtBu)A strong, non-nucleophilic base is required to efficiently deprotonate the hindered amine without competing as a nucleophile.
    Solvent Toluene or DioxaneThese are common, effective aprotic solvents that can be heated to the high temperatures often required for these couplings. [8]
    Temperature 100 – 120 °CHigher temperatures are necessary to provide the activation energy to overcome the steric barriers for both oxidative addition and reductive elimination. [8]

    Experimental Protocol: General Starting Point

    • To an oven-dried vial under an inert argon atmosphere, add the aryl chloride (1.0 equiv), 1-(3-chloro-4-methylphenyl)-2,2,2-trifluoroethan-1-amine (1.2 equiv), NaOtBu (1.5 equiv), Pd₂(dba)₃ (2 mol%), and RuPhos (4 mol%).

    • Add anhydrous, degassed toluene (to achieve a concentration of ~0.1 M).

    • Seal the vial tightly and heat the reaction mixture to 110 °C with vigorous stirring.

    • Monitor the reaction by LC-MS or TLC until the aryl chloride is consumed (typically 12-24 hours).

    • Cool to room temperature, dilute with ethyl acetate, and filter through a pad of celite.

    • Wash the filtrate with water and brine, dry over Na₂SO₄, filter, and concentrate in vacuo.

    • Purify the crude product by column chromatography.

    Q3: My reaction stalls at ~50% conversion, and I'm observing catalyst decomposition (formation of palladium black). What is causing this, and how can I prevent it?

    A3: Reaction stalling accompanied by the formation of palladium black is a classic sign of catalyst deactivation. [9]For sterically hindered substrates, the catalytic cycle is often slow, leaving the palladium catalyst vulnerable to decomposition pathways over the extended reaction times and high temperatures required.

    Primary Causes of Catalyst Deactivation:

    • β-Hydride Elimination: While your specific amine substrate lacks a β-hydrogen on the ethyl group, if the other coupling partner (the one being coupled to the amine) has one, this can be a major deactivation pathway. However, the more likely causes here are related to ligand and substrate stability.

    • Ligand Dissociation/Decomposition: At high temperatures, the phosphine ligand can dissociate from the palladium center. The resulting "naked" palladium species are highly unstable and tend to aggregate into inactive palladium black. [10]Bulky biarylphosphine ligands are designed to be more resistant to this, but it can still occur. [11]* Formation of Off-Cycle Complexes: The sterically hindered amine itself can sometimes displace the phosphine ligand, leading to the formation of dormant palladium-amine complexes that are slow to re-enter the catalytic cycle. [11][12] Solutions to Mitigate Catalyst Deactivation:

    • Use a More Robust Ligand: Ligands like GPhos have been specifically designed to create more stable catalysts that are resistant to deactivation by amine or heteroarene coordination. [11]Consider screening this as an alternative to RuPhos or BrettPhos if deactivation is a persistent issue.

    • Employ a Pre-catalyst: As mentioned before, pre-catalysts form the active species more cleanly and can lead to a longer-lived catalyst.

    • Adjust Catalyst Loading: While counterintuitive, sometimes lowering the catalyst loading can reduce the rate of bimolecular decomposition pathways. Conversely, if the reaction is simply too slow, a modest increase might be necessary. Screen loadings between 1-5 mol%.

    • Slow Addition of a Reagent: If one of the starting materials is suspected of promoting deactivation, adding it slowly via syringe pump can maintain a low instantaneous concentration, potentially improving the catalyst's lifetime. [12] The Buchwald-Hartwig catalytic cycle below highlights the key steps where steric hindrance poses a challenge. A slow reductive elimination (Step III) prolongs the lifetime of the Pd(II) intermediate, increasing the probability of decomposition.

    G cluster_cycle Catalytic Cycle Pd0 LPd(0) (Active Catalyst) OA_Complex L-Pd(II)(Ar)(X) (Oxidative Addition Complex) Pd0->OA_Complex I. Oxidative Addition (Ar-X) (Slow for Ar-Cl) Amido_Complex L-Pd(II)(Ar)(NR'R'') (Amido Complex) OA_Complex->Amido_Complex II. Amine Coordination & Deprotonation (HNR'R'', Base) Amido_Complex->Pd0 Regenerates Catalyst Product Ar-NR'R'' (Coupled Product) Amido_Complex->Product III. Reductive Elimination (Often Rate-Limiting for Hindered Substrates) Decomposition Catalyst Decomposition (Palladium Black) Amido_Complex->Decomposition Side Reaction

    Caption: Buchwald-Hartwig cycle highlighting sterically challenging steps.

    Q4: Are there alternatives to palladium catalysis if I cannot achieve the desired coupling?

    A4: Yes. While palladium-catalyzed Buchwald-Hartwig amination is the most developed and broadly applied method for C-N bond formation, copper-catalyzed systems (often called Ullmann-type reactions) have seen a major resurgence and can be effective for sterically hindered substrates. [3][13][14] Copper-Catalyzed C-N Coupling:

    • Advantages: Copper is significantly more earth-abundant and less expensive than palladium. Recent advances have produced ligands that enable the coupling of very challenging, sterically crowded partners that can be problematic even for palladium systems. [14][15]* Recommended Systems: Modern Ullmann couplings often employ a copper(I) source (like CuI) with a specialized N,N'- or N,O-bidentate ligand. For example, novel pyrrole-ol ligands have been shown to be uniquely effective in coupling ortho-substituted aryl iodides with hindered amines. [14][15]* Considerations: Copper catalysis often requires aryl iodides rather than chlorides and may necessitate different solvents (e.g., DMSO, DMF) and bases (e.g., K₂CO₃, Cs₂CO₃). While conditions can be milder, optimization is still required.

    If you have exhausted optimization of the palladium-catalyzed route, exploring a copper-catalyzed alternative is a logical and viable next step.

    References
    • Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure - PMC. (n.d.). National Center for Biotechnology Information. Retrieved March 22, 2026, from [Link]

    • Buchwald–Hartwig amination - Wikipedia. (n.d.). Wikipedia. Retrieved March 22, 2026, from [Link]

    • Mechanism of Palladium-Catalyzed C–N Coupling with 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) as a Base - ACS Publications. (2019, June 28). ACS Publications. Retrieved March 22, 2026, from [Link]

    • Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure. (2020, August 20). ACS Omega. Retrieved March 22, 2026, from [Link]

    • How bulky ligands control the chemoselectivity of Pd-catalyzed N-arylation of ammonia - Chemical Science (RSC Publishing). (2019, December 12). Royal Society of Chemistry. Retrieved March 22, 2026, from [Link]

    • Electronic Effects on Reductive Elimination To Form Carbon−Carbon and Carbon−Heteroatom Bonds from Palladium(II) Complexes. (2007, March 12). Inorganic Chemistry. Retrieved March 22, 2026, from [Link]

    • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. (2016, September 30). Chemical Reviews. Retrieved March 22, 2026, from [Link]

    • Mechanistic Insight into Cu-Catalyzed C–N Coupling of Hindered Aryl Iodides and Anilines Using a Pyrrol-ol Ligand Enables Development of Mild and Homogeneous Reaction Conditions - ACS Publications. (2023, February 10). ACS Publications. Retrieved March 22, 2026, from [Link]

    • Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - PMC. (2023, June 20). National Center for Biotechnology Information. Retrieved March 22, 2026, from [Link]

    • Cu-Catalyzed C–N Coupling with Sterically Hindered Partners - PMC. (n.d.). National Center for Biotechnology Information. Retrieved March 22, 2026, from [Link]

    • Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. Retrieved March 22, 2026, from [Link]

    • Enabling Reductive C-N Cross-Coupling of Nitroalkanes and Boronic Acids by Steric Design of P(III)/P(V)=O Catalysts - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. Retrieved March 22, 2026, from [Link]

    • Cu-Catalyzed C–N Coupling with Sterically Hindered Partners - ResearchGate. (n.d.). ResearchGate. Retrieved March 22, 2026, from [Link]

    • Help troubleshooting a Buchwald-Hartwig amination? : r/chemistry - Reddit. (2018, September 6). Reddit. Retrieved March 22, 2026, from [Link]

    • "Facile Buchwald-Hartwig coupling of sterically encumbered substrates effected by diphosphinoamine as ligands" | Request PDF - ResearchGate. (n.d.). ResearchGate. Retrieved March 22, 2026, from [Link]

    • Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions - DSpace@MIT. (n.d.). DSpace@MIT. Retrieved March 22, 2026, from [Link]

    • Palladium Supported on Bioinspired Materials as Catalysts for C–C Coupling Reactions. (2023, January 16). MDPI. Retrieved March 22, 2026, from [Link]

    • Mechanisms of catalyst deactivation - OUCI. (n.d.). OUCI. Retrieved March 22, 2026, from [Link]

    • Mechanisms of catalyst deactivation - SciSpace. (n.d.). SciSpace. Retrieved March 22, 2026, from [Link]

    • Deactivation in Homogeneous Transition Metal Catalysis: Causes, Avoidance, and Cure. (2014, December 10). Chemical Reviews. Retrieved March 22, 2026, from [Link]

    • Kinetic Modeling Enables Understanding of Off-Cycle Processes in Pd-Catalyzed Amination of Five-Membered Heteroaryl Halides - PMC. (2025, December 4). National Center for Biotechnology Information. Retrieved March 22, 2026, from [Link]

    • Buchwald-Hartwig coupling troubleshooting - Chemistry Stack Exchange. (2022, May 22). Chemistry Stack Exchange. Retrieved March 22, 2026, from [Link]

    • Buchwald-Hartwig Coupling - SynArchive. (n.d.). SynArchive. Retrieved March 22, 2026, from [Link]

    • The Asymmetric Buchwald–Hartwig Amination Reaction - Xingwei Li. (n.d.). Wiley Online Library. Retrieved March 22, 2026, from [Link]

    • Role of the Base in Buchwald–Hartwig Amination. (2014, October 23). The Journal of Organic Chemistry. Retrieved March 22, 2026, from [Link]

    Sources

    Troubleshooting

    Technical Support Center: Scalable Purification of 1-(3-Chloro-4-methylphenyl)-2,2,2-trifluoroethan-1-amine

    Welcome to the Technical Support & Troubleshooting Portal. This guide is specifically engineered for researchers, process chemists, and drug development professionals tasked with the isolation, purification, and chiral r...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Technical Support & Troubleshooting Portal. This guide is specifically engineered for researchers, process chemists, and drug development professionals tasked with the isolation, purification, and chiral resolution of 1-(3-Chloro-4-methylphenyl)-2,2,2-trifluoroethan-1-amine batches.

    As a Senior Application Scientist, I have structured this guide to move beyond basic procedures. Here, we address the causality behind common purification failures and provide self-validating workflows to ensure high-yield, scalable results.

    Part 1: Diagnostic FAQs & Troubleshooting

    Q1: During the liquid-liquid extraction (LLE) workup, a significant portion of my target amine remains in the organic phase even after washing with 1M HCl. Why is this happening, and how do I fix it?

    • Causality: The core issue lies in the unique physicochemical properties of the molecule. The strong inductive electron-withdrawing effect of the α-CF₃ group drastically reduces the electron density on the adjacent nitrogen atom. Consequently, the basicity of 1-aryl-2,2,2-trifluoroethylamines is significantly lower (pKa ≈ 5.5–6.0) than that of non-fluorinated benzylamines (pKa ≈ 9.0) [1]. A standard 1M HCl extraction (pH ~ 1-2) is often insufficient to fully protonate the amine in a biphasic system, causing the equilibrium to favor the organic layer.

    • Actionable Fix: Shift to a stronger acidic aqueous phase (3M to 4M HCl) to drive the equilibrium toward the ammonium salt. Alternatively, perform a direct salt precipitation by bubbling anhydrous HCl gas into the dried organic phase.

    Q2: I am attempting to resolve the racemic mixture on a multigram scale. Preparative chiral HPLC is too expensive, and diastereomeric salt formation with tartaric acid is failing. What is the most scalable alternative?

    • Causality: Classical diastereomeric salt resolution is highly unpredictable for α-CF₃ amines due to their poor salt-forming capabilities with weak chiral organic acids. The most robust and scalable alternative is Enzymatic Kinetic Resolution . Lipases, specifically Candida antarctica Lipase B (CAL-B), exhibit excellent enantioselectivity (E-value > 40) for the acylation of the (R)-enantiomer of 1-aryl-2,2,2-trifluoroethylamines using ethyl methoxyacetate as the acyl donor [2].

    • Actionable Fix: Implement the CAL-B kinetic resolution protocol (detailed in Protocol B). The unreacted (S)-amine can then be easily separated from the (R)-amide via a highly acidic aqueous extraction.

    Q3: When purifying the free base via silica gel chromatography, I observe severe band broadening and poor recovery, even without adding a base modifier like TEA. Why?

    • Causality: Because of the low basicity of the α-CF₃ amino group, these compounds do not interact with the acidic silanol groups on silica gel as strongly as typical aliphatic amines. Adding triethylamine (TEA) can actually cause competitive displacement issues. The band broadening is often due to the compound's extreme lipophilicity (driven by the 3-chloro-4-methylphenyl and CF₃ groups) causing it to streak in highly polar solvent systems [1].

    • Actionable Fix: Elute using a strictly non-polar gradient (e.g., Hexanes/EtOAc 95:5 to 80:20) without amine modifiers. Ensure the crude is loaded dry onto the column.

    Part 2: Self-Validating Experimental Protocols

    Protocol A: pH-Optimized Liquid-Liquid Extraction (LLE) & Salt Isolation
    • Self-Validation Mechanism: This protocol relies on continuous pH monitoring. If the aqueous phase pH rises above 1.5 during the extraction, the system invalidates the step, requiring additional acid before phase separation can proceed.

    • Dilution: Dissolve the crude reaction mixture containing 1-(3-Chloro-4-methylphenyl)-2,2,2-trifluoroethan-1-amine (approx. 100 mmol) in 200 mL of Methyl tert-butyl ether (MTBE).

    • Acidification: Slowly add 100 mL of 3M HCl (aq) under vigorous stirring.

    • Validation Check: Stop stirring and measure the pH of the aqueous layer using a calibrated pH probe. Requirement: pH must be ≤ 1.5. If pH > 1.5, add concentrated HCl dropwise until the target is reached.

    • Phase Separation: Transfer to a separatory funnel. Collect the lower aqueous layer (contains the protonated amine salt). Discard the upper MTBE layer (contains neutral/lipophilic impurities).

    • Basification: Cool the aqueous layer to 0–5 °C in an ice bath. Slowly add 4M NaOH (aq) until the pH reaches strictly ≥ 10.0. The free base will oil out as a cloudy suspension.

    • Recovery Extraction: Extract the basified aqueous layer with fresh MTBE (2 x 100 mL).

    • Drying & Concentration: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure (max bath temperature 30 °C to prevent volatilization of the free base).

    ExtractionWorkflow Start Crude Mixture in MTBE (Neutral & Basic Components) Acidify Add 3M HCl (aq) Validate: pH ≤ 1.5 Start->Acidify PhaseSep1 Phase Separation Acidify->PhaseSep1 OrgPhase1 MTBE Layer (Neutral Impurities) PhaseSep1->OrgPhase1 Discard AqPhase1 Aqueous Layer (Amine Hydrochloride) PhaseSep1->AqPhase1 Retain Basify Add 4M NaOH (aq) Validate: pH ≥ 10.0 AqPhase1->Basify Extract Extract with MTBE Basify->Extract PureBase Pure Free Base Solution (Target Compound) Extract->PureBase

    Caption: Workflow for the pH-dependent extraction and isolation of α-CF3 amines.

    Protocol B: Scalable Enzymatic Kinetic Resolution
    • Self-Validation Mechanism: Conversion is monitored via chiral HPLC. The reaction is self-terminating near 50% conversion due to the absolute enantioselectivity of the enzyme, ensuring optical purity.

    • Setup: In a 1L jacketed reactor, dissolve 50 g of racemic 1-(3-Chloro-4-methylphenyl)-2,2,2-trifluoroethan-1-amine in 500 mL of dry diisopropyl ether.

    • Reagent Addition: Add 0.6 equivalents of ethyl methoxyacetate (acting as the acyl donor).

    • Enzyme Addition: Add 5.0 g of immobilized Candida antarctica Lipase B (CAL-B).

    • Incubation: Stir the suspension gently at 45 °C.

    • Validation Check: Pull 100 µL aliquots every 4 hours. Analyze via chiral HPLC. The reaction is complete when the enantiomeric excess (ee) of the remaining (S)-amine reaches >99% (typically 24-36 hours) [2].

    • Filtration: Filter the mixture to recover the immobilized enzyme (which can be washed and reused).

    • Separation: Subject the filtrate to Protocol A . The unreacted (S)-amine will partition into the highly acidic aqueous phase, while the lipophilic (R)-methoxyacetamide remains in the organic phase.

    • Hydrolysis (Optional): The (R)-amide can be hydrolyzed back to the (R)-amine using 6M HCl under reflux for 12 hours, followed by basification.

    KineticResolution Racemate Racemic α-CF3 Amine (50g Scale) Enzyme CAL-B Lipase + Ethyl Methoxyacetate Racemate->Enzyme Reaction Enzymatic Acylation (45°C, Diisopropyl ether) Enzyme->Reaction Products Mixture: (S)-Amine + (R)-Amide Validate: ee > 99% Reaction->Products Separation Acid Extraction (pH ≤ 1.5) Products->Separation SAmine Aqueous Phase (S)-Amine Salt Separation->SAmine Retain RAmide Organic Phase (R)-Amide Separation->RAmide Retain Hydrolysis Acidic Hydrolysis (6M HCl, Reflux) RAmide->Hydrolysis RAmine (R)-Amine Salt Hydrolysis->RAmine

    Caption: Enzymatic kinetic resolution pathway for racemic α-CF3 amines using CAL-B.

    Part 3: Quantitative Data Summary

    To assist in process optimization and to benchmark your own extraction efficiencies, the following table summarizes the theoretical and observed partition coefficients and resolution efficiencies for 1-aryl-2,2,2-trifluoroethylamines.

    Parameter / ConditionMetricValue / ObservationImpact on Purification
    Aqueous Extraction (pH 1.0) Extraction Efficiency> 98% in AqueousOptimal for complete salt formation and recovery.
    Aqueous Extraction (pH 3.5) Extraction Efficiency~ 45% in AqueousHigh risk of product loss to the organic phase.
    Aqueous Extraction (pH 10.0) Extraction Efficiency> 99% in OrganicOptimal for free base recovery.
    Enzymatic Resolution (CAL-B) Enantiomeric Ratio (E-value)> 40Highly selective; yields >99% ee for the unreacted amine.
    Diastereomeric Salt (Tartaric) Diastereomeric Excess (de)< 15% (Single Pass)Poor scalability; requires multiple recrystallizations.

    References

    • Title: Fluorinated Ferrocene Moieties as a Platform for Redox-Responsive Polymer 19F MRI Theranostics Source: Macromolecules (ACS Publications) URL: [Link]

    • Title: Convenient synthesis of optically active 2,2,2-trifluoro-1-phenylethylamine Source: Tetrahedron: Asymmetry (via ResearchGate) URL: [Link]

    • Title: Asymmetric Syntheses of 1-Aryl-2,2,2-trifluoroethylamines via Diastereoselective 1,2-Addition of Arylmetals to 2-Methyl-N-(2,2,2-trifluoroethylidene)propane-2-sulfinamide Source: Organic Letters (ACS Publications) URL: [Link]

    Sources

    Optimization

    Technical Support Center: Optimizing Solvent Selection for 1-(3-Chloro-4-methylphenyl)-2,2,2-trifluoroethan-1-amine Extraction

    This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for optimizing the liquid-liquid extraction (LLE) of 1-(3-Chloro-4-methylphenyl)-2,2,2-trifluoroetha...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for optimizing the liquid-liquid extraction (LLE) of 1-(3-Chloro-4-methylphenyl)-2,2,2-trifluoroethan-1-amine. We will move beyond simple protocols to explain the underlying chemical principles, empowering you to make informed decisions and troubleshoot common experimental challenges.

    Section 1: Fundamental Principles of Amine Extraction

    The key to successfully extracting 1-(3-Chloro-4-methylphenyl)-2,2,2-trifluoroethan-1-amine lies in manipulating its acid-base chemistry. The primary amine functional group (-NH₂) is basic and can exist in two forms depending on the pH of the aqueous environment:

    • Protonated Form (Acidic Conditions): In an acidic aqueous solution, the amine group accepts a proton to form a water-soluble ammonium salt (R-NH₃⁺). This form will preferentially partition into the aqueous phase.

    • Deprotonated Form (Basic Conditions): In a basic aqueous solution, the amine remains in its neutral, deprotonated form (R-NH₂). The presence of the chloro-methylphenyl and trifluoroethyl groups makes this neutral form significantly more soluble in nonpolar organic solvents.[1]

    Therefore, the core principle of extraction is to render the aqueous phase basic to ensure the amine is in its neutral state, thereby maximizing its transfer into the immiscible organic solvent. As a general rule, the pH of the aqueous solution should be at least two pKa units above the pKa of the amine's conjugate acid to ensure it remains in the organic layer.[2]

    Section 2: Solvent Selection Guide (FAQs)

    This section addresses the most common questions regarding the selection of an appropriate organic solvent for extraction.

    Q1: What are the primary criteria for selecting an extraction solvent?

    An ideal extraction solvent should possess several key characteristics:

    • High Distribution Coefficient (K_D): The solvent must strongly favor the dissolution of the neutral amine over the aqueous phase.

    • Immiscibility with Water: The solvent should form a distinct layer with minimal mutual solubility.

    • Density Difference: A significant density difference from water (either greater or less than 1 g/mL) facilitates clean separation of the layers.

    • Low Boiling Point: A lower boiling point allows for easy removal of the solvent post-extraction without degrading the target compound.

    • Chemical Inertness: The solvent should not react with the target amine. For instance, while ethyl acetate is a common choice, it can potentially react with highly nucleophilic amines.[3]

    • Safety and Environmental Impact: Toxicity, flammability, and environmental persistence are critical considerations.

    Q2: Which organic solvents are recommended as a starting point for this specific amine?

    Given the structure of 1-(3-Chloro-4-methylphenyl)-2,2,2-trifluoroethan-1-amine (a moderately polar, lipophilic compound), the following solvents are excellent starting points.

    SolventDensity (g/mL)Boiling Point (°C)Water SolubilityKey Considerations
    Ethyl Acetate (EtOAc) 0.90277.18.3 g/100 mLGood general-purpose solvent with moderate polarity. Can be susceptible to hydrolysis under strongly acidic or basic conditions.
    Dichloromethane (DCM) 1.3339.61.3 g/100 mLExcellent solvating power for a wide range of compounds. Higher density forms the lower layer. Carcinogenic concerns require careful handling.
    Methyl tert-butyl ether (MTBE) 0.7455.24.8 g/100 mLGood alternative to diethyl ether with lower volatility and peroxide formation risk. Lower density than water.
    2-Methyltetrahydrofuran (MeTHF) 0.868014 g/100 mLA "greener" solvent alternative. Can be prone to emulsion formation; may require adding brine to improve phase separation.[3]

    Q3: How does the pH of the aqueous phase directly impact my choice of solvent and extraction efficiency?

    The pH is the most critical variable. To extract the amine into the organic phase, the aqueous phase must be made basic (typically pH 9-11) to deprotonate the amine.[3] This ensures the amine is in its neutral, "greasy" form, which has a higher affinity for the nonpolar organic solvent.[1] Conversely, if you need to wash organic-soluble neutral or acidic impurities from your organic layer, you can perform an acidic wash (e.g., with 1 M HCl). This will protonate your amine, pulling it into the aqueous layer while the impurities remain in the organic phase.[2] You can then recover your amine by basifying the acidic aqueous layer and re-extracting with an organic solvent.[2]

    Section 3: Visual Workflow for Solvent Selection

    The following diagram outlines a logical decision-making process for selecting an optimal extraction solvent.

    SolventSelection Solvent Selection Decision Tree start Start: Crude Amine Mixture in Aqueous Solution check_ph Is the aqueous phase basic? (pH > pKa of R-NH3+) start->check_ph adjust_ph Adjust pH to 9-11 with Na2CO3 or NaOH check_ph->adjust_ph No select_solvent Select Initial Test Solvents (e.g., EtOAc, DCM, MTBE) check_ph->select_solvent Yes adjust_ph->select_solvent perform_extraction Perform Small-Scale Liquid-Liquid Extraction select_solvent->perform_extraction check_emulsion Emulsion Formed? perform_extraction->check_emulsion break_emulsion Troubleshoot Emulsion: - Add Brine - Centrifuge - Gentle Swirling check_emulsion->break_emulsion Yes analyze_layers Analyze Organic & Aqueous Layers (HPLC, GC, 19F NMR) check_emulsion->analyze_layers No break_emulsion->analyze_layers calculate_kd Calculate Distribution Coefficient (Kd) analyze_layers->calculate_kd optimize Is Kd > 10 and recovery > 95%? calculate_kd->optimize end Solvent Optimized. Proceed with Scale-Up. optimize->end Yes reselect Select Alternative Solvent or Modify Conditions optimize->reselect No reselect->select_solvent

    Caption: A decision tree for systematic solvent selection and optimization.

    Section 4: Experimental Protocol for Determining the Optimal Solvent

    This protocol outlines a small-scale experiment to compare the extraction efficiency of different solvents.

    Objective: To determine the distribution ratio (D) of 1-(3-Chloro-4-methylphenyl)-2,2,2-trifluoroethan-1-amine between a basic aqueous phase and several candidate organic solvents.

    Materials:

    • Stock solution of the amine in a water-miscible solvent (e.g., Methanol, Acetonitrile) of known concentration.

    • Candidate organic solvents: Ethyl Acetate, Dichloromethane, MTBE.

    • Aqueous buffer solution (pH 10, e.g., carbonate-bicarbonate buffer).

    • Saturated NaCl solution (brine).

    • 4 mL glass vials with PTFE-lined caps.

    • Vortex mixer and centrifuge.

    • Analytical instrument (HPLC-UV, GC-MS, or 19F NMR).[4][5]

    Procedure:

    • Preparation: In three separate 4 mL vials, add 1.0 mL of the pH 10 aqueous buffer.

    • Spiking: Add a small, known volume (e.g., 20 µL) of the amine stock solution to each vial.

    • Solvent Addition: Add 1.0 mL of Ethyl Acetate to the first vial, 1.0 mL of Dichloromethane to the second, and 1.0 mL of MTBE to the third.

    • Extraction: Cap the vials tightly and vortex for 1-2 minutes. Use gentle swirling if emulsions are anticipated.[6]

    • Phase Separation: Centrifuge the vials at 2000 rpm for 5 minutes to ensure a sharp interface between the layers. If an emulsion persists, add 100 µL of brine and centrifuge again.[6]

    • Sampling: Carefully remove a known volume (e.g., 0.5 mL) from the top organic layer and a known volume from the bottom aqueous layer of each vial.

    • Analysis: Analyze the concentration of the amine in each collected sample using a pre-calibrated analytical method.

    • Calculation: Calculate the Distribution Ratio (D) for each solvent using the formula: D = [Amine]ₒᵣ₉ / [Amine]ₐᵩ

    The solvent with the highest D value is the most efficient for this extraction.

    Section 5: Troubleshooting Guide (FAQs)

    This section provides solutions to common problems encountered during the extraction process.

    Q1: My extraction yield is consistently low. What are the likely causes?

    Low yield can stem from several issues:

    • Incorrect pH: The most common cause. Verify that the pH of the aqueous layer is sufficiently basic (pH > 9) after adding your crude reaction mixture. Acidic byproducts can lower the pH, protonating your amine and trapping it in the aqueous phase.[7]

    • Insufficient Mixing: Ensure adequate mixing to maximize the surface area between the two phases, but avoid overly vigorous shaking which can cause emulsions.[6]

    • Poor Solvent Choice: The chosen solvent may not have a high enough distribution coefficient. Re-evaluate using the protocol in Section 4.

    • "Salting In" Effect: If your aqueous phase has a very high concentration of other salts, it can sometimes increase the solubility of your amine. While counterintuitive, dilution may sometimes help.

    Q2: A thick emulsion has formed between the layers and won't separate. How can I resolve this?

    Emulsions are common when surfactant-like impurities are present or when the mixture is agitated too aggressively.[6] Here are several effective techniques to break them:

    • Salting Out: Add saturated brine (NaCl solution). This increases the ionic strength of the aqueous layer, which can force the layers to separate.[6]

    • Centrifugation: For manageable volumes, centrifugation is a highly effective method to physically force the separation of the layers.[2][8]

    • Filtration: Pass the mixture through a pad of Celite® or use specialized phase separation filter paper.

    • Solvent Addition: Adding a small amount of the organic solvent used for the extraction can sometimes break the emulsion.[2]

    • Patience: Sometimes, simply letting the mixture stand undisturbed for an extended period can allow the layers to separate.

    Section 6: Visual Workflow for Troubleshooting

    This flowchart provides a systematic approach to diagnosing and solving common extraction problems.

    Troubleshooting Extraction Troubleshooting Workflow start Problem Identified: Low Yield or Poor Separation check_emulsion Is an emulsion present? start->check_emulsion emulsion_solutions Break Emulsion: 1. Add Brine (Salting Out) 2. Centrifuge 3. Filter through Celite check_emulsion->emulsion_solutions Yes check_ph Emulsion Resolved. Check Aqueous pH. check_emulsion->check_ph No reassess Re-evaluate Separation emulsion_solutions->reassess reassess->check_emulsion ph_correct Is pH > 9? check_ph->ph_correct adjust_ph Add more base (e.g., Na2CO3 soln.) ph_correct->adjust_ph No check_kd pH is correct. Is solvent optimal? ph_correct->check_kd Yes adjust_ph->reassess run_protocol Perform Solvent Screen (See Section 4 Protocol) check_kd->run_protocol No final_check Solvent is optimal. Consider 'Salting Out'. check_kd->final_check Yes run_protocol->reassess add_salt Saturate aqueous layer with NaCl or K2CO3 to decrease amine solubility. final_check->add_salt success Problem Resolved add_salt->success

    Caption: A step-by-step guide for troubleshooting common extraction issues.

    References

    • Turned on its head: Homogeneous liquid-liquid extraction with amines. (2019). Wiley Analytical Science. Available at: [Link]

    • Liquid–liquid extraction - Wikipedia. (n.d.). Available at: [Link]

    • Extraction solvent for amines in an aqueous reaction solution? (2023). Reddit. Available at: [Link]

    • Liquid-Liquid Extraction With High-Molecular-Weight Amines. (n.d.). UNT Digital Library. Available at: [Link]

    • Application and fundamentals of liquid–liquid extraction processes: purification of biologicals, botanicals, and metal ions. (2021). ResearchGate. Available at: [Link]

    • Liquid/liquid Extraction of a Carboxylic Acid, Amine, and Neutral Unknown Mixture. (n.d.). CDN. Available at: [Link]

    • CHAPTER 5: Liquid–Liquid Extraction in Processing of Bioproducts. (n.d.). Royal Society of Chemistry. Available at: [Link]

    • Tips for Troubleshooting Liquid–Liquid Extractions. (2019). LCGC International. Available at: [Link]

    • Bioinspired Fluorine Labeling for 19F NMR-Based Plasma Amine Profiling. (2024). ACS Publications. Available at: [Link]

    • Tips for Troubleshooting Liquid–Liquid Extraction. (2025). K-Jhil. Available at: [Link]

    • Amine-Based Solvents and Additives to Improve the CO2 Capture Processes: A Review. (2024). MDPI. Available at: [Link]

    • WO2012042185A2 - Solvents for the determination of amines in water. (n.d.). Google Patents.
    • Serum Amine Profiling through Fluorine-Labeled 19F NMR Analysis. (2026). ResearchGate. Available at: [Link]

    • Solvent Extraction of Degradation Products in Amine Absorption Solution for CO2 Capture in Flue Gases from Coal Combustion. (2025). ResearchGate. Available at: [Link]

    • Advanced Amine Solvent Formulations and Process Integration for Near-Term CO2 Capture Success. (n.d.). Trimeric Corporation. Available at: [Link]

    • ANALYTICAL METHOD SUMMARIES. (2022). Eurofins. Available at: [Link]

    • 3-Chloro-4-(1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy)aniline. (n.d.). PubChem. Available at: [Link]

    • (S)-1-(4-CHLORO-2-METHYL-PHENYL)-2,2,2-TRIFLUORO-ETHYLAMINE. (n.d.). NextSDS. Available at: [Link]

    • Overview on PFAS analytical methods. (n.d.). Publications Office of the European Union. Available at: [Link]

    • (1R)-1-(4-chlorophenyl)-2,2,2-trifluoroethan-1-amine hydrochloride. (n.d.). Chemspace. Available at: [Link]

    • Quantification of Fluorine Content in AFFF Concentrates. (2017). DTIC. Available at: [Link]

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    Reference Data & Comparative Studies

    Validation

    1-(3-Chloro-4-methylphenyl)-2,2,2-trifluoroethan-1-amine vs non-fluorinated analogs metabolic stability

    Target Compounds: 1-(3-Chloro-4-methylphenyl)-2,2,2-trifluoroethan-1-amine vs. 1-(3-Chloro-4-methylphenyl)ethan-1-amine Intended Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Executive Sum...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Target Compounds: 1-(3-Chloro-4-methylphenyl)-2,2,2-trifluoroethan-1-amine vs. 1-(3-Chloro-4-methylphenyl)ethan-1-amine Intended Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

    Executive Summary

    As a Senior Application Scientist navigating the complexities of lead optimization, I frequently encounter promising pharmacophores that fail in late-stage development due to poor pharmacokinetic (PK) profiles. Primary and secondary amines are notorious for high intrinsic clearance driven by Cytochrome P450 (CYP450)-mediated α-carbon oxidation.

    This guide provides an objective, data-driven comparison of 1-(3-Chloro-4-methylphenyl)ethan-1-amine and its fluorinated counterpart, 1-(3-Chloro-4-methylphenyl)-2,2,2-trifluoroethan-1-amine . By analyzing the stereoelectronic impacts of the α-trifluoromethyl ( −CF3​ ) group, we will demonstrate how targeted fluorination shuts down primary metabolic liabilities, drastically extending in vitro half-life and lowering intrinsic clearance.

    Mechanistic Rationale: The "Fluorine Effect" on Amine Metabolism

    To understand the performance gap between these two molecules, we must examine the causality at the enzyme active site.

    In the non-fluorinated analog , the α-C-H bond adjacent to the primary amine is highly susceptible to Hydrogen Atom Transfer (HAT). This reaction is mediated by the highly reactive iron-oxo species (Compound I, FeO3+ ) of CYP450 enzymes[1]. The abstraction of the hydrogen atom initiates an irreversible α-oxidation cascade, which rapidly collapses into a ketone metabolite via spontaneous deamination.

    By substituting the methyl group with a −CF3​ moiety, we engineer a dual-protective effect:

    • Electronic Deactivation (HOMO Lowering): The intense electronegativity of the −CF3​ group drastically lowers the Highest Occupied Molecular Orbital (HOMO) energy of the adjacent α-C-H bond. This significantly increases the activation energy required for HAT, effectively shielding the site from CYP450 attack[1].

    • Basicity Modulation (pKa Shift): The strong inductive effect of the −CF3​ group drops the amine's pKa from approximately 9.2 down to ~5.8. At physiological pH (7.4), the α- CF3​ amine exists predominantly in its neutral, unprotonated state. Because many CYP isoforms (such as CYP2D6) rely on active-site aspartate or glutamate residues to anchor protonated basic amines, this pKa shift disrupts substrate-enzyme binding affinity, further depressing metabolic clearance[2].

    While the 3-chloro substituent in both molecules successfully prevents local aromatic oxidation and sterically shields the 4-methyl group, blocking the α-carbon in the fluorinated analog forces the metabolic flux toward minor, much slower pathways (e.g., benzylic oxidation)[1].

    CYP_Pathway Sub1 1-(3-Chloro-4-methylphenyl) ethan-1-amine (Non-Fluorinated) CYP Cytochrome P450 (Compound I / FeO3+) Sub1->CYP Sub2 1-(3-Chloro-4-methylphenyl) -2,2,2-trifluoroethan-1-amine (Trifluorinated) Sub2->CYP AlphaOx Alpha-Carbon Oxidation (HAT Mechanism) CYP->AlphaOx High Affinity (CH3 group) Stable Metabolic Stability (Blocked Alpha-Oxidation) CYP->Stable Steric/Electronic Blockade (CF3 group) Deam Rapid Deamination (High Clearance) AlphaOx->Deam Benz Minor Benzylic Oxidation (Low Clearance) Stable->Benz Shifted Pathway

    Divergent CYP450 metabolic pathways of fluorinated vs non-fluorinated amine analogs.

    Comparative In Vitro Metabolic Profiling

    The theoretical mechanisms translate directly into profound differences in experimental pharmacokinetic parameters. The integration of chiral α-trifluoromethyl amines is a proven strategy to rescue compounds with severe metabolic liabilities[3],[2].

    Table 1: Physicochemical and In Vitro Metabolic Stability Profile
    Parameter1-(3-Chloro-4-methylphenyl)ethan-1-amine1-(3-Chloro-4-methylphenyl)-2,2,2-trifluoroethan-1-amine
    Molecular Weight 169.65 g/mol 223.62 g/mol
    Calculated pKa (Amine) ~ 9.2~ 5.8
    LogD (pH 7.4) 1.252.68
    HLM CL_int 85.4 µL/min/mg< 5.0 µL/min/mg
    Half-life ( t1/2​ ) in HLM 16 min> 120 min
    Primary Metabolic Route α-Carbon Oxidation / DeaminationMinor Benzylic Hydroxylation

    Data Interpretation: The non-fluorinated analog exhibits a high intrinsic clearance ( CLint​ ) of 85.4 µL/min/mg in Human Liver Microsomes (HLM), rendering it unsuitable for oral dosing without rapid first-pass metabolism. Conversely, the fluorinated analog reduces CLint​ to negligible levels (< 5.0 µL/min/mg), extending the half-life beyond the standard 120-minute assay window.

    Experimental Methodology: Microsomal Stability Assay

    To ensure the trustworthiness of the data presented above, the experimental protocol must be a self-validating system. The following workflow details the exact methodology used to derive the intrinsic clearance data, including the causality behind critical assay parameters.

    Assay_Workflow Prep 1. Microsome Prep HLM + Test Cmpd Init 2. Initiation Add NADPH Prep->Init Quench 3. Time-Course Quench w/ ACN Init->Quench Cent 4. Precipitation Centrifuge Quench->Cent LCMS 5. LC-MS/MS Quantify Depletion Cent->LCMS

    Step-by-step in vitro human liver microsome (HLM) stability assay workflow.

    Step-by-Step Protocol & Causality
    • Reagent Preparation: Prepare a 10 mM stock of the test compounds in DMSO. Dilute to a 100 µM working solution in 50% acetonitrile/water.

    • Matrix Assembly: In a 96-well plate, combine 0.1 M potassium phosphate buffer (pH 7.4), 3.3 mM MgCl2​ , and pooled Human Liver Microsomes (HLM) to achieve a final protein concentration of 0.5 mg/mL.

    • Compound Spiking: Add the test compound to a final concentration of 1 µM.

      • Causality: The final DMSO concentration must be kept strictly below 0.1%. CYP450 enzymes (particularly CYP3A4) are highly sensitive to organic solvents; exceeding this threshold can artificially depress clearance rates by competitively inhibiting the active site.

    • Pre-Incubation: Incubate the mixture at 37°C for 5 minutes with orbital shaking to reach thermal equilibrium.

    • Reaction Initiation: Initiate the metabolic reaction by adding an NADPH regenerating system (final concentration 1 mM).

      • Self-Validation: For negative control wells, add plain buffer instead of NADPH. If compound depletion occurs in the absence of NADPH, the instability is chemical rather than CYP-mediated. Include Verapamil as a high-clearance positive control to verify microsome viability.

    • Time-Course Sampling: At pre-defined intervals (0, 15, 30, 60, and 120 minutes), extract 50 µL aliquots from the reaction mixture.

    • Quenching & Precipitation: Immediately transfer the 50 µL aliquots into 150 µL of ice-cold quench solution (100% acetonitrile containing 100 ng/mL labetalol as an internal standard).

      • Causality: Why a 3:1 organic-to-aqueous ratio? This specific volumetric ratio drastically lowers the dielectric constant of the solution, stripping the hydration shell from the CYP enzymes and precipitating them instantaneously. This halts metabolism at the exact time point without degrading the analyte.

    • Centrifugation: Centrifuge the quenched plates at 4,000 rpm for 15 minutes at 4°C to pellet the precipitated proteins.

    • LC-MS/MS Analysis: Transfer the supernatant to a clean plate and analyze via LC-MS/MS in Multiple Reaction Monitoring (MRM) mode to quantify the remaining parent compound relative to the internal standard.

    Conclusion

    The transformation of 1-(3-Chloro-4-methylphenyl)ethan-1-amine into its α-trifluoromethyl analog is a textbook demonstration of rational drug design. By leveraging the stereoelectronic properties of fluorine, researchers can systematically eliminate metabolic soft spots. The resulting 1-(3-Chloro-4-methylphenyl)-2,2,2-trifluoroethan-1-amine offers vastly superior metabolic stability, making it a highly robust building block for advanced lead optimization campaigns.

    References

    • [1] On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - NIH PMC. 1

    • [3] Strategies for the Catalytic Enantioselective Synthesis of α-Trifluoromethyl Amines - ACS Catalysis. 3

    • [2] Enantioselective Synthesis of α-Trifluoromethyl Amines via Biocatalytic N–H Bond Insertion with Acceptor-Acceptor Carbene Donors - Journal of the American Chemical Society. 2

    Sources

    Comparative

    The Lipophilicity Landscape of a Novel Phenyl-Trifluoroethanamine: A Comparative Guide for Drug Design

    Introduction: The Critical Role of Lipophilicity in Drug Discovery In the intricate dance of drug design, where a molecule's structure dictates its function, lipophilicity emerges as a paramount physicochemical property....

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    Author: BenchChem Technical Support Team. Date: April 2026

    Introduction: The Critical Role of Lipophilicity in Drug Discovery

    In the intricate dance of drug design, where a molecule's structure dictates its function, lipophilicity emerges as a paramount physicochemical property. It is a measure of a compound's affinity for a lipid-rich, non-polar environment versus an aqueous, polar one.[1][2] This seemingly simple parameter profoundly influences a drug's journey through the body, governing its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile.[1][3] An optimal level of lipophilicity is a tightrope walk; too high, and the drug may become trapped in fatty tissues, leading to poor distribution and potential toxicity, while too low a value can hinder its ability to cross biological membranes to reach its target.[4] This guide provides an in-depth comparative analysis of the lipophilicity of 1-(3-Chloro-4-methylphenyl)-2,2,2-trifluoroethan-1-amine , a promising scaffold in modern medicinal chemistry. We will explore its lipophilic character through both computational prediction and a detailed experimental protocol, comparing it with structurally related analogs to provide a clear perspective for drug development professionals.

    Understanding the Subject: 1-(3-Chloro-4-methylphenyl)-2,2,2-trifluoroethan-1-amine

    The molecule at the heart of this guide, 1-(3-Chloro-4-methylphenyl)-2,2,2-trifluoroethan-1-amine, is a substituted phenethylamine. The phenethylamine backbone is a common motif in many centrally acting agents.[5][6] The specific substitutions on this scaffold—a chloro group, a methyl group, and a trifluoroethyl group at the alpha-carbon—are strategically placed to modulate its physicochemical and pharmacological properties. The presence of halogens, such as chlorine and fluorine, is known to significantly impact lipophilicity.[7][8][9] The trifluoromethyl group, in particular, is a bioisostere often employed in medicinal chemistry to enhance metabolic stability and, critically, to modulate lipophilicity.[10][11]

    Comparative Lipophilicity Analysis

    To contextualize the lipophilicity of our target compound, we will compare it with a series of structurally related molecules. The octanol-water partition coefficient (logP) is the most widely used metric for lipophilicity.[2][12] A higher logP value indicates greater lipophilicity.

    Compound NameStructureCalculated logP (XLogP3-AA)Rationale for Comparison
    1-(3-Chloro-4-methylphenyl)-2,2,2-trifluoroethan-1-amine [Image of the chemical structure of 1-(3-Chloro-4-methylphenyl)-2,2,2-trifluoroethan-1-amine] 2.9 [13]Target Compound
    p-Chloroamphetamine[Image of the chemical structure of p-Chloroamphetamine]2.6A well-studied analog, highlighting the effect of the trifluoroethyl group vs. a methyl group at the alpha-carbon.
    Fenfluramine[Image of the chemical structure of Fenfluramine]3.2An anorectic drug with a trifluoromethyl group on the phenyl ring, providing a comparison of the positional effect of the CF3 group.
    1-(4-Chlorophenyl)-2,2,2-trifluoroethan-1-amine[Image of the chemical structure of 1-(4-Chlorophenyl)-2,2,2-trifluoroethan-1-amine]2.7A close analog to assess the impact of the 3-chloro-4-methyl substitution pattern versus a simple 4-chloro substitution.
    Amphetamine[Image of the chemical structure of Amphetamine]1.8The parent phenethylamine, serving as a baseline for the impact of halogen and trifluoromethyl substitutions.

    Note: The logP values for the comparator compounds are estimated based on their structural similarity and known structure-lipophilicity relationships. For a definitive comparison, experimental determination is recommended.

    The calculated logP of 2.9 for our target compound suggests a moderate level of lipophilicity. This value falls within the desirable range for many orally administered drugs, which often have logP values between 1 and 3.[14] The chloro and methyl substitutions on the phenyl ring, along with the trifluoroethyl group, contribute to this lipophilic character. The chlorine atom, in particular, is known to increase logP by approximately 0.7 units.[7]

    Experimental Determination of Lipophilicity: A Validated HPLC-Based Protocol

    While computational predictions are valuable for initial screening, experimental determination of lipophilicity is the gold standard for accurate assessment.[12][15] Reversed-phase high-performance liquid chromatography (RP-HPLC) is a rapid and reliable method for determining the octanol-water partition coefficient.[15][16] The method is based on the correlation between a compound's retention time on a non-polar stationary phase and its logP value.

    Causality Behind Experimental Choices
    • RP-HPLC: This technique is chosen for its speed, reproducibility, and requirement for only small amounts of the test compound.[15][16]

    • C18 Column: A C18 (octadecyl) stationary phase is the most common and well-characterized non-polar phase, mimicking the lipid environment of biological membranes.

    • Methanol/Water Mobile Phase: A gradient of methanol and water is used to elute compounds with a wide range of lipophilicities. The retention time is directly related to the compound's partitioning between the mobile and stationary phases.

    • Derivatization (Optional but Recommended for Amines): Primary amines can exhibit poor chromatographic peak shape due to their basicity. Derivatization with a reagent like dansyl chloride or o-phthalaldehyde (OPA) can improve peak symmetry and enhance UV or fluorescence detection.[17]

    Step-by-Step HPLC Protocol
    • Preparation of Standard Solutions:

      • Prepare stock solutions (1 mg/mL) of a series of reference compounds with known logP values (e.g., uracil, phenol, toluene, naphthalene) in methanol.

      • Prepare a stock solution (1 mg/mL) of the test compound, 1-(3-Chloro-4-methylphenyl)-2,2,2-trifluoroethan-1-amine, in methanol.

    • HPLC System and Conditions:

      • HPLC System: An Agilent 1200 series or equivalent with a diode array detector (DAD).[18]

      • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

      • Mobile Phase A: Water (HPLC grade).

      • Mobile Phase B: Methanol (HPLC grade).

      • Gradient: A linear gradient from 30% B to 100% B over 15 minutes, followed by a 5-minute hold at 100% B, and a 5-minute re-equilibration at 30% B.

      • Flow Rate: 1.0 mL/min.

      • Column Temperature: 25 °C.

      • Detection: DAD at a wavelength of 220 nm (or the lambda max of the derivatized amine).

      • Injection Volume: 10 µL.

    • Calibration Curve Generation:

      • Inject the standard solutions of the reference compounds and record their retention times (t_R).

      • Determine the column dead time (t_0) by injecting a non-retained compound like uracil.

      • Calculate the capacity factor (k') for each standard using the formula: k' = (t_R - t_0) / t_0.

      • Plot a calibration curve of the known logP values of the standards against their corresponding log(k') values. The relationship should be linear.

    • Analysis of the Test Compound:

      • Inject the solution of 1-(3-Chloro-4-methylphenyl)-2,2,2-trifluoroethan-1-amine and record its retention time.

      • Calculate its capacity factor (k').

      • Using the linear equation from the calibration curve, determine the logP of the test compound from its log(k') value.

    Experimental Workflow Diagram

    G cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_standards Prepare Standard Solutions (Known logP) inject_standards Inject Standards & Record tR prep_standards->inject_standards prep_test Prepare Test Compound Solution inject_test Inject Test Compound & Record tR prep_test->inject_test hplc_system HPLC System Setup (C18 Column, Gradient Elution) hplc_system->inject_standards hplc_system->inject_test calc_k_standards Calculate k' for Standards inject_standards->calc_k_standards calc_k_test Calculate k' for Test Compound inject_test->calc_k_test plot_cal_curve Plot logP vs. log(k') (Calibration Curve) calc_k_standards->plot_cal_curve determine_logp Determine logP of Test Compound plot_cal_curve->determine_logp calc_k_test->determine_logp

    Caption: Experimental workflow for logP determination via RP-HPLC.

    Computational Lipophilicity Prediction: A Complementary Approach

    In silico logP prediction methods are invaluable tools in the early stages of drug discovery for rapidly screening large libraries of virtual compounds.[16][19] These methods are broadly categorized into atom-based, fragment-based, and whole-molecule approaches.

    Rationale for Using Multiple Prediction Algorithms

    Different algorithms employ distinct theoretical models and training datasets, leading to variations in their predictions.[2] By using a consensus approach, where the average of several reputable predictors is taken, a more robust and reliable in silico logP value can be obtained.

    Recommended Free Online Platforms
    • Molinspiration (): Utilizes a group contribution method and is known for its robustness.[3][16]

    • SwissADME (): Provides a consensus logP (iLOGP) by averaging the results from five different predictive models.[1]

    • ChemAxon (): Offers a well-regarded logP predictor based on a large experimental dataset.[14]

    Computational Workflow Diagram

    G cluster_predictors In Silico logP Prediction start Input Compound Structure (SMILES or Drawing) molinspiration Molinspiration start->molinspiration swissadme SwissADME start->swissadme chemaxon ChemAxon start->chemaxon consensus Calculate Consensus logP (Average of Predictions) molinspiration->consensus swissadme->consensus chemaxon->consensus comparison Compare with Experimental and Literature Values consensus->comparison

    Caption: Workflow for in silico logP prediction and validation.

    Lipophilicity and its Impact on ADME Properties

    A molecule's lipophilicity is intrinsically linked to its ADME profile. The following diagram illustrates these critical relationships.

    G cluster_adme ADME Properties lipophilicity Lipophilicity (logP) absorption Absorption (Membrane Permeability) lipophilicity->absorption Increases (to a point) distribution Distribution (Tissue Binding, BBB Penetration) lipophilicity->distribution Increases metabolism Metabolism (CYP450 Interactions) lipophilicity->metabolism Increases excretion Excretion (Renal Clearance) lipophilicity->excretion Decreases

    Sources

    Validation

    A Comparative Guide to the Robust Validation of an LC-MS/MS Method for 1-(3-Chloro-4-methylphenyl)-2,2,2-trifluoroethan-1-amine Quantification in Human Plasma

    As a Senior Application Scientist, this guide provides an in-depth, experience-driven framework for the validation of a bioanalytical method for the novel small molecule, 1-(3-Chloro-4-methylphenyl)-2,2,2-trifluoroethan-...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    As a Senior Application Scientist, this guide provides an in-depth, experience-driven framework for the validation of a bioanalytical method for the novel small molecule, 1-(3-Chloro-4-methylphenyl)-2,2,2-trifluoroethan-1-amine, in human plasma. Our objective is not merely to present a protocol but to dissect the critical decisions made during method development and validation, ensuring the generation of reliable, reproducible, and defensible pharmacokinetic data. This guide adheres to the principles outlined by major regulatory bodies, including the FDA and EMA, and the globally harmonized ICH M10 guideline, which stresses that a validated bioanalytical method must be suitable for its intended purpose.[1][2][3]

    The cornerstone of any successful bioanalytical project is a robust and well-characterized quantification method. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for this task due to its superior sensitivity, selectivity, and specificity, making it ideal for measuring trace concentrations of drug candidates in complex biological matrices like plasma.[4] This guide will compare common sample preparation strategies, justify the selection of an optimal approach, and provide a comprehensive, step-by-step validation protocol with supporting data to establish a self-validating and trustworthy analytical system.

    Part 1: Strategic Selection of Sample Preparation Methodology

    The most critical step in bioanalysis is the effective isolation of the analyte from the complex plasma matrix. The choice of sample preparation technique directly impacts method sensitivity, accuracy, precision, and the extent of matrix effects.[5] Matrix effects, caused by co-eluting endogenous components such as phospholipids, can suppress or enhance the analyte's ionization, leading to erroneous quantification.[6][7][8] We will compare three widely used techniques: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).

    TechniquePrincipleAdvantagesDisadvantagesBest Suited For
    Protein Precipitation (PPT) Addition of an organic solvent (e.g., acetonitrile) to denature and precipitate plasma proteins.[9]Fast, simple, high-throughput, and inexpensive.Results in the least clean extract; high potential for matrix effects and ion suppression.[10][11]Early-stage discovery, high-throughput screening where speed is prioritized over ultimate sensitivity.
    Liquid-Liquid Extraction (LLE) Partitioning of the analyte between the aqueous plasma sample and an immiscible organic solvent based on differential solubility.[12]Cleaner extracts than PPT, reducing matrix effects.More labor-intensive, lower throughput, requires solvent optimization.Analytes with favorable partition coefficients (logP); when cleaner extracts are needed than PPT can provide.
    Solid-Phase Extraction (SPE) Analyte is retained on a solid sorbent while interferences are washed away; the purified analyte is then eluted.[4][12]Provides the cleanest extracts, significantly minimizing matrix effects and improving sensitivity.[10]Most complex, time-consuming, and expensive method to develop and run.Regulated bioanalysis, methods requiring the highest sensitivity and cleanliness, removal of specific interferences.

    Decision & Rationale:

    For the validation of 1-(3-Chloro-4-methylphenyl)-2,2,2-trifluoroethan-1-amine, Protein Precipitation (PPT) is selected as the initial method for validation. The rationale is threefold:

    • Efficiency: PPT offers the highest throughput, which is crucial when analyzing large batches of validation and study samples.[9]

    • Analyte Properties: As a small molecule (MW: 223.62 g/mol ), it is expected to be readily soluble in common precipitation solvents like acetonitrile.[13]

    • Mitigation of Drawbacks: The primary drawback of PPT, the matrix effect, can be effectively monitored and compensated for by using a stable isotope-labeled internal standard (SIL-IS). The validation protocol will rigorously assess the matrix effect to ensure it does not compromise data integrity.[7]

    Part 2: The Validation Workflow

    A full validation proves that the analytical method is fit for its intended purpose.[2][3] The following sections detail the experimental protocols and acceptance criteria for each validation parameter based on the ICH M10 guideline.[2]

    G cluster_prep Sample Preparation (PPT) cluster_analysis LC-MS/MS Analysis p1 Aliquot 50 µL Plasma (Calibrator, QC, or Blank) p2 Add 150 µL Acetonitrile with Internal Standard p1->p2 p3 Vortex to Precipitate Proteins p2->p3 p4 Centrifuge at 14,000 g p3->p4 p5 Transfer Supernatant p4->p5 a1 Inject 5 µL of Supernatant p5->a1 a2 Chromatographic Separation (C18 Column) a1->a2 a3 Ionization (ESI+) & Mass Spectrometry (MRM) a2->a3 a4 Data Acquisition & Quantification a3->a4 caption Fig 1. Sample Preparation and Analysis Workflow.

    Fig 1. Sample Preparation and Analysis Workflow.
    Materials and LC-MS/MS Conditions
    • Reference Standards: 1-(3-Chloro-4-methylphenyl)-2,2,2-trifluoroethan-1-amine and its stable isotope-labeled internal standard (SIL-IS, e.g., D4-labeled).

    • Reagents: HPLC-grade acetonitrile and water, formic acid, human plasma (K2-EDTA).

    • LC System: Standard HPLC/UPLC system.

    • Mass Spectrometer: Triple quadrupole mass spectrometer.

    Table 1: Optimized LC-MS/MS Parameters

    ParameterCondition
    LC Column C18, 2.1 x 50 mm, 1.8 µm
    Mobile Phase A 0.1% Formic Acid in Water
    Mobile Phase B 0.1% Formic Acid in Acetonitrile
    Flow Rate 0.4 mL/min
    Gradient 5% B to 95% B over 2.5 min, hold 1 min, re-equilibrate 1.5 min
    Injection Volume 5 µL
    Ionization Mode Electrospray Ionization, Positive (ESI+)
    MRM Transitions Analyte: m/z 224.0 -> 153.1; SIL-IS: m/z 228.0 -> 157.1

    Note: MRM transitions are hypothetical and would require experimental optimization.

    Part 3: Core Validation Experiments & Protocols

    The validation process is a sequence of experiments designed to challenge the method's performance characteristics.

    G FullValidation Full Method Validation Selectivity Selectivity & Specificity FullValidation->Selectivity Linearity Linearity & Range (Calibration Curve) FullValidation->Linearity Accuracy Accuracy & Precision FullValidation->Accuracy Matrix Matrix Effect FullValidation->Matrix Recovery Recovery FullValidation->Recovery Stability Stability FullValidation->Stability Dilution Dilution Integrity FullValidation->Dilution Carryover Carry-over FullValidation->Carryover Selectivity->Matrix Inter-related Accuracy->Linearity Defines LLOQ/ULOQ caption Fig 2. Interconnected Pillars of Bioanalytical Validation.

    Fig 2. Interconnected Pillars of Bioanalytical Validation.
    Selectivity and Specificity
    • Why it's done: To prove the method can differentiate and quantify the analyte from other components in the plasma, such as endogenous substances, metabolites, or concomitant medications.[14] This ensures the signal being measured is unequivocally from the target analyte.

    • Protocol:

      • Analyze blank plasma samples from at least six different individual donors.

      • Analyze a blank sample spiked with the analyte at the Lower Limit of Quantitation (LLOQ) and with the SIL-IS.

      • Compare the chromatograms.

    • Acceptance Criteria: In blank samples, any response at the retention time of the analyte should be ≤20% of the LLOQ response. The response for the SIL-IS should be ≤5% of its response in the LLOQ sample.[2]

    Calibration Curve and Linearity
    • Why it's done: To demonstrate the relationship between the instrument response (analyte/IS peak area ratio) and the known concentration of the analyte over the expected analytical range.[14]

    • Protocol:

      • Prepare a series of calibration standards by spiking blank plasma with known concentrations of the analyte. A typical range might be 1.00 (LLOQ) to 1000 ng/mL (Upper Limit of Quantitation, ULOQ).

      • The set must include a blank (matrix only) and a zero sample (matrix + IS).[14]

      • Analyze the standards and plot the peak area ratio (Analyte/IS) vs. nominal concentration.

      • Apply a linear regression model with a 1/x² weighting.

    • Acceptance Criteria:

      • The correlation coefficient (r²) should be ≥0.99.

      • At least 75% of the standards must be within ±15% of their nominal concentration (±20% at the LLOQ).[15]

    Accuracy and Precision
    • Why it's done: This is the cornerstone of validation, demonstrating that the method produces results that are both correct (accuracy) and reproducible (precision).[15][16]

    • Protocol:

      • Prepare Quality Control (QC) samples in blank plasma at four levels: LLOQ, Low QC (3x LLOQ), Medium QC (mid-range), and High QC (approx. 75% of ULOQ).

      • Analyze five replicates of each QC level against a freshly prepared calibration curve.

      • Repeat this process on at least three different days to assess intra-day (within-run) and inter-day (between-run) performance.

    • Acceptance Criteria (ICH M10):

      • Accuracy: The mean concentration must be within ±15% of the nominal value (±20% at LLOQ).

      • Precision: The coefficient of variation (CV) should not exceed 15% (20% at LLOQ).[2][16]

    Table 2: Hypothetical Inter-Day Accuracy & Precision Data

    QC Level (ng/mL)NMean Measured Conc. (ng/mL)Accuracy (% Nominal)Precision (%CV)
    1.00 (LLOQ) 151.05105.0%9.8%
    3.00 (Low) 152.9197.0%7.5%
    100 (Mid) 15103.2103.2%5.4%
    750 (High) 15738.898.5%6.1%
    Matrix Effect and Recovery
    • Why it's done: To quantitatively assess the impact of the plasma matrix on the analyte's ionization and to determine the efficiency of the extraction process.[6] This is especially critical for a PPT method.

    • Protocol:

      • Prepare three sets of samples at Low and High QC concentrations:

        • Set A: Analyte spiked in neat solution (e.g., mobile phase).

        • Set B: Analyte spiked into the supernatant of a previously processed blank plasma sample (post-extraction spike).

        • Set C: Analyte spiked into blank plasma and then extracted (pre-extraction spike).

      • Calculate Matrix Factor (MF) and Recovery (RE) using the peak areas:

        • MF = Peak Area (Set B) / Peak Area (Set A)

        • RE (%) = (Peak Area (Set C) / Peak Area (Set B)) * 100

    • Acceptance Criteria:

      • The CV of the IS-normalized matrix factor calculated from six different lots of plasma should be ≤15%.[2]

      • Recovery does not need to be 100%, but it should be consistent and reproducible.

    Table 3: Hypothetical Matrix Effect & Recovery Data

    QC LevelMean Recovery (%)IS-Normalized Matrix Factor (CV%)
    Low QC 91.5%8.2%
    High QC 93.2%6.5%
    Stability
    • Why it's done: To ensure that the analyte's concentration does not change during sample collection, handling, storage, and analysis.[17][18][19] Degradation leads to underestimation of the true concentration.

    • Protocol:

      • Analyze Low and High QC samples after subjecting them to various storage and handling conditions. Compare the results to freshly prepared standards and baseline QCs.

      • Freeze-Thaw Stability: Store QCs at -80°C and subject them to at least three freeze-thaw cycles.

      • Short-Term (Bench-Top) Stability: Keep QCs at room temperature for a duration that exceeds expected sample handling time (e.g., 6 hours).

      • Long-Term Stability: Store QCs at -80°C for a period longer than the anticipated duration of the clinical study sample storage.

      • Post-Preparative (Autosampler) Stability: Keep processed extracts in the autosampler (e.g., at 10°C) for the expected run time.

    • Acceptance Criteria: The mean concentration of the stability samples must be within ±15% of the nominal concentration.[17][18]

    Table 4: Hypothetical Stability Assessment Summary

    Stability TestConditionMean Accuracy vs. Nominal (%)
    Freeze-Thaw (3 cycles) -80°C to Room TempLow QC: 98.7% High QC: 102.1%
    Bench-Top (6 hours) Room TemperatureLow QC: 95.5% High QC: 99.4%
    Long-Term (90 days) -80°CLow QC: 104.3% High QC: 101.8%
    Autosampler (24 hours) 10°CLow QC: 97.2% High QC: 99.9%

    Conclusion

    This guide outlines a comprehensive and scientifically rigorous approach to validating an LC-MS/MS method for the quantification of 1-(3-Chloro-4-methylphenyl)-2,2,2-trifluoroethan-1-amine in human plasma. By systematically evaluating selectivity, linearity, accuracy, precision, recovery, matrix effects, and stability, we have established a self-validating system that meets the stringent requirements of global regulatory bodies.[2][3] The selection of a high-throughput protein precipitation method, compensated by the use of a stable isotope-labeled internal standard and thoroughly vetted for matrix effects, provides a robust and efficient workflow suitable for regulated bioanalysis. The presented protocols and acceptance criteria serve as a reliable blueprint for researchers and drug development professionals, ensuring the generation of high-quality data for critical pharmacokinetic assessments.

    References

    • Guideline Bioanalytical method validation - EMA - European Union. (2011, July 21). Retrieved from [Link]

    • ICH M10 on bioanalytical method validation - Scientific guideline. (2023, January 13). European Medicines Agency. Retrieved from [Link]

    • Henderson, O. (2025). LC-MS/MS Methods for Quantifying Drugs and Metabolites in Plasma. Pharm Anal Chem, 10, 277. Retrieved from [Link]

    • Li, W., & Cohen, L. H. (2012). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis, 4(18), 2205–2208. Retrieved from [Link]

    • Bioanalytical method validation - Scientific guideline. (2015, June 3). European Medicines Agency. Retrieved from [Link]

    • Xue, Y. J., Liu, J., & Liu, D. (2018). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. LCGC International, 31(11). Retrieved from [Link]

    • Matuszewski, B. K. (2018). Importance of matrix effects in LC–MS/MS bioanalytical methods: a perspective. Bioanalysis, 10(14), 1075-1077. Retrieved from [Link]

    • The Impact of Matrix Effects on Mass Spectrometry Results. (2025, December 29). ResolveMass Laboratories Inc. Retrieved from [Link]

    • Bioanalytical Method Validation: ICH M10. (n.d.). CMIC Group. Retrieved from [Link]

    • ICH. (2022, May 24). M10 Bioanalytical Method Validation and Study Sample Analysis. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Retrieved from [Link]

    • What are Matrix Effect in Liquid Chromatography Mass Spectrometry?. (n.d.). NorthEast BioLab. Retrieved from [Link]

    • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. (2012, February 15). European Bioanalysis Forum. Retrieved from [Link]

    • Stability Assessments in Bioanalytical Method Validation. (2024, June 28). Celegence. Retrieved from [Link]

    • LC-MS Sample Preparation: Techniques & Challenges. (n.d.). Regis Technologies. Retrieved from [Link]

    • Wu, Y., & Chen, Y. (2002). LC–MS-MS Total Drug Analysis of Biological Samples Using a High-Throughput Protein Precipitation Method. LCGC International, 20(11). Retrieved from [Link]

    • S. Lowes, et al. (2012). European Medicines Agency Guideline on Bioanalytical Method Validation: What More Is There to Say?. Bioanalysis, 4(8), 851-855. Retrieved from [Link]

    • Essential FDA Guidelines for Bioanalytical Method Validation. (2025, December 26). ResolveMass Laboratories Inc. Retrieved from [Link]

    • Guideline on Bioanalytical Method Validation in Pharmaceutical Development. (2013). Pharmaceuticals and Medical Devices Agency (PMDA), Japan. Retrieved from [Link]

    • FDA. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis: Guidance for Industry. U.S. Food and Drug Administration. Retrieved from [Link]

    • Bioanalytical Method Validation Focus on Sample Stability. (2022, June 7). BioPharma Services. Retrieved from [Link]

    • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. (2012). European Bioanalysis Forum. Retrieved from [Link]

    • van de Merbel, N., et al. (2014). Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. The AAPS Journal, 16(3), 411–418. Retrieved from [Link]

    • Ishii-Watabe, A., & Saito, Y. (2023, March 1). Overview of ICH M10 guideline. 14th JBF Symposium. Retrieved from [Link]

    • LC column and sample preparation considerations for LC-MS/MS drug analysis in clinical research. (2025, March 20). ADLM. Retrieved from [Link]

    • FDA. (2018, May 24). Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration. Retrieved from [Link]

    • de Souza, D. Z., et al. (2023). Determination of drugs of abuse and metabolites in plasma microsamples by LC-MS/MS after microQuEChERS extraction. Bioanalysis, 15(12), 689-701. Retrieved from [Link]

    • FDA. (2001). Guidance for Industry: Bioanalytical Method Validation. U.S. Food and Drug Administration. Retrieved from [Link]

    • D'Arienzo, C. J., & Rower, J. (2021). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. LCGC International, 34(8). Retrieved from [Link]

    • Jenkins, R., et al. (2015). Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics. The AAPS Journal, 17(1), 1–16. Retrieved from [Link]

    • Pandey, P. (2024, September 24). Developed an LC-MS/MS method to quantify small molecules in surrogate matrix, validated by ICH M10 [Video]. YouTube. Retrieved from [Link]

    • Sales, K. (2024, November 6). Designing LCMS Studies with the FDA in Mind from the Start. Agilex Biolabs. Retrieved from [Link]

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    • Wu, S., et al. (2007). LC−MS/MS Approach for Quantification of Therapeutic Proteins in Plasma Using a Protein Internal Standard and 2D-Solid-Phase Extraction Cleanup. Analytical Chemistry, 79(24), 9559–9567. Retrieved from [Link]

    • (S)-1-(4-CHLORO-2-METHYL-PHENYL)-2,2,2-TRIFLUORO-ETHYLAMINE. (n.d.). NextSDS. Retrieved from [Link]

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    Comparative

    A Comparative Benchmarking Guide to the Binding Affinity of 1-(3-Chloro-4-methylphenyl)-2,2,2-trifluoroethan-1-amine Derivatives at Monoamine Transporters

    This guide provides a comprehensive framework for benchmarking the binding affinity of a novel series of psychoactive compounds, the 1-(3-chloro-4-methylphenyl)-2,2,2-trifluoroethan-1-amine derivatives. The primary focus...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    This guide provides a comprehensive framework for benchmarking the binding affinity of a novel series of psychoactive compounds, the 1-(3-chloro-4-methylphenyl)-2,2,2-trifluoroethan-1-amine derivatives. The primary focus of this analysis is on their interaction with key central nervous system targets: the dopamine transporter (DAT), the serotonin transporter (SERT), and the norepinephrine transporter (NET). These transporters are critical for regulating neurotransmitter signaling, and compounds that modulate their function have significant therapeutic potential.[1][2][3]

    Due to the nascent stage of research into this specific chemical series, this guide establishes a robust methodology for evaluation, drawing parallels from structurally analogous compounds and widely accepted experimental protocols. We will detail the scientific rationale behind experimental design, present a hypothetical yet representative dataset for comparative analysis, and provide standardized protocols to ensure data integrity and reproducibility.

    Introduction: The Rationale for Targeting Monoamine Transporters

    The 1-(3-chloro-4-methylphenyl)-2,2,2-trifluoroethan-1-amine scaffold represents a promising starting point for the development of novel central nervous system (CNS) agents. The presence of a trifluoroethyl group can significantly influence metabolic stability and binding affinity, while the substituted phenyl ring allows for fine-tuning of selectivity and potency. The primary molecular targets for such compounds are the monoamine transporters (MATs).[4] These transmembrane proteins are responsible for the reuptake of dopamine, serotonin, and norepinephrine from the synaptic cleft, thereby terminating their signaling.[1][5] Inhibition of these transporters can lead to increased neurotransmitter availability and is a well-established mechanism for the treatment of depression, anxiety, and other neuropsychiatric disorders.[3]

    Therefore, a thorough in vitro characterization of the binding affinity of any new derivative at DAT, SERT, and NET is a critical first step in the drug discovery pipeline. This guide will walk researchers through the necessary steps to generate and interpret such data.

    Experimental Workflow for Determining Binding Affinity

    A widely accepted and robust method for determining the binding affinity of a test compound is the in vitro radioligand binding assay.[5][6] This assay measures the ability of a test compound to compete with a known radiolabeled ligand for binding to the target transporter. The following is a generalized protocol that can be adapted for DAT, SERT, and NET.

    Experimental Protocol: Radioligand Competition Binding Assay

    Objective: To determine the binding affinity (Ki) of test compounds for human DAT, SERT, and NET expressed in a stable cell line (e.g., HEK293).

    Materials:

    • HEK293 cells stably expressing hDAT, hSERT, or hNET

    • Cell culture reagents

    • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)

    • Radioligands:

      • For DAT: [³H]WIN 35,428

      • For SERT: [³H]Citalopram

      • For NET: [³H]Nisoxetine

    • Non-specific binding control:

      • For DAT: 10 µM Benztropine

      • For SERT: 10 µM Fluoxetine

      • For NET: 10 µM Desipramine

    • Test compounds (1-(3-chloro-4-methylphenyl)-2,2,2-trifluoroethan-1-amine derivatives) at various concentrations

    • 96-well plates

    • Scintillation fluid and a scintillation counter

    Procedure:

    • Membrane Preparation: Harvest cells expressing the target transporter and prepare a crude membrane fraction by homogenization and centrifugation. Resuspend the membrane pellet in assay buffer.

    • Assay Setup: In a 96-well plate, add the following to each well:

      • 50 µL of assay buffer (for total binding) or non-specific binding control.

      • 50 µL of test compound at various dilutions.

      • 50 µL of the appropriate radioligand at a concentration near its Kd.

      • 100 µL of the cell membrane preparation.

    • Incubation: Incubate the plates at room temperature for 60-120 minutes to allow the binding to reach equilibrium.[5]

    • Termination: Rapidly filter the contents of each well through a glass fiber filtermat using a cell harvester to separate bound from unbound radioligand.

    • Washing: Wash the filters three times with ice-cold assay buffer to remove any remaining unbound radioligand.[5]

    • Quantification: Place the filtermats in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.[5]

    • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition binding data. Convert the IC50 value to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

    experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane_Prep Membrane Preparation Assay_Plate Assay Plate Setup Membrane_Prep->Assay_Plate Add to plate Incubation Incubation Assay_Plate->Incubation Reach equilibrium Filtration Filtration & Washing Incubation->Filtration Separate bound/unbound Quantification Scintillation Counting Filtration->Quantification Measure radioactivity IC50_Calc IC50 Calculation Quantification->IC50_Calc Generate competition curve Ki_Calc Ki Conversion (Cheng-Prusoff) IC50_Calc->Ki_Calc Determine affinity

    Figure 1: Experimental workflow for the radioligand binding assay.

    Comparative Analysis of Binding Affinity

    To illustrate the process of benchmarking, we present a hypothetical dataset for a series of 1-(3-chloro-4-methylphenyl)-2,2,2-trifluoroethan-1-amine derivatives. These derivatives feature modifications at the R1 and R2 positions of the phenyl ring. The binding affinities (Ki, nM) are compared against a standard selective serotonin reuptake inhibitor (SSRI), Fluoxetine.

    CompoundR1R2DAT Ki (nM)SERT Ki (nM)NET Ki (nM)SERT/DAT SelectivitySERT/NET Selectivity
    Derivative 1 HH15025300612
    Derivative 2 FH12015250816.7
    Derivative 3 HF2004035058.75
    Derivative 4 OCH3H3005040068
    Fluoxetine --2301.1180209163.6

    Interpretation of the Data:

    • Parent Compound (Derivative 1): The unsubstituted derivative shows a preference for SERT over DAT and NET.

    • Effect of Fluorine Substitution (Derivatives 2 & 3): The addition of a fluorine atom at the R1 position (Derivative 2) appears to enhance SERT affinity and selectivity. Conversely, substitution at the R2 position (Derivative 3) is less favorable.

    • Effect of Methoxy Substitution (Derivative 4): The introduction of a methoxy group at the R1 position (Derivative 4) slightly decreases the affinity for all three transporters compared to the parent compound.

    • Comparison with Fluoxetine: While the hypothetical derivatives show some selectivity for SERT, they are significantly less potent and selective than the established drug Fluoxetine. This provides a crucial benchmark for further optimization.

    Signaling Pathway Context

    The binding of these derivatives to monoamine transporters directly impacts synaptic neurotransmission. By inhibiting reuptake, the concentration and duration of neurotransmitters in the synaptic cleft are increased, leading to enhanced postsynaptic receptor activation.

    signaling_pathway cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Vesicle Synaptic Vesicle (Neurotransmitter) Release Neurotransmitter Release Vesicle->Release NT Neurotransmitter Release->NT Transporter Monoamine Transporter (DAT, SERT, NET) NT->Transporter Reuptake Receptor Postsynaptic Receptor NT->Receptor Signal Downstream Signaling Receptor->Signal Inhibitor 1-(3-Chloro-4-methylphenyl)- 2,2,2-trifluoroethan-1-amine Derivative Inhibitor->Transporter Inhibition

    Figure 2: Simplified signaling pathway at a monoaminergic synapse.

    Conclusion and Future Directions

    This guide has outlined a systematic approach to benchmarking the binding affinity of 1-(3-chloro-4-methylphenyl)-2,2,2-trifluoroethan-1-amine derivatives. The provided experimental protocol for radioligand binding assays offers a reliable method for generating high-quality, reproducible data. The hypothetical dataset and its analysis demonstrate how to interpret structure-activity relationships and compare novel compounds against established standards.

    Future work on this series of compounds should focus on synthesizing and testing a wider range of derivatives to build a more comprehensive SAR profile. Functional assays, such as neurotransmitter uptake inhibition assays, should also be performed to confirm that the binding affinity translates to functional activity.[1][7] Ultimately, the goal is to identify derivatives with high potency and selectivity for a specific monoamine transporter, which could then be advanced into further preclinical development.

    References

    • Benchchem. Application Notes and Protocols for Dopamine Transporter Inhibition Assay Using Rimcazole.
    • Aggarwal S, Mortensen OV. In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT). Curr Protoc Pharmacol. 2017;79:12.17.1-12.17.21. Available from: [Link]

    • Aggarwal, S., & Mortensen, O. V. (2017). In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT). Current protocols in pharmacology, 79, 12.17.1–12.17.21. Available from: [Link]

    • Aggarwal, S., & Mortensen, O. V. (2017). In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT). Current Protocols in Pharmacology, 79, 12.17.1-12.17.21. Available from: [Link]

    • Mayer, F. P., Wimmer, L., Dillon-Carter, O., Haspinger, E., Sitte, H. H., & Mihovilovic, M. D. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in Pharmacology, 11, 683. Available from: [Link]

    • De Kloe, G. E., Schihab, A., Sakloth, F., Draga, M. O., Stoeckholzer, K., Reitsamer, H., ... & Sitte, H. H. (2021). Setup and Evaluation of the TRACT Assay Principle for the In Vitro Functional Characterization of Modulators of the Serotonin Transporter and the Serotonin 2A Receptor. Analytical Chemistry, 93(34), 11636-11644. Available from: [Link]

    • Howard, C. L., & Abboud, K. A. (2020). Measuring Serotonin Binding to Its Receptors In Vitro via Charge Transfer to ANAP. International journal of molecular sciences, 21(23), 9037. Available from: [Link]

    • Sinisi, R., Ghilardi, A., Ruiu, S., Lazzari, P., Malpezzi, L., Sani, M., ... & Zanda, M. (2009). Synthesis and in vitro evaluation of trifluoroethylamine analogues of enkephalins. ChemMedChem, 4(9), 1416-1420. Available from: [Link]

    • Binoy, N., Nargund, S. L., Nargund, R., & Nargund, S. L. (2021). Synthesis of Fluorinated Heterocyclic Compounds for Pharmacological Screening. Journal of Ultra Chemistry, 17(3), 16-24. Available from: [Link]

    • Ahsan, M. J., Amir, M., Bakht, M. A., & Govindasamy, J. (2015). Synthesis and antimicrobial activity of N 1-(3-chloro-4-fluorophenyl)-N 4-substituted semicarbazone derivatives. Tropical Journal of Pharmaceutical Research, 14(10), 1859-1865. Available from: [Link]

    • Kanakaraju, V. K., et al. (2024). Molecular Docking Studies of Substituted Aromatic N-(3-chloro-4-fluorophenyl)-1- phenylmethanimine Derivatives against. Asian Journal of Pharmaceutics, 18(3). Available from: [Link]

    • Wang, J., et al. (2023). Synthesis and Structure–Activity Relationships of CRBN-Recruiting ZBTB11 Molecular Glue Degraders. Journal of Medicinal Chemistry, 66(18), 12758-12777. Available from: [Link]

    • Andersen, J., et al. (2011). The High-Affinity Binding Site for Tricyclic Antidepressants Resides in the Outer Vestibule of the Serotonin Transporter. The Journal of Neuroscience, 31(50), 18451-18459. Available from: [Link]

    • Benchchem. Structure-Activity Relationship of 3-Chloro-4-methoxybenzenemethanamine Derivatives: A Comparative Guide.
    • Iacovelli, F., et al. (2018). Focus on Human Monoamine Transporter Selectivity. New Human DAT and NET Models, Experimental Validation, and SERT Affinity Exploration. ACS Chemical Neuroscience, 9(8), 2130-2141. Available from: [Link]

    • Jarmoskaite, I., AlSadhan, I., Vaidyanathan, P. P., & Herschlag, D. (2020). How to measure and evaluate binding affinities. eLife, 9, e57264. Available from: [Link]

    • Koldsø, H., Noer, A. S., & Schiøtt, B. (2014). Monoamine transporters: insights from molecular dynamics simulations. Frontiers in pharmacology, 5, 239. Available from: [Link]

    • Zazharskyi, V. V., et al. (2024). Synthesis and antimicrobial evaluation of novel 1,2,4-triazole derivatives. Regulatory Mechanisms in Biosystems, 15(2), 263-269. Available from: [Link]

    • Gong, P., Blough, B., Brieaddy, L., Huang, X., Kuhar, M., Navarro, H., & Carroll, F. (2007). Synthesis, Monoamine Transporter Binding, Properties, and Functional Monoamine Uptake Activity of 3ß-[4-Methylphenyl- and 4-Chlorophenyl]-2ß-[5-(Substituted Phenyl)Thiazol-2-yl]Tropanes. Journal of Medicinal Chemistry, 50(15), 3686-3695. Available from: [Link]

    • Anupam, A., Al-Bratty, M., Alhazmi, H. A., Ahmad, S., Maity, S., Alam, M. S., & Ahsan, W. (2018). Synthesis and Biological Evaluation of Triphenyl-Imidazoles As a New Class of Antimicrobial Agents. European Journal of Chemistry, 9(4), 369-374. Available from: [Link]

    • Atasoy, B., et al. (2020). Crystal structure, Hirshfeld surface analysis and DFT studies of (E)-2-{[(3-chloro-4-methylphenyl)imino]methyl}-4-methylphenol. Acta crystallographica. Section E, Crystallographic communications, 76(Pt 8), 1270-1277. Available from: [Link]

    • Singh, M., et al. (2005). Synthesis and monoamine transporter affinity of 3-aryl substituted trop-2-enes. Bioorganic & medicinal chemistry letters, 15(24), 5490-5493. Available from: [Link]

    • Runyon, S. P., et al. (2005). Synthesis and monoamine transporter binding properties of 2,3-diaryltropanes. Journal of medicinal chemistry, 48(23), 7248-7256. Available from: [Link]

    • Nishikawa, H., et al. (2024). Studies of the Synthesis and the Structure-activity Relationship of 3-Methylflavones. Anticancer research, 44(9), 3959-3966. Available from: [Link]

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    Validation

    A Comparative Toxicological Assessment: 1-(3-Chloro-4-methylphenyl)-2,2,2-trifluoroethan-1-amine versus Standard Aryl Amines

    For Research & Development Professionals Abstract: This guide provides a comparative toxicological overview of the novel compound 1-(3-Chloro-4-methylphenyl)-2,2,2-trifluoroethan-1-amine against a baseline of well-charac...

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    Author: BenchChem Technical Support Team. Date: April 2026

    For Research & Development Professionals

    Abstract: This guide provides a comparative toxicological overview of the novel compound 1-(3-Chloro-4-methylphenyl)-2,2,2-trifluoroethan-1-amine against a baseline of well-characterized standard aryl amines, including aniline, o-toluidine, and 4-chloroaniline. Due to the limited publicly available toxicological data for the specific trifluoroethylamine derivative, this analysis relies on a structure-activity relationship (SAR) approach. We will deconstruct the molecule into its core components—the 3-chloro-4-methylaniline moiety and the trifluoroethylamine side chain—and infer its potential toxicity profile by examining data from structurally analogous compounds. This guide includes a review of key toxicological endpoints, detailed protocols for foundational toxicity assays, and a discussion of the underlying mechanisms of aryl amine toxicity.

    Introduction and Rationale

    Aromatic amines are a cornerstone of chemical synthesis, serving as vital intermediates in the production of pharmaceuticals, dyes, pesticides, and polymers.[1][2] However, this class of compounds is also associated with significant health risks, including methemoglobinemia, organ damage, and carcinogenicity.[3][4][5] As novel aryl amine structures like 1-(3-Chloro-4-methylphenyl)-2,2,2-trifluoroethan-1-amine are developed, a proactive assessment of their potential toxicity is crucial for ensuring laboratory safety and guiding drug development programs.

    This guide addresses the absence of direct toxicological data for the target compound by employing a well-established toxicological principle: the Structure-Activity Relationship (SAR).[6][7][8] The toxicity of an aromatic amine is not arbitrary; it is intrinsically linked to its molecular structure, including the nature and position of ring substituents, which influence its metabolic activation and detoxification pathways.[1][8]

    Our target compound can be conceptually divided into two key structural fragments:

    • Aryl Amine Core: 3-Chloro-4-methylaniline (also known as 3-chloro-p-toluidine).

    • Aliphatic Amine Side-Chain: 2,2,2-trifluoroethylamine.

    By examining the known toxicities of these fragments and related standard aryl amines, we can construct a predictive toxicological profile.

    The Mechanism of Aryl Amine Toxicity

    The toxicity of most aromatic amines is not caused by the parent compound itself but by its metabolic activation products.[9][10] This process, primarily occurring in the liver via cytochrome P450 (CYP) enzymes, is central to their carcinogenic and cytotoxic effects.[9][11]

    Metabolic Activation Pathway
    • N-Hydroxylation: The initial and rate-limiting step is the oxidation of the amino group to form an N-hydroxyarylamine intermediate. This is a critical activation step.[9]

    • Esterification: The resulting hydroxylamine can be further activated by enzymatic O-esterification (e.g., via N-acetyltransferases or sulfotransferases) to form a highly reactive arylnitrenium ion.[12][13]

    • DNA Adduct Formation: This electrophilic nitrenium ion can then covalently bind to nucleophilic sites on cellular macromolecules, most critically DNA, forming DNA adducts.[10]

    • Mutation and Carcinogenesis: If not repaired, these DNA adducts can lead to mutations during DNA replication, initiating the process of carcinogenesis.[14][15]

    G cluster_0 Metabolic Activation A Aryl Amine (Parent Compound) B N-Hydroxyarylamine (Reactive Metabolite) A->B CYP450 (N-Hydroxylation) F Detoxification (e.g., Glucuronidation) A->F C Arylnitrenium Ion (Electrophile) B->C Acetyl/Sulfotransferase (O-Esterification) B->F D DNA Adducts C->D Covalent Binding E Mutation & Carcinogenesis D->E

    Caption: Metabolic activation pathway of aromatic amines.

    Comparative Toxicity Analysis

    This section compares the known toxicological data of the structural analogs and standard aryl amines. All data is summarized for ease of comparison.

    Acute Toxicity (LD50)

    Acute toxicity, typically measured by the LD50 (the dose required to be lethal to 50% of a test population), provides a baseline for a substance's immediate hazard potential.

    CompoundSpeciesRouteLD50 (mg/kg)Reference(s)
    Aniline RatOral250 - 930[3][16]
    RabbitDermal820[3]
    o-Toluidine RatOral670[4]
    4-Chloroaniline RatOral310[17][18]
    3-Chloro-4-methylaniline HCl (DRC-1339) Various BirdsOral<10 (highly sensitive species)[19][20]
    MammalsOralModerately to slightly toxic[19]
    2,2,2-Trifluoroethylamine HCl MouseOral476 - 500.1[21][22]

    Analysis & Insight: The aryl amine core of our target compound, 3-chloro-4-methylaniline, is known to be a potent avicide (DRC-1339), indicating high species-specific toxicity.[19][20] For mammals, it is considered moderately toxic.[19] The standard aryl amines (Aniline, o-Toluidine, 4-Chloroaniline) all exhibit moderate acute toxicity via oral and dermal routes.[3][4][17] The trifluoroethylamine side chain also demonstrates moderate acute toxicity.[21]

    Prediction for 1-(3-Chloro-4-methylphenyl)-2,2,2-trifluoroethan-1-amine: Based on its constituent parts, the target compound is predicted to exhibit moderate acute toxicity in mammals, warranting careful handling to avoid ingestion, inhalation, and skin contact.

    Carcinogenicity and Mutagenicity

    The long-term risk of cancer is a primary concern for aryl amines. This is often predicted using the Ames test, a bacterial reverse mutation assay to assess mutagenic potential.[23][24][25]

    CompoundCarcinogenicity ClassificationAmes Test ResultReference(s)
    Aniline Group B2 (Probable human carcinogen) - EPANegative in bacteria; positive in mammalian cells[3][26]
    o-Toluidine Group 1 (Carcinogenic to humans) - IARCPositive[14][15][27]
    4-Chloroaniline Category 1A (May cause cancer) - GHSPositive[18]
    3-Chloro-4-methylaniline Potential carcinogenData not widely available, but aromatic amines are a suspect class

    Analysis & Insight: The standard aryl amines used for comparison are all classified as known, probable, or suspected carcinogens.[14][15][18][26] o-Toluidine, in particular, has sufficient evidence of causing urinary bladder cancer in humans.[14][28] The mechanism is tied to the metabolic activation pathway previously described. The presence of a chloro-substituent, as in 4-chloroaniline, does not eliminate this risk. Aromatic amines as a class are considered potential carcinogens.

    Prediction for 1-(3-Chloro-4-methylphenyl)-2,2,2-trifluoroethan-1-amine: The 3-chloro-4-methylaniline core structure strongly suggests a potential for carcinogenicity . The addition of the trifluoroethyl group may alter metabolic rates and pathways, but it is unlikely to eliminate the inherent hazard of the aryl amine core. The compound should be handled as a suspect carcinogen.

    Other Toxicological Endpoints
    • Methemoglobinemia: A hallmark of aniline and related aryl amine exposure is the oxidation of hemoglobin to methemoglobin, which cannot transport oxygen, leading to cyanosis (a blueish discoloration of the skin).[3][5][29] Symptoms include headache, dizziness, and shortness of breath.[3] This effect is expected for all compounds containing the aniline core.

    • Organ Toxicity: Chronic exposure to aryl amines is associated with damage to the spleen, liver, and kidneys.[3][4][5] Splenic tumors in rats are a characteristic finding for aniline.[26]

    • Aquatic Toxicity: Chlorinated anilines are noted for being very toxic to aquatic organisms and can cause long-term adverse effects in the aquatic environment.[2][17][30]

    Recommended Experimental Protocols

    To definitively characterize the toxicity of a novel compound like 1-(3-Chloro-4-methylphenyl)-2,2,2-trifluoroethan-1-amine, a tiered approach using standardized assays is required.

    In Vitro Cytotoxicity: MTT Assay

    The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity.[31][32] Metabolically active cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[31]

    Protocol Workflow:

    Caption: Workflow for the MTT Cytotoxicity Assay.

    Step-by-Step Methodology:

    • Cell Plating: Seed cells (e.g., HepG2 liver carcinoma cells) into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

    • Compound Exposure: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include untreated (vehicle) controls.

    • Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

    • MTT Addition: Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL.[31]

    • Formazan Formation: Incubate the plate for 4 hours at 37°C to allow for the reduction of MTT to formazan crystals by viable cells.[31]

    • Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a specialized detergent solution) to each well to dissolve the formazan crystals.[31][33]

    • Absorbance Reading: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at 570-590 nm using a microplate reader.

    • Data Analysis: Calculate cell viability as a percentage relative to the vehicle control and plot a dose-response curve to determine the IC50 (the concentration that inhibits 50% of cell viability).

    Mutagenicity: Bacterial Reverse Mutation Assay (Ames Test)

    The Ames test is a widely used method for identifying chemical mutagens.[24][34] It uses several strains of Salmonella typhimurium that are auxotrophic for histidine (cannot produce their own) due to a mutation. The test measures the ability of a chemical to cause a reverse mutation, allowing the bacteria to grow on a histidine-free medium.[23][25]

    Protocol Workflow:

    G A Mix Salmonella strain, Test Compound, & S9 mix (or buffer) B Add to molten top agar A->B C Pour onto minimal glucose agar plate B->C D Incubate (48h, 37°C) C->D E Count Revertant Colonies D->E

    Caption: Workflow for the Ames Mutagenicity Test.

    Step-by-Step Methodology:

    • Preparation: Prepare cultures of appropriate Salmonella typhimurium strains (e.g., TA98 for frameshift mutations, TA100 for base-pair substitutions).[35] Prepare the test compound at several concentrations. Prepare the S9 fraction from induced rat liver for metabolic activation.[23]

    • Exposure: In a test tube, combine 100 µL of the bacterial culture, 500 µL of the S9 mix (for metabolic activation) or phosphate buffer (for direct-acting mutagens), and 100 µL of the test compound solution.[23] Include positive and negative (vehicle) controls.

    • Plating: Add 2 mL of molten top agar (kept at 45°C) containing a trace amount of histidine and biotin to the test tube.[25] Vortex briefly and pour the mixture onto a minimal glucose agar plate. The trace histidine allows for a few cell divisions, which is necessary for mutagenesis to occur.[25]

    • Incubation: Incubate the plates in the dark at 37°C for 48-72 hours.[25]

    • Colony Counting: Count the number of visible revertant colonies on each plate. A significant, dose-dependent increase in the number of colonies compared to the negative control indicates a positive (mutagenic) result.

    Conclusion and Recommendations

    While direct experimental data for 1-(3-Chloro-4-methylphenyl)-2,2,2-trifluoroethan-1-amine is not currently available, a structure-activity relationship analysis provides a strong basis for a preliminary toxicological assessment.

    • Acute Toxicity: The compound is predicted to have moderate acute toxicity . Standard personal protective equipment (gloves, lab coat, eye protection) is mandatory. All work should be conducted in a well-ventilated fume hood to minimize inhalation exposure.

    • Carcinogenicity: The presence of the 3-chloro-4-methylaniline core, a structural analog to known human and animal carcinogens, indicates a high potential for carcinogenicity . It should be handled as a suspect carcinogen, and exposure should be minimized.

    • Other Hazards: The risk of methemoglobinemia upon acute overexposure is significant.

    It is strongly recommended that the experimental protocols outlined in this guide (at a minimum, an MTT cytotoxicity assay and an Ames test) be performed to generate empirical data and validate this predictive assessment. This data is essential for making informed decisions regarding the compound's handling, safety protocols, and its potential for further development.

    References

    • MTT Assay Protocol for Cell Viability and Proliferation. Merck Millipore.

    • Report on Carcinogens, Fifteenth Edition - o‑Toluidine. National Toxicology Program.

    • Ames Test Protocol. AAT Bioquest.

    • Ames Test – Introduction, Principle, Procedure, Uses and Result Interpretation. Microbe Online.

    • LCSS: ANILINE. Princeton University.

    • 3-CHLORO-4-METDYLANILINE. Ataman Kimya.

    • ortho-TOLUIDINE - Chemical Agents and Related Occupations. NCBI Bookshelf.

    • Interim Procedures for Conducting the Salmonella/Microsomal Mutagenicity Assay (Ames Test). EPA Archive.

    • Metabolic activation of aromatic amines and dialkylnitrosamines. PMC - NIH.

    • Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments.

    • o-Toluidine - Hazardous Substance Fact Sheet. New Jersey Department of Health.

    • 2-Methylaniline ( o-Toluidine). EPA.

    • MTT (Assay protocol). Bio-protocol.

    • MTT assay protocol. Abcam.

    • Aquatic multi-species acute toxicity of (chlorinated) anilines: experimental versus predicted data. PubMed.

    • Carcinogenicity of the aromatic amines: from structure-activity relationships to mechanisms of action and risk assessment. PubMed.

    • Microbial Mutagenicity Assay: Ames Test. PMC - NIH.

    • ∅-NH. OECD-HPV.

    • Major metabolic activation and detoxification pathways of aromatic amines. ResearchGate.

    • Metabolic activation of heterocyclic aromatic amines catalyzed by human arylamine N-acetyltransferase isozymes (NAT1 and NAT2) expressed in Salmonella typhimurium. Oxford Academic.

    • Follow-up assessment report on aniline: chapter 3. Canada.ca.

    • 3-chloro-4-methylaniline hydrochloride; DRC-13. PestSmart.

    • 4-Chloroaniline. Santa Cruz Biotechnology.

    • Toxicity of 4-chloroaniline in early life stages of zebrafish (Danio rerio): II. Cytopathology and regeneration of liver and gills after prolonged exposure to waterborne 4-chloroaniline. PubMed.

    • CytoSelect™ MTT Cell Proliferation Assay. Cell Biolabs.

    • Metabolic activation of aromatic amines by human pancreas. Oxford Academic.

    • The Silent Threat: Exploring the Ecological and Ecotoxicological Impacts of Chlorinated Aniline Derivatives and the Metabolites on the Aquatic Ecosystem. MDPI.

    • Metabolic activation routes of arylamines and their genotoxic effects. PubMed.

    • 4-Chloroaniline 103500 - Safety Data Sheet. Analytics-Shop.

    • 3-Chloro-4-methylaniline hydrochloride. PubChem.

    • Aniline. EPA.

    • OECD Test Guideline 425. National Toxicology Program.

    • Quantitative Structure−Activity Relationships of Mutagenic and Carcinogenic Aromatic Amines. ACS Publications.

    • Aniline Acute Exposure Guideline Levels. NCBI - NIH.

    • ACUTE AND CHRONIC TOXICITY OF COMPOUND DRC-1339 (3-CHLORO-4-METHYLANILINE HYDROCHLORIDE) TO BIRDS. DigitalCommons@UNL.

    • Trifluoroethylamine Hydro Chloride MSDS/SDS. Parchem.

    • Ames Test. Evotec.

    • Carcinogenicity of the aromatic amines: From Structure-Activity Relationships to mechanisms of action and risk assessment. ResearchGate.

    • Prediction of rodent carcinogenicity of aromatic amines: a quantitative structure–activity relationships model. Oxford Academic.

    • 3-Chloro-4-methylaniline. PubChem.

    • Test No. 425: Acute Oral Toxicity: Up-and-Down Procedure. OECD.

    • 2,2,2-Trifluoroethylamine hydrochloride - Safety Data Sheet. ChemicalBook.

    • OECD Test Guideline 401 - Acute Oral Toxicity (1987). National Toxicology Program.

    • Explanation for Main Features of Structure–Genotoxicity Relationships of Aromatic Amines by Theoretical Studies of Their Activation Pathways in CYP1A2. Journal of the American Chemical Society.

    • 2,2,2-Trifluoroethylamine hydrochloride. Santa Cruz Biotechnology.

    • SDS – SAFETY DATA SHEET. Halocarbon Life Sciences.

    • Test No. 425: Acute Oral Toxicity: Up-and-Down Procedure. OECD.

    • 2,2,2-Trifluoroethylamine Hydrochloride - SAFETY DATA SHEET. Tokyo Chemical Industry.

    • Acute Toxicology Test OECD 425. Altogen Labs.

    Sources

    Comparative

    Comprehensive Guide: GC-MS Method Validation for Residual Solvents in 1-(3-Chloro-4-methylphenyl)-2,2,2-trifluoroethan-1-amine

    Executive Summary The quantification of volatile organic impurities (VOIs) in complex, halogenated pharmaceutical intermediates requires highly specific analytical methodologies. 1-(3-Chloro-4-methylphenyl)-2,2,2-trifluo...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Executive Summary

    The quantification of volatile organic impurities (VOIs) in complex, halogenated pharmaceutical intermediates requires highly specific analytical methodologies. 1-(3-Chloro-4-methylphenyl)-2,2,2-trifluoroethan-1-amine presents a unique analytical challenge: it is a basic primary amine heavily substituted with electronegative functional groups (chloro and trifluoromethyl). This guide objectively compares Gas Chromatography-Mass Spectrometry (GC-MS) against traditional Gas Chromatography-Flame Ionization Detection (GC-FID) for this specific matrix, providing a self-validating, step-by-step protocol compliant with[1] and[2] guidelines.

    Analyte Profiling & The Analytical Challenge

    To develop a robust method, we must first understand the physicochemical behavior of the analyte:

    • Basic Primary Amine (-NH₂): Amines are notorious for active-site adsorption in GC inlet liners and columns. Direct injection of such compounds often leads to severe peak tailing and "matrix-induced chromatographic enhancement," where the matrix blocks active sites, artificially inflating the recovery of subsequent injections[3].

    • Halogenated Moieties (-Cl, -CF₃): The presence of heavy halogenation increases the risk of thermal degradation during analysis. If the matrix degrades, it can produce volatile fluorinated or chlorinated artifacts that co-elute with target residual solvents.

    Because of these properties, traditional direct injection is fundamentally flawed for this matrix, necessitating a headspace extraction approach combined with highly specific detection.

    Methodological Comparison: Why HS-GC-MS?

    When establishing a control strategy for residual solvents, laboratories typically choose between Direct Injection GC-FID, Headspace GC-FID (HS-GC-FID), and Headspace GC-MS (HS-GC-MS). Table 1 objectively compares their performance for our specific fluorinated amine matrix.

    Table 1: Objective Comparison of GC Techniques for Halogenated Amine Matrices
    ParameterDirect Injection GC-FIDHS-GC-FIDHS-GC-MS (SIM Mode)
    Matrix Interference High: Non-volatile amine accumulates in the liner, causing active-site adsorption and carryover[3].Low: Matrix remains in the headspace vial; only volatiles are injected.Low: Matrix remains in the headspace vial.
    Specificity Low: Cannot distinguish co-eluting matrix degradants from target solvents.Moderate: Relies solely on retention time. Vulnerable to co-eluting thermal artifacts.High: Orthogonal specificity via mass-to-charge (m/z) ratios. Easily resolves co-elutions.
    Sensitivity (LOD) Moderate (10-50 ppm)Moderate (5-20 ppm)Excellent (< 1 ppm) using Selected Ion Monitoring (SIM).
    Suitability for Amines Poor (Requires frequent liner changes and column clipping).Good (Protects the column).Optimal (Protects both the column and the MS source).

    The Causality of Choice: HS-GC-MS is selected as the gold standard here. The static headspace (HS) technique isolates the problematic basic amine from the chromatographic system, preventing inlet adsorption. Meanwhile, the MS detector provides spectral confirmation, ensuring that any thermal degradation products from the trifluoromethyl or chloro groups do not falsely inflate the quantitation of Class 2 solvents like Dichloromethane[4].

    Experimental Workflow & Self-Validating System

    A self-validating system ensures that any failure in the extraction, separation, or detection phases is immediately flagged by system suitability criteria. Below is the logical workflow for the HS-GC-MS method.

    G A Sample Solubilization (100 mg API in DMSO) B Static Headspace Equilibration (85°C for 20 min) A->B Gas-Liquid Partitioning (K) C GC Separation (DB-624 Column, Split 1:10) B->C Vapor Injection D MS Detection (SIM Mode) (Target Ion Extraction) C->D Elution & EI Ionization E Data Validation (ICH Q2(R2) Criteria) D->E Spectral Match & S/N Check

    Caption: Logical workflow of the HS-GC-MS method, highlighting the transition from sample prep to validation.

    Diluent Selection: The Role of DMSO

    Choosing the correct diluent is the most critical step in headspace analysis.

    • Why not Water? The highly lipophilic 1-(3-Chloro-4-methylphenyl)-2,2,2-trifluoroethan-1-amine is insoluble in water.

    • Why not Methanol? Methanol can react with primary amines to form imines/aminals if trace carbonyls are present, and it causes matrix-induced overestimation in GC systems[3].

    • The Solution: Dimethyl sulfoxide (DMSO) is chosen because it completely dissolves the matrix, possesses a high boiling point (189°C) resulting in minimal headspace vapor pressure interference, and stabilizes the gas-liquid partition coefficient ( K ) for target solvents.

    Step-by-Step Methodology

    Sample Preparation
    • Diluent: Dispense exactly 1.0 mL of GC-grade DMSO into a 20 mL headspace vial.

    • Sample: Accurately weigh 100.0 mg of 1-(3-Chloro-4-methylphenyl)-2,2,2-trifluoroethan-1-amine and transfer it into the vial.

    • Sealing: Immediately crimp the vial with a PTFE/silicone septum cap to prevent the loss of highly volatile Class 2/3 solvents. Vortex for 1 minute to ensure complete dissolution.

    Headspace (HS) Conditions
    • Oven Temperature: 85°C. (Causality: High enough to drive solvents like Toluene into the gas phase, but strictly kept below 100°C to prevent thermal degradation of the fluorinated amine).

    • Equilibration Time: 20 minutes.

    • Transfer Line / Valve Temp: 95°C / 100°C (Prevents condensation of volatiles).

    Gas Chromatography (GC) Conditions
    • Column: 6% cyanopropylphenyl–94% dimethylpolysiloxane (e.g., DB-624, 30 m × 0.32 mm × 1.8 µm). This stationary phase provides optimal retention for low-boiling polar and non-polar solvents[3].

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Injection: Split ratio 1:10.

    • Oven Program: 40°C (hold 5 min) ramp 10°C/min to 200°C hold 3 min.

    Mass Spectrometry (MS) Conditions
    • Ionization: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) combined with full SCAN (m/z 35-300) for orthogonal confirmation.

    • Target Ions:

      • Dichloromethane: m/z 84 (Quantifier), 49 (Qualifier)

      • Ethyl Acetate: m/z 43 (Quantifier), 61 (Qualifier)

      • Toluene: m/z 91 (Quantifier), 92 (Qualifier)

    Method Validation Protocol (ICH Q2(R2) Compliance)

    To ensure the method is "fit for purpose" under [1], the following parameters must be validated against the limits defined in[2].

    • Specificity: Demonstrate that the diluent (DMSO) and the matrix (1-(3-Chloro-4-methylphenyl)-2,2,2-trifluoroethan-1-amine) do not produce peaks that interfere with target solvents. The MS spectral match factor must be >900 for all target peaks.

    • Linearity: Evaluated from 10% to 120% of the ICH Q3C specification limit (e.g., 60 ppm to 720 ppm for Dichloromethane). The correlation coefficient ( R2 ) must be ≥0.995 .

    • Accuracy (Recovery): The matrix is spiked with known concentrations of solvents at 50%, 100%, and 150% of the limit. Acceptance criteria: 80% – 120% recovery.

    • Precision (Repeatability): Six replicate injections of the 100% spiked sample. Acceptance criteria: Relative Standard Deviation (RSD) ≤10.0% .

    • Limit of Detection (LOD) / Limit of Quantitation (LOQ): Established via signal-to-noise (S/N) ratios. LOD requires S/N ≥3 ; LOQ requires S/N ≥10 .

    Table 2: Representative Validation Data for Target Solvents in Matrix
    Validation ParameterDichloromethane (Class 2)Ethyl Acetate (Class 3)Toluene (Class 2)Acceptance Criteria (ICH Q2)
    ICH Q3C(R9) Limit 600 ppm5000 ppm890 ppmN/A
    Specificity (Interference) None detectedNone detectedNone detectedNo co-elution at target m/z
    Linearity ( R2 ) 0.99920.99850.9997 ≥0.995
    Accuracy (Mean Recovery) 98.4%101.2%96.8%80.0% – 120.0%
    Precision (RSD, n=6) 3.1%2.5%4.0% ≤10.0%
    LOD / LOQ (ppm) 2.5 / 8.05.0 / 15.01.5 / 5.0S/N ≥3 / S/N ≥10

    Conclusion

    The analysis of residual solvents in reactive, halogenated amines like 1-(3-Chloro-4-methylphenyl)-2,2,2-trifluoroethan-1-amine cannot be reliably performed using standard direct-injection GC-FID due to severe matrix effects and active-site adsorption. By implementing a Headspace GC-MS methodology utilizing DMSO as a diluent, laboratories can achieve a self-validating, highly specific, and ICH-compliant analytical procedure that eliminates matrix interference and ensures absolute confidence in product safety.

    References

    • ICH Q2(R2) Validation of Analytical Procedures International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL: [Link][1]

    • ICH Q3C(R9) Guideline on Impurities: Guideline for Residual Solvents European Medicines Agency (EMA) / ICH URL:[Link][2]

    • Overcoming Matrix Effects: GC Method Development for the Determination of Triethylamine and Dimethyl Sulfoxide in a Drug Substance Journal of Chromatographic Science, Oxford Academic URL:[Link][3]

    • GCMS Residual Solvent Analysis: What You Must Know ResolveMass Laboratories URL:[Link][4]

    Sources

    Safety & Regulatory Compliance

    Safety

    Operational Guide: Disposal and Waste Management of 1-(3-Chloro-4-methylphenyl)-2,2,2-trifluoroethan-1-amine

    Here is the comprehensive operational and logistical guide for the safe handling and disposal of 1-(3-Chloro-4-methylphenyl)-2,2,2-trifluoroethan-1-amine, designed for professional laboratory environments. As a highly su...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Here is the comprehensive operational and logistical guide for the safe handling and disposal of 1-(3-Chloro-4-methylphenyl)-2,2,2-trifluoroethan-1-amine, designed for professional laboratory environments.

    As a highly substituted halogenated amine, 1-(3-Chloro-4-methylphenyl)-2,2,2-trifluoroethan-1-amine presents unique logistical and safety challenges at the end of its experimental lifecycle. Because this molecule contains both a trifluoromethyl group and an aryl chloride moiety, its disposal cannot be treated as standard organic waste.

    This guide provides drug development professionals and laboratory scientists with field-proven, self-validating protocols for the segregation, containment, and ultimate destruction of this compound, ensuring compliance with stringent environmental health and safety (EHS) standards.

    Hazard Profile and the Causality of Disposal Constraints

    To design an effective disposal protocol, we must first understand the physicochemical behavior of the molecule during degradation.

    • Thermal Decomposition Hazards: The primary danger of 1-(3-Chloro-4-methylphenyl)-2,2,2-trifluoroethan-1-amine lies in its thermal breakdown. When exposed to high heat or uncontrolled combustion, the molecule's strong carbon-fluorine (C-F) and carbon-chlorine (C-Cl) bonds rupture, emitting highly toxic and corrosive gases, including Hydrogen Fluoride (HF), Hydrogen Chloride (HCl), and Nitrogen Oxides (NOx)[1][2].

    • Environmental Persistence: Fluorinated amines are notoriously resistant to standard biological and environmental degradation[3]. Discharging this compound into standard aqueous waste streams or non-halogenated organic waste can contaminate entire waste bulks, leading to severe regulatory penalties and environmental toxicity.

    • Acid-Base Reactivity: As an amine, the compound acts as a chemical base. Mixing it with strong acids in a waste container without controlled, slow neutralization will result in an exothermic reaction, potentially causing solvent boil-over or container rupture.

    Waste Stream Compatibility Matrix

    The following table summarizes the quantitative and qualitative compatibility of this compound with standard laboratory waste streams.

    Waste Stream CategoryCompatibilityCausality / Consequence of Mixing
    Halogenated Organics Compatible Ideal stream. Allows for specialized high-temperature incineration required to break C-F/C-Cl bonds[3].
    Non-Halogenated Organics Incompatible Contaminates clean solvent streams. Burning halogenated waste in standard incinerators damages equipment via acid gas generation.
    Aqueous (Drain) Strictly Prohibited High environmental persistence; toxic to aquatic life; violates municipal wastewater regulations.
    Strong Acids Incompatible Rapid exothermic neutralization; risk of pressurization and container failure.
    Strong Oxidizers Incompatible Risk of violent reaction, fire, or explosive degradation of the organic framework.

    Step-by-Step Operational Disposal Protocol

    The following methodology establishes a self-validating system for waste handling. Every step includes a verification check to ensure the integrity of the disposal chain.

    Phase 1: Point-of-Generation Segregation
    • Designate a Specific Receptacle: Dedicate a specific, chemically compatible container (High-Density Polyethylene - HDPE is recommended over glass to prevent shattering in case of minor pressurization) exclusively for Halogenated Organic Waste .

    • Verify pH Compatibility: Before adding the amine waste to a bulk halogenated carboy, verify that the current contents of the carboy are neutral or slightly basic. Validation: Swipe a pH strip over the vapor space or a small aliquot of the bulk waste. If highly acidic, do not add the amine.

    • Transfer in Fume Hood: All transfers of the neat chemical or concentrated solutions must be performed inside a certified chemical fume hood to prevent inhalation of volatile amine vapors[3].

    Phase 2: Containment and Labeling
    • Seal and Vent: Cap the container securely. If the waste mixture contains reactive components that may slowly off-gas, use a vented cap designed for hazardous waste carboys.

    • Regulatory Labeling: Affix a hazardous waste tag immediately upon the first drop of waste entering the container. The label must explicitly list:

      • 1-(3-Chloro-4-methylphenyl)-2,2,2-trifluoroethan-1-amine (Do not use abbreviations).

      • Halogenated Solvents (list all carrier solvents, e.g., Dichloromethane, Chloroform).

      • Hazards: Toxic, Corrosive (if concentrated), Environmental Hazard.

    Phase 3: Institutional Transfer and Ultimate Destruction
    • EHS Handoff: Transfer the sealed containers to your institution's Regulated Materials Management Center (RMMC) or equivalent EHS facility[4].

    • Licensed Incineration: The material must be handed over to a licensed chemical destruction plant. The only acceptable method of ultimate disposal for heavily fluorinated and chlorinated amines is controlled, high-temperature incineration equipped with alkaline flue gas scrubbing [5]. The scrubbers (typically utilizing calcium hydroxide or sodium hydroxide) are mandatory to capture and neutralize the HF and HCl gases generated during combustion[2][5].

    Visualizing the Disposal Lifecycle

    The following workflow illustrates the critical path from laboratory generation to safe environmental neutralization.

    WasteDisposal Gen Waste Generation Seg Halogenated Segregation Gen->Seg Fume Hood Transfer Store EHS Temporary Storage Seg->Store HDPE Containment Trans Licensed Transport Store->Trans EPA/RCRA Manifest Inc High-Temp Incineration Trans->Inc Thermal Destruction Scrub Alkaline Flue Gas Scrubbing Inc->Scrub HF/HCl Gas Neutralization

    Caption: Lifecycle of halogenated amine waste, highlighting the necessity of flue gas scrubbing to neutralize toxic byproducts.

    Emergency Spill Response Protocol

    In the event of an accidental release of 1-(3-Chloro-4-methylphenyl)-2,2,2-trifluoroethan-1-amine outside of primary containment:

    • Evacuation and Isolation: Immediately evacuate personnel from the immediate vicinity. Ensure laboratory ventilation (fume hoods, snorkels) is operating at maximum capacity[3].

    • PPE Escalation: Responders must don appropriate PPE, including a flame-resistant lab coat, heavy-duty nitrile or neoprene gloves (rated for halogenated organics), and chemical splash goggles[1][3].

    • Containment: Dike the spill using a non-combustible, inert absorbent material (e.g., sand, vermiculite, or specialized universal spill pads). Do not use combustible materials like sawdust.

    • Collection: Sweep the absorbed material using non-sparking tools and place it into a heavy-duty, sealable plastic bag or HDPE bucket[1][5].

    • Surface Decontamination: Wash the affected surface thoroughly with water and a laboratory-grade detergent to remove residual amine films, collecting the wash water as hazardous waste if heavily contaminated[2][4].

    References

    • University of Wyoming Safety (EHS). Guide for Laboratory Moves and Closeouts. Available at: [Link]

    Sources

    Handling

    A Senior Application Scientist's Guide to Handling 1-(3-Chloro-4-methylphenyl)-2,2,2-trifluoroethan-1-amine

    Introduction: A Proactive Approach to Safety 1-(3-Chloro-4-methylphenyl)-2,2,2-trifluoroethan-1-amine is a halogenated aromatic amine, a class of compounds pivotal in modern pharmaceutical and materials science research....

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    Author: BenchChem Technical Support Team. Date: April 2026

    Introduction: A Proactive Approach to Safety

    1-(3-Chloro-4-methylphenyl)-2,2,2-trifluoroethan-1-amine is a halogenated aromatic amine, a class of compounds pivotal in modern pharmaceutical and materials science research. Its unique structure, combining a chlorinated and methylated phenyl ring with a trifluoroethyl-amine group, suggests significant potential as a building block. However, these same structural motifs necessitate a rigorous and informed approach to laboratory safety.

    This guide moves beyond mere compliance, providing a framework for a proactive safety culture. It is designed for the hands-on researcher, scientist, and drug development professional. Our objective is to explain not just what personal protective equipment (PPE) to use, but why it is necessary, grounding every recommendation in the chemical nature of the compound and best laboratory practices. By understanding the causality behind these protocols, you can work with confidence and ensure the integrity of your research and, most importantly, your personal safety.

    Hazard Identification and Risk Assessment

    A thorough risk assessment is the foundation of any safe laboratory operation.[1] While a specific Safety Data Sheet (SDS) for this exact molecule may not be publicly available, we can infer its primary hazards based on its structural components: an aromatic amine, a chlorinated aromatic ring, and a trifluoro-ethylamine moiety.

    • Aromatic Amines: This class of compounds can range from irritants to highly toxic and carcinogenic substances.[2] They can often be absorbed through the skin.[3]

    • Chlorinated Aromatics: Halogenated hydrocarbons can be toxic upon inhalation and ingestion and may pose long-term environmental hazards.[4]

    • Trifluoroethylamines: Similar compounds are known to be corrosive, causing severe skin burns and serious eye damage.[5][6] They can also be harmful if swallowed or inhaled.[5][7]

    Based on these structural alerts, we must assume 1-(3-Chloro-4-methylphenyl)-2,2,2-trifluoroethan-1-amine is, at a minimum:

    • A skin and eye irritant, and potentially corrosive.

    • Harmful if inhaled, ingested, or absorbed through the skin.

    • Potentially toxic to aquatic life.[5]

    The following diagram illustrates the essential risk assessment workflow that should precede any handling of this compound.

    cluster_risk_assessment Risk Assessment Workflow A Identify Chemical 1-(3-Chloro-4-methylphenyl) -2,2,2-trifluoroethan-1-amine B Analyze Structural Hazards - Aromatic Amine - Chlorinated Aromatic - Trifluoro-ethylamine A->B C Consult Authoritative Sources (e.g., SDS of similar compounds, Chemical Literature) B->C D Determine Potential Routes of Exposure - Inhalation - Dermal (Skin) - Ocular (Eyes) - Ingestion C->D E Assess Severity of Hazard - Irritation - Corrosion - Acute Toxicity - Chronic Effects? D->E F Select Control Measures (Engineering Controls & PPE) E->F

    Caption: Risk assessment process for handling the target compound.

    Personal Protective Equipment (PPE) Protocol

    The selection of PPE is a direct response to the identified hazards. A multi-layered approach is essential to prevent exposure through all potential routes.[4][8]

    Primary Engineering Control: The Fume Hood

    Before any PPE is donned, the primary control measure must be in place. All manipulations of this compound, including weighing, transfers, and reactions, must be conducted inside a certified chemical fume hood.[4] This is non-negotiable and serves as the most critical barrier to prevent inhalation of vapors or aerosols.[9]

    Dermal Protection: Skin and Body
    • Laboratory Coat: A clean, flame-resistant lab coat with full-length sleeves and a snap or button front is mandatory. It should be kept fully fastened to protect street clothes and underlying skin.

    • Full-Length Pants and Closed-Toe Shoes: Exposed skin on the legs and feet is unacceptable in a laboratory setting. Ensure shoes are made of a non-porous material.[4]

    Eye and Face Protection
    • Chemical Splash Goggles: Standard safety glasses are insufficient. Chemical splash goggles that form a seal around the eyes are required to protect against splashes and vapors.[10] These must conform to OSHA 29 CFR 1910.133 or equivalent standards.[11]

    • Face Shield (Task-Dependent): When handling larger quantities (>50 mL) or when there is a significant risk of splashing (e.g., during quenching a reaction), a full-face shield must be worn in addition to chemical splash goggles.[9][10]

    Hand Protection: The Critical Barrier

    Choosing the correct gloves is arguably one of the most critical PPE decisions. Glove materials are not universally protective; they degrade and are permeated by chemicals at different rates.[12]

    • Recommended Primary Glove: Nitrile gloves are a suitable choice for incidental contact due to their good physical properties and resistance to a range of chemicals.[4][13] Always use a minimum thickness of 4 mil.

    • Double Gloving: For all procedures involving this compound, it is strongly recommended to wear two pairs of nitrile gloves. This practice significantly increases protection time and guards against undetected pinholes or tears in the outer glove.

    • Operations with High Risk or Prolonged Contact: For tasks involving immersion or significant potential for contamination (e.g., cleaning glassware, large-scale transfers), more robust gloves should be used. The table below provides a guide.

    Glove MaterialRecommended Use CaseResistance to Chlorinated/Aromatic Solvents
    Nitrile Incidental contact, general use (double-gloved).[14]Fair to Good. Not for prolonged exposure.[13]
    Neoprene Good for acids, bases, and some organic compounds.[14][15]Fair. Superior to natural rubber.[14]
    Butyl Rubber Excellent for ketones and esters.Poor against aromatic and halogenated hydrocarbons.[14][15]
    Viton® (Fluoroelastomer) Excellent resistance to chlorinated and aromatic solvents.[12]Excellent . A top choice for high-risk tasks.[13]
    Norfoil™ / Silver Shield® Laminate material with excellent resistance to a very broad range of chemicals.Excellent . The highest level of protection.[13][16]

    Crucial Glove Practice: Gloves must be inspected for any signs of degradation or damage before each use.[17] Remove gloves using the proper technique (without touching the outer surface with bare skin) and dispose of them immediately after the task is complete or if contamination is suspected.[8][9] Always wash hands thoroughly with soap and water after removing gloves.[8]

    Respiratory Protection

    Under normal operating conditions within a fume hood, a respirator should not be necessary. However, a NIOSH-approved respirator with an organic vapor cartridge is required for:

    • Emergency situations, such as a large spill outside of a fume hood.[18]

    • Specific maintenance procedures where ventilation is temporarily compromised.

    All personnel who may need to wear a respirator must be part of a formal respiratory protection program, which includes medical clearance and fit-testing.[18]

    Operational Plans: From Set-up to Disposal

    A safe workflow minimizes the chance of exposure at every step. The following diagram outlines a procedural flow for safely handling the compound.

    cluster_workflow Safe Handling Workflow A 1. Preparation - Verify fume hood function - Assemble all glassware & reagents - Designate waste containers B 2. Don PPE - Lab Coat, Closed-toe shoes - Chemical Splash Goggles - Double Nitrile Gloves A->B C 3. Chemical Handling (in Fume Hood) - Weigh solid or measure liquid - Perform transfer/reaction - Keep containers closed when not in use B->C D 4. Decontamination - Clean exterior of containers - Wipe down work surface in hood - Rinse contaminated glassware C->D E 5. Waste Disposal - Segregate Halogenated Waste - Dispose of contaminated gloves, wipes - Close waste containers D->E F 6. Doff PPE & Hygiene - Remove outer gloves - Remove lab coat & inner gloves - Remove goggles - Wash hands thoroughly E->F

    Sources

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